molecular formula C10H11ClO2 B1489346 3-Chloro-4-(propan-2-yl)benzoic acid CAS No. 161622-06-6

3-Chloro-4-(propan-2-yl)benzoic acid

Cat. No.: B1489346
CAS No.: 161622-06-6
M. Wt: 198.64 g/mol
InChI Key: QQTIONOTZKDOIE-UHFFFAOYSA-N
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Description

3-Chloro-4-(propan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTIONOTZKDOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284680
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161622-06-6
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161622-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301284680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-(propan-2-yl)benzoic acid is a substituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural features, including the chloro and isopropyl substituents on the benzoic acid core, make it a valuable building block for creating complex molecules with specific biological activities. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is grounded in established chemical principles and offers a logical, step-by-step approach to the synthesis, with a focus on explaining the rationale behind experimental choices to ensure both scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway commencing from readily available starting materials. The core strategy involves the sequential introduction of the required functional groups onto a benzene ring. Two primary approaches can be envisioned:

  • Alkylation followed by Chlorination and Oxidation: This pathway would involve the Friedel-Crafts alkylation of a suitable benzene derivative to introduce the isopropyl group, followed by regioselective chlorination and subsequent oxidation of the alkyl side-chain to the carboxylic acid.

  • Acylation/Carboxylation followed by other modifications: This could involve Friedel-Crafts acylation or a Grignard reaction to introduce a carbonyl group or the carboxylic acid moiety early in the synthesis, followed by the introduction of the chloro and isopropyl groups.

This guide will focus on a pathway that prioritizes regiochemical control and utilizes well-established, high-yielding reactions. The chosen pathway involves the Friedel-Crafts alkylation of chlorobenzene, followed by acylation and subsequent oxidation. This approach offers good control over the substitution pattern on the aromatic ring.

Synthesis Pathway Overview

The proposed synthesis of this compound is a three-step process starting from chlorobenzene.

Synthesis_Pathway A Chlorobenzene B 1-Chloro-4-isopropylbenzene A->B Isopropanol, H₂SO₄ (Friedel-Crafts Alkylation) C 1-(2-Chloro-4-isopropylphenyl)ethan-1-one B->C Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) D This compound C->D 1. NaOH, Br₂ 2. H₃O⁺ (Haloform Reaction/Oxidation)

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-4-isopropylbenzene (Friedel-Crafts Alkylation)

Principle: This step employs a Friedel-Crafts alkylation reaction to introduce the isopropyl group onto the chlorobenzene ring.[1][2] The use of an alcohol (isopropanol) and a strong acid catalyst (sulfuric acid) generates a carbocation electrophile which then attacks the aromatic ring. The chloro group is an ortho, para-director, and due to steric hindrance, the para-substituted product is favored.

Experimental Protocol:

  • To a stirred solution of chlorobenzene (1.0 eq) in a suitable solvent such as nitrobenzene, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄) (catalytic amount) to the reaction mixture while maintaining the temperature.

  • Add isopropanol (1.2 eq) dropwise to the mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 1-chloro-4-isopropylbenzene.

Parameter Value
Starting MaterialChlorobenzene
ReagentsIsopropanol, Sulfuric Acid
Reaction TypeFriedel-Crafts Alkylation
Expected Product1-Chloro-4-isopropylbenzene
PurificationFractional Distillation
Step 2: Synthesis of 1-(2-Chloro-4-isopropylphenyl)ethan-1-one (Friedel-Crafts Acylation)

Principle: The second step involves the Friedel-Crafts acylation of 1-chloro-4-isopropylbenzene to introduce an acetyl group.[3] This reaction utilizes acetyl chloride as the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The incoming acetyl group will be directed to the ortho position relative to the activating isopropyl group and meta to the deactivating chloro group.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add 1-chloro-4-isopropylbenzene (1.0 eq) and a solvent such as dichloromethane.

  • Cool the mixture to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Parameter Value
Starting Material1-Chloro-4-isopropylbenzene
ReagentsAcetyl Chloride, Aluminum Chloride
Reaction TypeFriedel-Crafts Acylation
Expected Product1-(2-Chloro-4-isopropylphenyl)ethan-1-one
PurificationVacuum Distillation or Recrystallization
Step 3: Synthesis of this compound (Haloform Reaction/Oxidation)

Principle: The final step is the oxidation of the methyl ketone to a carboxylic acid. The haloform reaction is a reliable method for this transformation.[4] The methyl ketone is treated with a base and a halogen (in this case, bromine), leading to the formation of a carboxylate salt and bromoform. Subsequent acidification yields the desired carboxylic acid.

Experimental Protocol:

  • Dissolve 1-(2-Chloro-4-isopropylphenyl)ethan-1-one (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).

  • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0-5 °C.

  • Slowly add bromine (1.1 eq) to the sodium hydroxide solution to form sodium hypobromite in situ.

  • Add the solution of the ketone dropwise to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • After the reaction is complete, destroy the excess hypobromite by adding a small amount of sodium bisulfite solution.

  • Wash the reaction mixture with diethyl ether to remove the bromoform byproduct.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Parameter Value
Starting Material1-(2-Chloro-4-isopropylphenyl)ethan-1-one
ReagentsSodium Hydroxide, Bromine, Hydrochloric Acid
Reaction TypeHaloform Reaction (Oxidation)
Expected ProductThis compound
PurificationRecrystallization

Alternative Synthetic Route: Grignard Carboxylation

An alternative and also effective pathway involves the formation of a Grignard reagent from a suitable aryl halide followed by carboxylation.

Alternative_Pathway A 1-Bromo-3-chloro-4-isopropylbenzene B 3-Chloro-4-isopropylphenylmagnesium bromide A->B Mg, THF (Grignard Reagent Formation) C Magnesium carboxylate salt B->C 1. CO₂ (dry ice) (Carboxylation) D This compound C->D 2. H₃O⁺ (Acidification)

Caption: Alternative synthesis via Grignard carboxylation.

Principle: This route relies on the preparation of an organometallic intermediate, a Grignard reagent, which is a powerful nucleophile.[5][6] The Grignard reagent reacts with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[7][8] Subsequent acidification protonates the carboxylate to yield the final benzoic acid derivative.[9]

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving Friedel-Crafts reactions and subsequent oxidation. The presented protocol provides a detailed, step-by-step guide for laboratory synthesis. The choice of reagents and reaction conditions is based on well-established organic chemistry principles to maximize yield and purity. For industrial-scale production, further optimization of reaction parameters and purification techniques would be necessary. The alternative Grignard carboxylation route also presents a viable option, with the choice of pathway often depending on the availability and cost of the starting materials.

References

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An In-depth Technical Guide to 3-chloro-4-isopropylbenzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-chloro-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid. While specific experimental data for this compound is not widely available in public literature, this document, grounded in established chemical principles and data from structurally related analogs, offers a robust predictive profile. We will delve into its physicochemical properties, propose a logical and experimentally sound synthetic pathway, and explore its potential applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists.

Molecular Structure and Identifiers

3-chloro-4-isopropylbenzoic acid is a derivative of benzoic acid with a chloro group at position 3 and an isopropyl group at position 4 of the benzene ring. The strategic placement of an electron-withdrawing halogen and an electron-donating alkyl group creates a unique electronic and steric environment that can be exploited in molecular design.

  • IUPAC Name: 3-chloro-4-(propan-2-yl)benzoic acid

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Molecular Weight: 198.64 g/mol

  • CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-characterized substance.

Predicted Physicochemical Properties

The physicochemical properties of 3-chloro-4-isopropylbenzoic acid have been estimated based on the known values of its parent molecules, 4-isopropylbenzoic acid and 3-chlorobenzoic acid. These predictions provide a baseline for experimental design and application screening.

PropertyPredicted ValueRationale and Comparative Data
Appearance White to off-white crystalline solidBased on the appearance of similar substituted benzoic acids like 4-isopropylbenzoic acid and 3-chlorobenzoic acid.[1][2]
Melting Point 130-145 °CIntermediate between 4-isopropylbenzoic acid (117-120 °C) and 3-chlorobenzoic acid (154 °C), influenced by the disruption of crystal lattice symmetry.[2][3]
Boiling Point > 275 °CExpected to be higher than that of 3-chlorobenzoic acid (275 °C) due to increased molecular weight.[2]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, diethyl ether)The carboxylic acid group imparts some water solubility, but the hydrophobic isopropyl group and the benzene ring limit it. Solubility in organic solvents is expected to be good, similar to its parent compounds.[1]
pKa ~4.0The electron-withdrawing chloro group will increase the acidity of the carboxylic acid compared to 4-isopropylbenzoic acid (pKa ~4.35), making it a slightly stronger acid than benzoic acid.[4]

Proposed Synthesis: Electrophilic Chlorination of 4-isopropylbenzoic acid

A logical and efficient route to synthesize 3-chloro-4-isopropylbenzoic acid is through the direct electrophilic chlorination of commercially available 4-isopropylbenzoic acid. The isopropyl group is an ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho position (position 3).

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is used to polarize the chlorine molecule (Cl₂), generating a highly electrophilic species that attacks the electron-rich aromatic ring of 4-isopropylbenzoic acid.

Experimental Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-isopropylbenzoic acid reaction Electrophilic Chlorination start->reaction reagents Chlorine (Cl₂) Ferric Chloride (FeCl₃) Solvent (e.g., Dichloromethane) reagents->reaction workup Quenching Extraction Crystallization reaction->workup product 3-chloro-4-isopropylbenzoic acid workup->product

Caption: Proposed synthesis workflow for 3-chloro-4-isopropylbenzoic acid.

Step-by-Step Protocol
  • Preparation: In a well-ventilated fume hood, dissolve 4-isopropylbenzoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) (e.g., 0.1 equivalents) to the solution.

  • Chlorination: Bubble chlorine gas (Cl₂) slowly through the solution at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the starting material is consumed, stop the chlorine flow and quench the reaction by carefully adding a reducing agent solution (e.g., sodium thiosulfate) to neutralize any excess chlorine.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash with water, followed by brine. Extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-chloro-4-isopropylbenzoic acid.

This protocol is based on established methods for the chlorination of substituted benzoic acids.[5]

Reactivity and Chemical Behavior

The chemical reactivity of 3-chloro-4-isopropylbenzoic acid is dictated by its three functional components: the carboxylic acid group, the chlorinated aromatic ring, and the isopropyl group.

  • Carboxylic Acid Group: This group will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Aromatic Ring: The presence of both an activating group (isopropyl) and a deactivating group (chloro) influences further electrophilic substitution. The positions ortho and para to the isopropyl group are activated, while the positions ortho and para to the chloro group are deactivated. The directing effects of these substituents will determine the regioselectivity of subsequent reactions.

  • Isopropyl Group: The benzylic protons of the isopropyl group can be susceptible to radical-initiated reactions under appropriate conditions.

Predicted Spectral Data

While experimental spectra are not available, the following spectral characteristics can be predicted based on the molecular structure:

  • ¹H NMR:

    • Aromatic region: Three signals corresponding to the three protons on the benzene ring. The proton between the carboxylic acid and the chloro group will likely be a singlet, while the other two protons will be doublets.

    • Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups.

    • Carboxylic acid proton: A broad singlet, typically downfield.

  • ¹³C NMR:

    • Ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the carbonyl group around 1700 cm⁻¹.

    • C-Cl stretch in the fingerprint region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) will show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.

Potential Applications in Drug Development

Substituted benzoic acids are valuable scaffolds in medicinal chemistry. The unique combination of lipophilic (isopropyl) and electron-withdrawing (chloro) substituents in 3-chloro-4-isopropylbenzoic acid makes it an attractive starting material for the synthesis of novel therapeutic agents.

  • Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups in known drug molecules, potentially improving pharmacokinetic or pharmacodynamic properties.

  • Fragment-Based Drug Design: This molecule can serve as a fragment for screening against various biological targets.

  • Intermediate for Lead Optimization: It can be used as a building block to introduce specific steric and electronic features into a lead compound to enhance its potency, selectivity, or metabolic stability.

For instance, 4-isopropylbenzoic acid itself has been investigated for its antifungal properties.[6] The introduction of a chloro group could modulate this activity or introduce new biological effects.

Safety and Handling

While specific toxicity data for 3-chloro-4-isopropylbenzoic acid is unavailable, it should be handled with the standard precautions for chlorinated aromatic carboxylic acids.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Hazards: Based on related compounds, it may cause skin and eye irritation.[3] It is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds for more detailed information.

Conclusion

3-chloro-4-isopropylbenzoic acid represents a potentially valuable yet under-explored chemical entity. This guide provides a comprehensive theoretical framework for its properties, synthesis, and potential applications, drawing upon established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and developers seeking to explore the utility of this and similar molecules in their scientific endeavors. Experimental validation of the predicted properties and synthetic protocols outlined herein is encouraged to further elucidate the chemical profile of this compound.

References

  • National Center for Biotechnology Information. "4-Isopropylbenzoic acid." PubChem Compound Database, CID=10820, [Link] (accessed Jan. 23, 2026).

  • Google Patents. "Isopropyl 3-chloro-4-methylbenzoate and method for producing same." WO2013015203A1, (accessed Jan. 23, 2026).
  • Human Metabolome Database. "Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268)." HMDB, [Link] (accessed Jan. 23, 2026).

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An In-depth Technical Guide to the 1H NMR Spectrum of 3-chloro-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-4-isopropylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, the underlying principles governing the chemical shifts and coupling patterns, and a practical protocol for acquiring such a spectrum.

Introduction: The Power of ¹H NMR in Structural Chemistry

¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, offering profound insights into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), we can deduce the electronic environment of each proton, their proximity to one another, and the overall connectivity of the molecule. The spectrum of 3-chloro-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid, presents a fascinating case study for understanding the interplay of various substituent effects on proton chemical shifts and spin-spin coupling.

Predicting the ¹H NMR Spectrum of 3-chloro-4-isopropylbenzoic acid

The Aromatic Region: A Tale of Three Protons

The benzene ring in 3-chloro-4-isopropylbenzoic acid has three distinct aromatic protons. The carboxylic acid group is an electron-withdrawing group, which deshields the ortho and para protons. Conversely, the isopropyl group is a weak electron-donating group, and the chlorine atom is an electron-withdrawing group with some electron-donating character through resonance. The interplay of these effects dictates the chemical shifts of the aromatic protons.

Based on established substituent effects in benzene rings, we can predict the following for the aromatic protons:

  • H-2: This proton is ortho to the carboxylic acid group and meta to the chlorine atom. The strong deshielding effect of the carboxylic acid will dominate, making this the most downfield of the aromatic signals. It will appear as a doublet due to coupling with H-6.

  • H-5: This proton is ortho to the isopropyl group and meta to both the carboxylic acid and the chlorine. It will be the most shielded of the aromatic protons and will appear as a doublet due to coupling with H-6.

  • H-6: This proton is ortho to the chlorine, meta to the carboxylic acid, and para to the isopropyl group. It will appear as a doublet of doublets due to coupling with both H-2 and H-5.

The Aliphatic Region: The Isopropyl Signature

The isopropyl group gives rise to two distinct signals:

  • Methine Proton (-CH): This single proton is adjacent to the aromatic ring and is split by the six equivalent methyl protons. According to the n+1 rule, its signal will be a septet.[1] Its chemical shift will be downfield due to the proximity of the aromatic ring.

  • Methyl Protons (-CH₃): The six methyl protons are equivalent and are split by the single methine proton. This will result in a doublet in the upfield region of the spectrum.

The Carboxylic Acid Proton

The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.

Tabulated Prediction of ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH> 10broad singlet-1H
H-27.9 - 8.1doublet (d)Jortho ≈ 8 Hz1H
H-67.5 - 7.7doublet of doublets (dd)Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz1H
H-57.3 - 7.5doublet (d)Jmeta ≈ 2 Hz1H
-CH (isopropyl)3.0 - 3.3septetJ ≈ 7 Hz1H
-CH₃ (isopropyl)1.2 - 1.4doublet (d)J ≈ 7 Hz6H

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of 3-chloro-4-isopropylbenzoic acid and the distinct proton environments.

Sources

An In-Depth Technical Guide to 3-Chloro-4-(propan-2-yl)benzoic Acid (CAS Number: 161622-06-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(propan-2-yl)benzoic acid (CAS No. 161622-06-6), a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, proposes a detailed synthetic pathway, and offers an analysis of its predicted spectroscopic characteristics. Furthermore, it explores potential biological activities and mechanisms of action based on structurally related compounds, providing a foundation for future research and development.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The structural arrangement of a chlorine atom and an isopropyl group on the benzoic acid scaffold suggests potential for diverse biological interactions.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161622-06-6Internal Database
Molecular Formula C₁₀H₁₁ClO₂Internal Database
Molecular Weight 198.64 g/mol Internal Database
Predicted LogP 3.5Internal Calculation
Predicted pKa ~4.0Internal Calculation
Appearance White to off-white solid (predicted)Internal Prediction
Solubility Soluble in organic solvents (e.g., methanol, DMSO); sparingly soluble in waterInternal Prediction

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 4-isopropylbenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product A 4-Isopropylbenzoic Acid B Chlorination A->B Cl2, FeCl3 (cat.) or SO2Cl2 C This compound B->C Work-up and Purification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Chlorination of 4-Isopropylbenzoic Acid

  • To a solution of 4-isopropylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of iron(III) chloride (FeCl₃) (0.05 eq).

  • Bubble chlorine gas (Cl₂) through the solution at room temperature, or alternatively, use sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR δ ~12.5 (s, 1H, COOH), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 3.0-3.2 (sept, 1H, CH), 1.2-1.4 (d, 6H, CH₃)
¹³C NMR δ ~170 (COOH), 150-155 (C-isopropyl), 130-135 (C-Cl), 125-130 (Ar-C), 30-35 (CH), 20-25 (CH₃)
IR (cm⁻¹) ~3000 (O-H stretch, broad), ~2970 (C-H stretch, alkyl), ~1700 (C=O stretch), ~1600, 1450 (C=C stretch, aromatic), ~800 (C-Cl stretch)
Mass Spec (m/z) [M]⁺ at 198/200 (isotope pattern for Cl), fragments at 183 ([M-CH₃]⁺), 155 ([M-C₃H₇]⁺), 127 ([M-C₃H₇-CO]⁺)[2][3]

Potential Biological Activity and Mechanism of Action

While there is no direct research on the biological activity of this compound, the broader class of substituted benzoic acids has shown a range of pharmacological properties, including antimicrobial and anticancer activities[4][5][6][7][8].

Postulated Antimicrobial Activity

The presence of a halogen atom on the aromatic ring is a common feature in many antimicrobial compounds. Chlorinated benzoic acid derivatives have been reported to exhibit antibacterial and antifungal properties[5][7]. The lipophilic isopropyl group may enhance membrane permeability, potentially contributing to its antimicrobial efficacy. The proposed mechanism of action for many benzoic acid derivatives involves the disruption of cellular membrane integrity and the inhibition of essential enzymes[9].

Potential as an Anticancer Agent

Several benzoic acid derivatives have been investigated for their anticancer properties[4][6][8]. A study on 3-chloro-4-methoxybenzoic acid, a structurally similar compound, demonstrated its ability to enhance the activity of lysosomal cathepsins B and L[10]. These enzymes are crucial components of the proteostasis network, which is often dysregulated in cancer cells.

Hypothetical Mechanism of Action:

MoA A This compound B Cellular Uptake A->B C Interaction with Lysosomal Enzymes (e.g., Cathepsins) B->C D Enhanced Proteasome and Autophagy-Lysosome Pathway Activity C->D E Induction of Apoptosis in Cancer Cells D->E

Caption: Hypothetical mechanism of action in cancer cells.

This proposed mechanism suggests that this compound could modulate cellular protein degradation pathways, leading to the selective elimination of cancer cells. Further investigation is required to validate this hypothesis.

Applications in Drug Development

The structural features of this compound make it an interesting scaffold for further chemical modification and development. Its potential dual antimicrobial and anticancer activities warrant exploration. Researchers can utilize this compound as a lead structure for the synthesis of novel derivatives with improved potency and selectivity.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a basis for exploring its biological activities. The insights presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to the development of novel therapeutic agents.

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Introduction: The Versatile Scaffold of Substituted Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry and drug development. This class of compounds, characterized by a benzene ring attached to a carboxylic acid and adorned with various functional groups, exhibits a remarkable breadth of biological activities. The benzoic acid moiety serves as a versatile scaffold, whose physicochemical and pharmacological properties can be finely tuned by altering the nature and position of its substituents on the aromatic ring.[1][2] These modifications influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby dictating its interaction with biological targets and its overall pharmacokinetic and pharmacodynamic behavior.[1]

From their well-established use as antimicrobial preservatives to their role as highly specific enzyme inhibitors in cancer and metabolic diseases, these derivatives are integral to modern pharmacology.[3][4] This guide provides an in-depth exploration of the core mechanisms of action through which substituted benzoic acid derivatives exert their therapeutic effects. We will delve into their roles in enzyme inhibition, receptor modulation, and antimicrobial activity, supported by field-proven experimental insights and protocols for their validation.

Core Mechanisms of Action: A Multi-pronged Approach

The therapeutic utility of substituted benzoic acid derivatives stems from their ability to interact with a wide array of biological targets. Their mechanisms are diverse, ranging from direct enzyme active site inhibition to the modulation of complex cellular signaling cascades.

Anticancer Activity: Targeting Malignant Proliferation

The benzoic acid scaffold is a prominent feature in numerous anticancer agents, acting through several distinct mechanisms to halt the uncontrolled growth and spread of cancer cells.[5][6]

a) Enzyme Inhibition: A primary anticancer strategy for these derivatives is the targeted inhibition of enzymes critical for tumor growth and survival.

  • Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives, such as gallic acid and protocatechuic acid, have been shown to retard cancer cell growth by inhibiting HDACs.[7] HDACs are crucial for epigenetic regulation, and their inhibition leads to the hyperacetylation of histones, resulting in altered gene expression that can induce apoptosis and cell cycle arrest in cancer cells.

  • Kinase Inhibition: Many signaling pathways that drive cancer are regulated by protein kinases. Substituted benzoic acids have been designed to inhibit these enzymes. For example, some derivatives function as ATP-competitive inhibitors of protein kinase CK2 or inhibit the tyrosine kinase domain of growth factor receptors like VEGFR-2, thereby blocking downstream proliferation signals.[5] The drug Silmitasertib, which contains a benzoic acid moiety, is an ATP-competitive inhibitor of CK2.[5]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of nucleotides, and its inhibition depletes the building blocks necessary for DNA replication in rapidly dividing cancer cells. Aminopterin, a folic acid derivative incorporating a 4-aminobenzoic acid structure, acts as a potent DHFR inhibitor.[5]

b) Receptor Modulation: Some derivatives function by binding to and modulating the activity of nuclear receptors.

  • Retinoic Acid Receptor (RAR) Agonism: Drugs like Tamibarotene and AM580 are retinobenzoic acids that selectively bind to retinoic acid receptors.[5] This binding can inhibit uncontrolled cell growth in certain leukemias or encourage the reprogramming of somatic cells, reducing tumor cell proliferation.[5]

c) DNA Alkylation: A more direct approach involves covalent modification of DNA.

  • Tallimustine , a benzoic mustard distamycin A derivative, acts as a DNA alkylating agent. Unlike traditional alkylating agents that target guanine, tallimustine selectively alkylates adenine N-3 in specific DNA sequences, leading to cytotoxicity in cancer cells.[5]

d) Phosphatase Inhibition: The modulation of cytoskeleton dynamics is crucial for cell migration and metastasis.

  • Certain rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot (SSH) phosphatases.[8] By inhibiting SSH, these compounds prevent the dephosphorylation of cofilin, a key protein in actin filament dynamics, thereby impeding cancer cell migration.[8]

Antimicrobial & Antifungal Activity: Disrupting Microbial Homeostasis

Benzoic acid and its derivatives are widely used as preservatives in food and pharmaceuticals due to their efficacy against bacteria, yeasts, and molds.[3][9]

a) Intracellular pH Disruption: The primary antimicrobial mechanism is dependent on the molecule's ability to cross the microbial cell membrane. In its undissociated, more lipophilic form, benzoic acid diffuses into the cell. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment.[3] This drop in internal pH disrupts normal metabolic processes and inhibits microbial growth.[3][9]

b) Specific Enzyme Inhibition in Fungi: A more targeted mechanism has been identified in fungi.

  • CYP53 Inhibition: Some benzoic acid derivatives specifically inhibit CYP53, a fungal-specific cytochrome P450 enzyme.[10] The natural function of this enzyme is to detoxify benzoic acid, which is an intermediate in fungal metabolism. Inhibition of CYP53 leads to the accumulation of toxic benzoate intermediates.[10] This accumulation, in turn, induces mitochondrial depolarization and a surge in reactive oxygen species (ROS), causing oxidative stress that ultimately leads to fungal cell lysis and death.[10]

Broad-Spectrum Enzyme Inhibition: From Neurodegeneration to Metabolic Disease

The versatility of the substituted benzoic acid scaffold allows for its application across a wide range of therapeutic areas through the targeted inhibition of specific enzymes.[4]

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition: In the context of Alzheimer's disease, novel benzoic acid derivatives have been designed as multi-target inhibitors. They have shown potent inhibition of human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE), two enzymes implicated in the pathology of the disease.[11]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: For the treatment of type 2 diabetes, uracil-based benzoic acid derivatives have been developed as highly potent and selective DPP-4 inhibitors.[12] Inhibition of DPP-4 prevents the breakdown of incretin hormones, leading to enhanced glucose-dependent insulin secretion.

  • Influenza Neuraminidase Inhibition: Structure-based drug design has led to the synthesis of benzoic acid derivatives that can inhibit influenza neuraminidase, an essential enzyme for the release of new virus particles from infected cells.[13]

Structure-Activity Relationships (SAR): Rational Drug Design

The biological activity of a benzoic acid derivative is profoundly influenced by the substituents on its aromatic ring. Understanding these relationships is critical for designing potent and selective therapeutic agents.[1]

  • The Carboxylic Acid Group: This group is a fundamental pharmacophore, often acting as a key hydrogen bond donor and acceptor to anchor the molecule within the active site of an enzyme or receptor.[1]

  • Influence of Substituents: The addition of functional groups modulates the electronic, steric, and lipophilic properties of the molecule.[1]

    • Hydroxyl (-OH) Groups: As electron-donating groups, they can act as hydrogen bond donors and acceptors, influencing solubility and target interaction.[1] Their position is critical for activity.

    • Methyl (-CH₃) Groups: These lipophilic groups can enhance the molecule's ability to cross cell membranes and can introduce steric effects that improve binding selectivity.[1]

    • Nitro (-NO₂) Groups: As strong electron-withdrawing groups, they increase the acidity of the carboxylic acid and can significantly alter the electronic nature of the ring.[1]

  • Antioxidant Activity: For antioxidant effects, the substitution pattern is key. Cinnamic acid derivatives are often more potent antioxidants than their benzoic acid counterparts, likely because the propenoic acid side chain helps stabilize the resulting radical.[14] The overall antioxidant capacity is also correlated with physicochemical properties like lipophilicity (LogP) and acidity (pKa).[15]

Data Presentation: Comparative Inhibitory Activity

To illustrate the impact of substitution on activity, the following table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) for representative benzoic acid derivatives against various targets.

Compound Class/ExampleTarget Enzyme/Cell LineMechanism of ActionReported Potency (IC₅₀/Kᵢ)Reference
4-chlorobenzoic acid derivativeVEGFR-2Kinase Inhibition3.9 µM[5]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman Cervical CancerHistone Deacetylase Inhibition17.84 µM[5]
Rhodanine-benzoic acid derivative (D3)Slingshot PhosphatasePhosphatase Inhibition~4 µM (Kᵢ)[8]
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)AcetylcholinesteraseCholinesterase Inhibition13.62 nM (Kᵢ)[11]
4-(acetylamino)-3-guanidinobenzoic acidInfluenza NeuraminidaseNeuraminidase Inhibition2.5 µM[13]

Experimental Protocols for Mechanism Elucidation

Validating the mechanism of action requires robust and well-controlled experimental protocols. As a self-validating system, every protocol must include appropriate controls to ensure the observed effects are specific to the compound being tested.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This assay determines a compound's ability to reduce cancer cell viability. It is based on the principle that mitochondrial reductases in viable cells convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

Objective: To determine the IC₅₀ value of a substituted benzoic acid derivative against a cancer cell line (e.g., MCF-7 for breast cancer).[6]

Methodology:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions.

  • Controls (Critical for Validation):

    • Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO in media). This defines 100% cell viability.

    • Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin). This validates the assay's sensitivity.

    • Blank Control: Wells with media but no cells. This provides the background absorbance value.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot percentage viability versus log[compound concentration] and use non-linear regression to determine the IC₅₀ value.

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Readout cluster_analysis Phase 4: Analysis start Seed Cells in 96-well Plate incubate1 Incubate Overnight (Adhesion) start->incubate1 add_compounds Add Compounds to Wells incubate1->add_compounds prep_compounds Prepare Serial Dilutions (Test Compound, Controls) prep_compounds->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate % Viability read_abs->analyze plot Plot Dose-Response Curve analyze->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Diagram: Antifungal Mechanism via CYP53 Inhibition

CYP53_Inhibition BA_deriv Substituted Benzoic Acid Derivative CYP53 Fungal CYP53 Enzyme BA_deriv->CYP53 Inhibits Benzoate Toxic Benzoate Intermediate Benzoate->CYP53 Normal Detoxification Mitochondria Mitochondrion Benzoate->Mitochondria Accumulation Causes Damage ROS Reactive Oxygen Species (ROS)↑ Mitochondria->ROS Induces Death Fungal Cell Death (Lysis) ROS->Death Leads to

Caption: Inhibition of CYP53 leads to fungal cell death.

Conclusion and Future Perspectives

The substituted benzoic acid scaffold remains a highly privileged structure in drug discovery. Its synthetic tractability and the profound impact of substituent modifications allow for the rational design of molecules with high potency and specificity for a diverse range of biological targets. The mechanisms of action are multifaceted, spanning direct enzyme inhibition, disruption of microbial homeostasis, and modulation of complex signaling pathways involved in cancer and other diseases.

Future research will undoubtedly focus on developing next-generation derivatives with improved pharmacokinetic profiles and multi-target capabilities, such as compounds that simultaneously inhibit cancer cell proliferation and migration. As our understanding of the structural biology of target proteins deepens, the design of benzoic acid derivatives will become even more precise, paving the way for novel therapeutics with enhanced efficacy and reduced side effects.

References

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Retrieved from [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from [Link]

  • PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

  • ACS Publications. (n.d.). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Retrieved from [Link]

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An In-depth Technical Guide to 3-Chloro-4-(propan-2-yl)benzoic Acid: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(propan-2-yl)benzoic acid, a substituted aromatic carboxylic acid, represents a key molecular scaffold with significant potential in medicinal chemistry and materials science. The unique substitution pattern on the benzene ring, featuring a chlorine atom, an isopropyl group, and a carboxylic acid moiety, imparts a distinct combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These characteristics make it an attractive building block for the synthesis of novel therapeutic agents and functional materials. Benzoic acid derivatives are a cornerstone in drug discovery, with their versatile structure allowing for extensive modifications to achieve desired biological activities.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed synthetic protocol, and a thorough analysis of its spectroscopic characteristics, offering a valuable resource for researchers in the field.

Chemical Structure and Properties

The molecular structure of this compound is fundamental to its chemical behavior and potential applications. The IUPAC name for this compound is 3-Chloro-4-isopropylbenzoic acid, and its structure is depicted below.

Caption: Chemical structure of this compound.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived for analogous compounds, specific experimental values for the target compound are limited. Computed values and data from closely related structures are provided for guidance.

PropertyValueSource
CAS Number 161622-06-6ChemSrc
Molecular Formula C₁₀H₁₁ClO₂AKSci
Molecular Weight 198.64 g/mol AKSci
Appearance White to off-white solid (predicted)General knowledge
Melting Point 117-120 °C (for 4-isopropylbenzoic acid)Sigma-Aldrich[3]
Boiling Point 275 °C (for 3-chlorobenzoic acid)Wikipedia[4]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and ether (predicted based on analogues).[3]General knowledge
pKa Data not available. Expected to be in the range of other benzoic acids (~4-5).General knowledge
Purity ≥ 95%AKSci
Storage Store long-term in a cool, dry place.AKSci
XLogP3-AA (Computed) 3.4 (for 3-chloro-4-propylbenzoic acid)PubChem[5]
Hydrogen Bond Donor Count 1 (for 3-chloro-4-propylbenzoic acid)PubChem[5]
Hydrogen Bond Acceptor Count 2 (for 3-chloro-4-propylbenzoic acid)PubChem[5]

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic chlorination of 4-isopropylbenzoic acid. The isopropyl group is an ortho-, para-director; however, the para position is blocked by the carboxylic acid group (or its precursor). The carboxylic acid group is a meta-director. The directing effects of the substituents will influence the regioselectivity of the chlorination. A common method for the chlorination of aromatic compounds is the use of a chlorinating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

start 4-Isopropylbenzoic Acid reagent1 Chlorinating Agent (e.g., Cl2, SO2Cl2) Lewis Acid Catalyst (e.g., FeCl3, AlCl3) reaction Electrophilic Aromatic Substitution (Chlorination) start->reaction reagent1->reaction workup Reaction Quenching & Aqueous Workup reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via electrophilic chlorination of 4-isopropylbenzoic acid.

Materials:

  • 4-Isopropylbenzoic acid

  • Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂))

  • Lewis acid catalyst (e.g., Iron(III) chloride (FeCl₃), anhydrous)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Solvent for recrystallization (e.g., Ethanol/water mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 4-isopropylbenzoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous iron(III) chloride.

  • Chlorination: From the dropping funnel, add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the reaction mixture at room temperature. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a beaker of ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to remove any unreacted acid starting material and the acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a drying tube is critical as Lewis acids like FeCl₃ are highly sensitive to moisture, which would deactivate the catalyst.

  • Lewis Acid Catalyst: The Lewis acid polarizes the Cl-Cl bond in the chlorinating agent, generating a more electrophilic chlorine species (Cl⁺ character) necessary for the electrophilic aromatic substitution to occur on the deactivated benzoic acid ring.

  • Aqueous Workup: The series of washes is designed to remove the catalyst, unreacted reagents, and byproducts. The acidic wash removes any remaining iron salts, while the basic wash removes acidic impurities.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound. Below are the predicted spectral characteristics based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the carboxylic acid proton.

  • Aromatic Protons (δ 7.5-8.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the coupling constants. The proton ortho to the carboxylic acid is expected to be the most downfield due to the electron-withdrawing nature of the carboxyl group. The proton between the chloro and isopropyl groups will also be significantly influenced.

  • Isopropyl Proton (CH) (δ 3.0-3.5 ppm): The single proton of the isopropyl group will appear as a septet due to coupling with the six methyl protons.

  • Isopropyl Protons (CH₃) (δ 1.2-1.4 ppm): The six equivalent protons of the two methyl groups will appear as a doublet due to coupling with the single methine proton.

  • Carboxylic Acid Proton (COOH) (δ 10-13 ppm): This proton will appear as a broad singlet and its chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carboxylic Carbon (C=O) (δ ~165-175 ppm): The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbon attached to the carboxylic acid and the carbon attached to the chlorine atom will have characteristic chemical shifts.

  • Isopropyl Carbons (CH and CH₃) (δ ~20-35 ppm): The methine and methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.64 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the isopropyl group. The fragmentation of chlorobenzoic acids can also involve the loss of the chlorine atom.[7]

Applications in Drug Development

Substituted benzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[1][8] The structural motifs present in this compound offer several advantages in drug design:

  • Lipophilicity Modulation: The isopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic properties.

  • Metabolic Stability: The presence of the chlorine atom can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Scaffold for Diverse Interactions: The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, or it can be derivatized to amides, esters, or other functional groups to fine-tune the molecule's properties.

This compound can serve as a valuable starting material for the synthesis of inhibitors for various enzymes or ligands for receptors, where the specific substitution pattern is crucial for achieving high potency and selectivity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the data for analogous compounds like 3-chlorobenzoic acid, it may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for the development of new chemical entities in the pharmaceutical and materials science sectors. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a detailed synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. The insights into its potential applications in drug discovery, coupled with safety and handling guidelines, are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • Google Patents. (n.d.). Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-propylbenzoic acid. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pattern for chlorogenic acid showing the formation of the m/z 191 daughter ion from the [M-H]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). New method for synthesizing p-isopropyl benzoic acid.
  • Zeitschrift für Naturforschung B. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Retrieved from [Link]

  • Chegg.com. (2020). Solved 6 Below is the mass spectrum of 4 chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

Sources

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-chloro-4-isopropylbenzoic Acid in Organic Solvents

3-Chloro-4-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of novel therapeutic agents and functional materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic; it is a cornerstone for successful process development, from synthesis and purification to formulation and screening.

The solubility of an active pharmaceutical ingredient (API) or its intermediate directly impacts its bioavailability, the efficiency of its purification via recrystallization, and the feasibility of its formulation into a final drug product. Poor solubility can lead to significant challenges, including low yields, difficult purification, and inadequate absorption in the body. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of 3-chloro-4-isopropylbenzoic acid, offering both foundational knowledge and actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively published, this guide will leverage data from structurally similar compounds and first principles to predict its solubility behavior and provide a robust framework for its experimental determination.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute, such as 3-chloro-4-isopropylbenzoic acid, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful initial guide; solutes tend to dissolve in solvents with similar polarity.

The molecular structure of 3-chloro-4-isopropylbenzoic acid features several key functional groups that dictate its solubility:

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Aromatic Ring: The benzene ring is largely nonpolar and contributes to van der Waals interactions.

  • Isopropyl Group (-CH(CH₃)₂): This bulky, nonpolar alkyl group increases the lipophilicity of the molecule, enhancing its solubility in nonpolar solvents.

  • Chlorine Atom (-Cl): The electronegative chlorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

The overall solubility of 3-chloro-4-isopropylbenzoic acid in a given solvent will be a balance between these competing factors. It is expected to exhibit good solubility in polar organic solvents and moderate solubility in less polar solvents, while its solubility in highly nonpolar solvents like hexane is likely to be limited.

Solute 3-Chloro-4-isopropylbenzoic Acid Solute_Props Solute Properties Solute->Solute_Props influenced by Solvent Organic Solvent Solvent_Props Solvent Properties Solvent->Solvent_Props influenced by Dissolution Dissolution Process Solute_Props->Dissolution Carboxylic_Acid Carboxylic Acid (H-Bonding) Solute_Props->Carboxylic_Acid Aromatic_Ring Aromatic Ring (van der Waals) Solute_Props->Aromatic_Ring Substituents Cl, Isopropyl (Polarity & Lipophilicity) Solute_Props->Substituents Solvent_Props->Dissolution Polarity Polarity Solvent_Props->Polarity H_Bonding H-Bonding Capability Solvent_Props->H_Bonding Temperature Temperature Solvent_Props->Temperature

Figure 1: Key factors influencing the dissolution of 3-chloro-4-isopropylbenzoic acid.

Expected Solubility Profile and Data from Analogues

While experimental data for 3-chloro-4-isopropylbenzoic acid is scarce, we can infer its likely solubility by examining data for the closely related compound, 4-isopropylbenzoic acid (cuminic acid). The addition of a chloro group at the 3-position is expected to increase the molecule's polarity and may slightly alter its solubility profile, but the general trends should be similar.

Table 1: Qualitative and Quantitative Solubility of 4-Isopropylbenzoic Acid (Analogue)

Solvent Solvent Type Reported Solubility Reference(s)
Water Polar Protic Slightly soluble
Ethanol Polar Protic Soluble
Diethyl Ether Polar Aprotic Soluble

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL |[1] |

Disclaimer: This data is for the analogue compound 4-isopropylbenzoic acid and should be used as a directional guide only. Experimental verification for 3-chloro-4-isopropylbenzoic acid is essential.

Based on this, we can predict that 3-chloro-4-isopropylbenzoic acid will be readily soluble in polar organic solvents like alcohols and DMSO, and moderately soluble in ethers and esters. Its solubility in nonpolar hydrocarbons is expected to be low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Objective

To determine the equilibrium solubility of 3-chloro-4-isopropylbenzoic acid in a range of selected organic solvents at a specified temperature (e.g., 298.15 K or 25 °C).

Materials and Equipment
  • 3-Chloro-4-isopropylbenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Thermostatically controlled oven

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-chloro-4-isopropylbenzoic acid to several glass vials. The presence of undissolved solid at the end of the experiment is critical to ensure that equilibrium has been reached.

    • Accurately add a known volume or mass of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry, to determine the concentration of 3-chloro-4-isopropylbenzoic acid. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = C × (V₂ / V₁) Where:

      • S is the solubility (e.g., in mg/mL or mol/L)

      • C is the concentration of the diluted sample determined from the calibration curve

      • V₂ is the final volume of the diluted sample

      • V₁ is the initial volume of the saturated solution taken for dilution

start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate (Constant Temp. & Agitation) prep->equilibrate settle Settle (Allow Excess Solid to Sediment) equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

A thorough understanding of the solubility of 3-chloro-4-isopropylbenzoic acid is indispensable for its effective utilization in research and development. While direct quantitative data remains to be published, a systematic approach based on its molecular structure and data from analogous compounds allows for reasoned predictions of its solubility behavior. It is anticipated that this compound will demonstrate good solubility in polar organic solvents, a critical consideration for its purification and use in synthetic reactions.

The detailed shake-flask protocol provided in this guide offers a self-validating system for researchers to generate precise and reliable solubility data. Such experimentally determined values are crucial for optimizing crystallization processes, developing robust formulations, and ultimately accelerating the journey from laboratory discovery to innovative new products.

References

  • BenchChem. (2026). An In-depth Technical Guide to the Solubility of 3-(3-Chloro-3-butenyl)benzoic Acid in Organic Solvents.
  • Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]

Sources

Retrosynthetic Analysis of Halogenated Benzoic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated benzoic acids are indispensable building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of halogen atoms on the benzoic acid scaffold can significantly influence a molecule's biological activity and physical properties. This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of halogenated benzoic acids, offering a systematic approach to designing efficient and practical synthetic routes. We will explore key disconnection strategies for ortho-, meta-, and para-substituted isomers, supported by mechanistic principles, field-proven insights, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Central Role of Halogenated Benzoic Acids and the Power of Retrosynthesis

The prevalence of halogenated benzoic acid motifs in commercially successful drugs underscores their importance in medicinal chemistry. The introduction of halogens can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the anti-inflammatory drug Diflunisal incorporates a 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid core, highlighting the utility of halogenated benzoic acid precursors.

Retrosynthetic analysis, a powerful problem-solving technique in organic synthesis, allows chemists to deconstruct a complex target molecule into simpler, readily available starting materials. This is achieved by applying a series of logical "disconnections" that correspond to known and reliable chemical reactions. For halogenated benzoic acids, a successful retrosynthetic strategy hinges on a thorough understanding of the directing effects of the carboxyl and halogen substituents on the aromatic ring.

This guide will provide a structured framework for the retrosynthetic analysis of halogenated benzoic acids, enabling the rational design of robust and scalable syntheses.

Foundational Principles: Navigating the Electronics of the Aromatic Ring

The interplay between the electron-withdrawing carboxyl group and the halogen substituent dictates the regiochemical outcome of synthetic transformations. The carboxyl group is a meta-directing deactivator, while halogens are ortho-, para-directing deactivators. This fundamental understanding of substituent effects is paramount in devising a logical retrosynthetic plan.

Retrosynthetic Strategies for Ortho-Halogenated Benzoic Acids

The synthesis of ortho-halogenated benzoic acids often requires specialized techniques to overcome the steric hindrance and achieve the desired regioselectivity.

Disconnection via C-X Bond Formation: Directed Ortho-Metalation

A primary retrosynthetic disconnection involves the formation of the carbon-halogen bond on a benzoic acid scaffold.

graph G { rankdir="RL"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Ortho-Halobenzoic Acid" -> "Benzoic Acid" [label=" C-X Disconnection\n(Halogenation)"]; }

Caption: Retrosynthetic path to ortho-halobenzoic acid.

While direct halogenation of benzoic acid typically yields the meta isomer, ortho-functionalization can be achieved with high selectivity using directed ortho-metalation (DoM).[1][2][3][4] This powerful technique utilizes the carboxylate to direct lithiation to the adjacent ortho position.

3.1.1. Experimental Protocol: Directed Ortho-Metalation and Halogenation of Benzoic Acid

Step 1: Ortho-Lithiation.

  • Under an inert atmosphere (e.g., Argon), dissolve benzoic acid (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a strong lithium base such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq. of s-BuLi/TMEDA complex).

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Halogenation.

  • To the resulting ortho-lithiated dianion, add a solution of an electrophilic halogen source (1.2 eq.) in anhydrous THF.

    • For chlorination: Hexachloroethane.[2][3]

    • For bromination: 1,2-dibromotetrafluoroethane.

    • For iodination: Iodine (I₂).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 3: Work-up and Purification.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Trustworthiness: The regioselectivity of this protocol is controlled by the directed metalation step, making it a highly reliable method for the synthesis of ortho-halogenated benzoic acids. Strict adherence to anhydrous and anaerobic conditions is crucial for success.

Disconnection via C-COOH Bond Formation: The Sandmeyer Reaction

An alternative approach involves the introduction of the carboxyl group onto a pre-halogenated aromatic ring.

graph G { rankdir="RL"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Ortho-Halobenzoic Acid" -> "Ortho-Haloaniline" [label=" C-COOH Disconnection\n(Sandmeyer Reaction)"]; }

Caption: Retrosynthesis via the Sandmeyer reaction.

The Sandmeyer reaction is a classic and robust method for converting an aromatic amine to a variety of functional groups, including nitriles, which can then be hydrolyzed to carboxylic acids.[5][6]

3.2.1. Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

Step 1: Diazotization of Anthranilic Acid. [7]

  • Dissolve anthranilic acid (1.0 eq.) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.), maintaining the temperature below 5 °C.

  • Stir for 15-20 minutes to form the diazonium salt.

Step 2: Iodination. [7]

  • In a separate flask, dissolve potassium iodide (KI) (1.2 eq.) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to stand at room temperature for 10 minutes.

Step 3: Work-up and Purification. [7]

  • Collect the crude product by vacuum filtration.

  • Recrystallize the solid from hot water with de-colorizing carbon to obtain pure 2-iodobenzoic acid.

Retrosynthetic Strategies for Meta-Halogenated Benzoic Acids

The synthesis of meta-halogenated benzoic acids is often more straightforward due to the meta-directing nature of the carboxyl group.

Disconnection via C-X Bond Formation: Electrophilic Aromatic Substitution

The most direct retrosynthetic disconnection is the halogenation of benzoic acid itself.

graph G { rankdir="RL"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Meta-Halobenzoic Acid" -> "Benzoic Acid" [label=" C-X Disconnection\n(Halogenation)"]; }

Caption: Retrosynthesis of meta-halobenzoic acid.

The forward reaction, an electrophilic aromatic substitution, is highly regioselective for the meta position.[8][9][10]

4.1.1. Experimental Protocol: Bromination of Benzoic Acid

Step 1: Reaction Setup.

  • To a solution of benzoic acid (1.0 eq.) in a suitable solvent such as acetic acid, add a catalytic amount of a Lewis acid (e.g., FeBr₃).

  • Slowly add bromine (Br₂) (1.1 eq.) to the mixture.

  • Heat the reaction to reflux for several hours, monitoring the progress by TLC.

Step 2: Work-up and Purification.

  • Cool the reaction mixture and pour it into water.

  • Add a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure m-bromobenzoic acid.

Expertise & Experience: The carboxyl group is strongly deactivating, so forcing conditions (heat and a Lewis acid catalyst) are typically required to achieve a reasonable reaction rate.

Disconnection via Oxidation of a Meta-Halotoluene

An alternative and often high-yielding strategy is the oxidation of a readily available meta-halotoluene.

graph G { rankdir="RL"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Meta-Halobenzoic Acid" -> "Meta-Halotoluene" [label=" C-C Oxidation"]; }

Caption: Retrosynthesis via toluene oxidation.

4.2.1. Experimental Protocol: Oxidation of m-Chlorotoluene with Potassium Permanganate

Step 1: Oxidation.

  • In a round-bottom flask equipped with a reflux condenser, combine m-chlorotoluene (1.0 eq.) with an aqueous solution of potassium permanganate (KMnO₄) (excess).

  • Heat the mixture to reflux for several hours, or until the purple color of the permanganate has disappeared.

Step 2: Work-up and Purification.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the m-chlorobenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Retrosynthetic Strategies for Para-Halogenated Benzoic Acids

The synthesis of para-halogenated benzoic acids can often be achieved through several reliable methods.

Disconnection via Oxidation of a Para-Halotoluene

Similar to the meta-isomers, the oxidation of para-halotoluenes is a highly effective and widely used method.[11]

graph G { rankdir="RL"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Para-Halobenzoic Acid" -> "Para-Halotoluene" [label=" C-C Oxidation"]; }

Caption: Retrosynthesis via toluene oxidation.

The experimental protocol is analogous to that described for the meta-isomer (Section 4.2.1).

Disconnection via C-COOH Bond Formation: Carboxylation of a Grignard Reagent

This approach involves the reaction of a Grignard reagent, formed from a dihaloarene, with carbon dioxide.[12][13][14][15][16]

graph G { rankdir="RL"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Para-Halobenzoic Acid" -> "Para-Dihaloarene" [label=" C-COOH Disconnection\n(Grignard Carboxylation)"]; }

Caption: Retrosynthesis via Grignard carboxylation.

5.2.1. Experimental Protocol: Synthesis of p-Bromobenzoic Acid via Grignard Carboxylation

Step 1: Grignard Reagent Formation.

  • In a flame-dried flask under an inert atmosphere, combine magnesium turnings (1.1 eq.) and a small crystal of iodine in anhydrous diethyl ether.

  • Slowly add a solution of 1,4-dibromobenzene (1.0 eq.) in anhydrous diethyl ether to initiate the reaction.

  • Reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation.

  • Cool the Grignard reagent in an ice bath.

  • Pour the Grignard solution onto an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature as the dry ice sublimes.

Step 3: Work-up and Purification.

  • Quench the reaction with dilute HCl.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the crude product to obtain pure p-bromobenzoic acid.

Summary of Key Retrosynthetic Approaches

Isomer Primary Disconnection Forward Synthetic Method Key Considerations
Ortho C-XDirected Ortho-Metalation & HalogenationRequires strong base, low temperatures, and anhydrous conditions.
C-COOHSandmeyer Reaction of Ortho-HaloanilineDiazotization step is temperature-sensitive.
Meta C-XElectrophilic Halogenation of Benzoic AcidRequires forcing conditions (heat, Lewis acid).
C-COxidation of Meta-HalotolueneA robust and often high-yielding reaction.
Para C-COxidation of Para-HalotolueneA reliable and straightforward method.
C-COOHGrignard Carboxylation of DihaloareneRequires anhydrous conditions; selective for more reactive halogen.

Conclusion

The retrosynthetic analysis of halogenated benzoic acids is a critical skill for any synthetic chemist involved in drug discovery and development. A thorough understanding of the fundamental principles of aromatic chemistry, coupled with a knowledge of robust and reliable synthetic transformations, allows for the logical and efficient design of synthetic routes to this important class of molecules. The strategies and protocols detailed in this guide provide a solid foundation for tackling the synthesis of ortho-, meta-, and para-halogenated benzoic acids with a high degree of confidence and success.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • Filimonov, V. D., Trusova, M., Postnikov, P., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., Kim, H., & Chi, K.-W. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
  • Hubbard, A., Okazaki, T., & Laali, K. K. (2008). Halo- and Azidodediazoniation of Arenediazonium Tetrafluoroborates with Trimethylsilyl Halides and Trimethylsilyl Azide and Sandmeyer-Type Bromodediazoniation with Cu(I)Br in [BMIM][PF6] Ionic Liquid. The Journal of Organic Chemistry, 73(1), 316–319.
  • Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved January 23, 2026, from [Link]

  • Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). (2021, November 11). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. (2017, March 9). YouTube. Retrieved January 23, 2026, from [Link]

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The Double-Edged Sword: A Technical Guide to the Biological Activity of Chlorinated Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the biological activities of chlorinated benzoic acid (CBA) compounds. As a class of molecules with widespread industrial applications and significant environmental presence, understanding their interactions with biological systems is paramount for fields ranging from toxicology and pharmacology to environmental science and drug development. This document moves beyond a simple recitation of facts to provide a causal understanding of why these compounds exhibit specific biological effects and how to experimentally assess them.

Foundational Principles: Structure-Activity Relationships

The biological activity of a chlorinated benzoic acid is fundamentally dictated by the number and position of chlorine atoms on the benzoic acid backbone. These substitutions critically influence the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn govern its reactivity and ability to interact with biological macromolecules.

  • Electronic Effects: Chlorine is an electron-withdrawing group. This property increases the acidity of the carboxylic acid group compared to benzoic acid itself. For instance, 2-chlorobenzoic acid is a stronger acid than benzoic acid.[1] This altered acidity can significantly impact the compound's ability to cross biological membranes and interact with enzyme active sites.

  • Lipophilicity: The addition of chlorine atoms increases the lipophilicity of the molecule. This enhanced affinity for nonpolar environments facilitates partitioning into lipid-rich structures like cell membranes, potentially leading to membrane disruption or accumulation in adipose tissues.

  • Steric Hindrance: The size and position of the chlorine atoms can create steric hindrance, influencing how the molecule fits into the binding pockets of enzymes and receptors. This is a key determinant of its metabolic fate and potential for specific biological interactions.

The interplay of these factors creates a complex structure-activity relationship that is crucial for predicting the biological effects of different CBA isomers and their derivatives.

Key Biological Activities and Their Mechanistic Underpinnings

Chlorinated benzoic acids exhibit a diverse range of biological activities, from acute toxicity to more subtle, chronic effects. Understanding the mechanisms behind these activities is essential for risk assessment and for harnessing their potential in therapeutic or industrial applications.

General Toxicity: A Multifaceted Threat

Many chlorinated benzoic acids are classified as harmful if swallowed and can cause skin and eye irritation.[2] The oral LD50 for 2-chlorobenzoic acid, for example, is 500.1 mg/kg. This toxicity is not due to a single, overarching mechanism but rather a combination of factors.

  • Membrane Disruption: As lipophilic compounds, CBAs can intercalate into cell membranes, disrupting their structure and function. This can lead to increased membrane permeability, loss of ionic gradients, and ultimately, cell death.

  • Enzyme Inhibition: The carboxylic acid moiety can interact with the active sites of various enzymes, particularly those involved in metabolic pathways. For example, several chlorobenzoic acids have been shown to be effective inhibitors of benzoic acid activation to benzoyl-CoA by mitochondrial extracts.[3] This inhibition can disrupt cellular energy metabolism.

The following diagram illustrates the general workflow for assessing the acute toxicity of a chlorinated benzoic acid compound.

G cluster_0 Acute Toxicity Assessment Workflow A Compound Synthesis & Characterization B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B Initial Screening C Dose-Range Finding Studies (in vivo) B->C Inform Dose Selection D Definitive Acute Toxicity Study (e.g., OECD 420/423) C->D Establish Dosing Regimen E Histopathological Analysis D->E Tissue-Specific Effects F Data Analysis & LD50 Determination D->F Quantitative Assessment

Caption: A typical workflow for the assessment of acute toxicity of a chemical compound.

Antimicrobial Activity: Disrupting Microbial Life

Certain chlorinated benzoic acid derivatives have demonstrated significant antimicrobial activity.[4] This is a promising area for the development of new anti-infective agents. The primary mechanisms of action appear to be:

  • Inhibition of Cell Membrane Synthesis: Chlorinated compounds can interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall and membrane, leading to loss of cellular contents and inactivation.[5]

  • Metabolic Disruption: These compounds can interfere with essential metabolic pathways in bacteria, leading to a state of metabolic disorder and growth inhibition.[5] For instance, some derivatives show greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria.[4]

The following table summarizes the antimicrobial activity of some 2-chlorobenzoic acid derivatives against various microorganisms.[4]

CompoundTarget MicroorganismActivity (pMIC µM/ml)
Schiff's Base Derivative 1Staphylococcus aureus>2.0
Schiff's Base Derivative 2Bacillus subtilis1.85
Ester Derivative 1Escherichia coli1.95
Ester Derivative 2Candida albicans>2.0
Schiff's Base Derivative 3Aspergillus niger1.78
Environmental Persistence and Bioremediation

The environmental fate of chlorinated benzoic acids is a significant concern due to their potential for persistence and bioaccumulation. However, various microorganisms have evolved pathways to degrade these compounds, offering potential for bioremediation of contaminated sites.

The microbial degradation of CBAs can proceed through different pathways depending on the specific isomer and the microbial species involved. A common strategy involves the initial dehalogenation of the aromatic ring. For example, 4-chlorobenzoic acid can be metabolized via hydrolytic dehalogenation to 4-hydroxybenzoic acid, which is then further degraded.[6]

The diagram below illustrates a simplified microbial degradation pathway for 4-chlorobenzoic acid.

G cluster_1 Microbial Degradation of 4-Chlorobenzoic Acid A 4-Chlorobenzoic Acid B 4-Hydroxybenzoic Acid A->B Hydrolytic Dehalogenation C Protocatechuic Acid B->C Hydroxylation D β-Ketoadipate Pathway C->D E Central Metabolism D->E

Caption: A simplified pathway for the microbial degradation of 4-chlorobenzoic acid.

Experimental Protocols: A Guide to a Self-Validating System

To ensure the trustworthiness of research findings, it is imperative to employ robust and well-validated experimental protocols. The following sections provide detailed methodologies for key experiments in the study of chlorinated benzoic acids.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxic potential of a chlorinated benzoic acid compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chlorinated benzoic acid compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the chlorinated benzoic acid in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a chlorinated benzoic acid derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Chlorinated benzoic acid derivative

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Grow the microorganism in its appropriate medium to the mid-logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Compound Dilution: Prepare a serial two-fold dilution of the chlorinated benzoic acid derivative in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Concluding Remarks and Future Directions

The biological activities of chlorinated benzoic acids are a complex and multifaceted area of study. Their impact on biological systems is a direct consequence of their chemical structure, which dictates their reactivity and interactions with cellular components. This guide has provided a framework for understanding these activities, from their toxicological profiles to their potential as antimicrobial agents and their fate in the environment.

Future research should focus on elucidating the specific molecular targets of these compounds and their effects on signaling pathways. The potential for endocrine disruption by some chlorinated benzoic acids warrants further investigation, as does the development of more efficient bioremediation strategies. A deeper understanding of the structure-activity relationships will be crucial for designing safer industrial chemicals and for developing novel therapeutic agents based on the chlorinated benzoic acid scaffold.

References

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

  • Li, S., et al. (2022). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. Frontiers in Nutrition, 9, 835876. [Link]

  • National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 60(10), 618-624. [Link]

  • Vanderford, B. J., et al. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1164(1-2), 219-223. [Link]

  • Sinyagina, M. N., et al. (2012). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. Applied Microbiology and Biotechnology, 94(3), 775-786. [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

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An In-depth Technical Guide to 3-Chloro-4-(propan-2-yl)benzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Chloro-4-(propan-2-yl)benzoic acid, a substituted benzoic acid derivative with significant potential as a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and analytical characterization.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of complex molecules.[1][2] The specific substitution pattern on the benzene ring dictates the molecule's physicochemical properties and its subsequent utility. This compound, with its chloro and isopropyl functional groups, presents a unique combination of steric and electronic features, making it a valuable building block for targeted drug design and the synthesis of functional polymers.[3]

Part 1: Core Molecular Attributes

A thorough understanding of the fundamental molecular properties of this compound is paramount for its effective utilization in research and development.

Molecular Formula and Weight

The chemical formula of this compound is C₁₀H₁₁ClO₂ . This composition gives it a molecular weight of approximately 198.64 g/mol .

Chemical Structure and Identification

The structure of this compound is characterized by a benzoic acid core with a chlorine atom at the meta-position (C3) and an isopropyl group at the para-position (C4) relative to the carboxylic acid functionality.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 161622-06-6
SMILES CC(C)c1ccc(C(=O)O)cc1Cl
InChIKey QQTIONOTZKDOIE-UHFFFAOYSA-N

Part 2: Physicochemical and Safety Data

Table 2: Physicochemical Properties (Predicted and Comparative)

PropertyValue/InformationRationale/Comparison
Melting Point Likely a crystalline solid with a melting point in the range of 130-160 °C.4-Isopropylbenzoic acid has a melting point of 117-118 °C.[4] The addition of a chlorine atom is expected to increase the melting point due to increased molecular weight and intermolecular forces. For example, 3-chlorobenzoic acid has a melting point of 158 °C.
Boiling Point Expected to be above 250 °C.Substituted benzoic acids generally have high boiling points. For instance, 4-isopropylbenzoic acid's boiling point is not readily available, suggesting it is high and may decompose upon heating.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone.The carboxylic acid group imparts some water solubility, but the aromatic ring and isopropyl group make it predominantly nonpolar.
Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for structurally similar compounds like 3-chlorobenzoic acid and 4-isopropylbenzoic acid, the following hazards should be considered[5][6][7][8][9][10][11]:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side-shields

  • Chemical-resistant gloves

  • Laboratory coat

  • Work in a well-ventilated fume hood.

Part 3: Synthesis of this compound

There are several plausible synthetic routes to this compound, leveraging established organic chemistry reactions. Two primary strategies are outlined below.

Strategy 1: Electrophilic Chlorination of 4-Isopropylbenzoic Acid

This approach involves the direct chlorination of the commercially available 4-isopropylbenzoic acid. The isopropyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The directing effects of these two groups will influence the regioselectivity of the chlorination.

start 4-Isopropylbenzoic Acid reagents Cl₂ / Lewis Acid (e.g., FeCl₃) start->reagents Chlorination product This compound reagents->product workup Aqueous Workup & Purification product->workup

Caption: Synthetic workflow for the chlorination of 4-isopropylbenzoic acid.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 4-isopropylbenzoic acid in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃), to the solution.

  • Chlorination: Bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction temperature should be monitored and maintained, typically at or slightly above room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with a solution of sodium bisulfite to remove excess chlorine, and then with brine.

  • Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Strategy 2: Oxidation of 3-Chloro-4-isopropyltoluene

This alternative route involves the oxidation of the isopropyl group of a pre-chlorinated toluene derivative. This method can offer better regioselectivity if the starting material is readily accessible.

start 3-Chloro-4-isopropyltoluene reagents Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) start->reagents Oxidation product This compound reagents->product workup Aqueous Workup & Purification product->workup

Caption: Synthetic workflow for the oxidation of 3-chloro-4-isopropyltoluene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-chloro-4-isopropyltoluene in an aqueous solution.

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), portion-wise to the suspension. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the permanganate color (if used) or by TLC.

  • Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct (if KMnO₄ was used) is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization.

Part 4: Analytical Characterization

The unambiguous identification and purity assessment of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[12][13][14]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~12-13Singlet (broad)1HCarboxylic acid proton
~7.8-8.0Doublet1HAromatic proton (ortho to COOH)
~7.6-7.8Doublet of doublets1HAromatic proton (ortho to Cl)
~7.3-7.5Doublet1HAromatic proton (ortho to isopropyl)
~3.0-3.3Septet1HIsopropyl methine proton
~1.2-1.4Doublet6HIsopropyl methyl protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~165-170Carboxylic acid carbon
~145-150Aromatic carbon (ipso- to isopropyl)
~135-140Aromatic carbon (ipso- to Cl)
~130-135Aromatic carbon (ipso- to COOH)
~128-132Aromatic CH
~125-128Aromatic CH
~123-126Aromatic CH
~33-37Isopropyl methine carbon
~22-25Isopropyl methyl carbons
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
O-H (Carboxylic acid)2500-3300 (broad)
C=O (Carboxylic acid)1680-1710
C-Cl700-850
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 198, with an M+2 peak at m/z 200 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Part 5: Applications in Research and Drug Development

Substituted benzoic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds.[15] this compound, with its specific substitution pattern, can be utilized in several areas:

  • Pharmaceutical Synthesis: As a precursor for the synthesis of active pharmaceutical ingredients (APIs). The chloro and isopropyl groups can influence the binding of the final molecule to biological targets and affect its metabolic stability.[16]

  • Agrochemical Development: As a building block for novel herbicides, fungicides, and insecticides.

  • Materials Science: In the synthesis of functional polymers and liquid crystals where the rigid benzoic acid core and its substituents can impart desirable properties.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its properties, synthesis, and characterization, enabling researchers to effectively utilize this compound in their synthetic endeavors. The proposed synthetic and analytical protocols offer a robust starting point for further investigation and application of this versatile molecule.

References

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021).
  • 4-Isopropylbenzoic Acid. PubChem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). J. Org. Chem.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR spectrum. ChemicalBook.
  • SAFETY DATA SHEET - 3-Chlorobenzoic acid. (2023). Sigma-Aldrich.
  • New method for synthesizing p-isopropyl benzoic acid. (2007).
  • 4-Isopropylbenzoic acid(536-66-3). ChemicalBook.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH.
  • Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268).
  • γ-CHLOROPROPYL ACET
  • Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. (2021). YouTube.
  • SAFETY DATA SHEET - 4-Isopropylbenzoic acid. Fisher Scientific.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023).
  • SAFETY DATA SHEET - Methyl 3-chloro-4-methylbenzo
  • An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applic
  • The Role of Benzoic Acid Deriv
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  • Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
  • 4-Isopropylbenzoic acid (Cuminic acid) | Antifungal Agent. MedchemExpress.com.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Royal Society of Chemistry.
  • SAFETY DATA SHEET - m-Chlorobenzoic Acid. (2014). National Institute of Standards and Technology.
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Supplementary Inform
  • Electrophilic Aromatic Substitution Reactions Made Easy!. (2018). YouTube.
  • 3-Chloro-4-methylbenzoic acid. Synquest Labs.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Chloro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of 3-Chloro-4-(propan-2-yl)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis begins with the Friedel-Crafts alkylation of benzene to produce cumene, followed by the oxidation of cumene to 4-isopropylbenzoic acid, and concludes with the regioselective chlorination of the aromatic ring to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the chemical principles behind each step, and expected outcomes.

Introduction

This compound is a substituted benzoic acid derivative with significant potential as a building block in organic synthesis. Its structural motifs are found in various biologically active molecules and functional materials. The reliable and scalable synthesis of this compound is therefore of considerable interest to the scientific community.

This protocol outlines a robust and reproducible pathway to this compound. The synthetic strategy is divided into three distinct stages:

  • Step 1: Friedel-Crafts Alkylation - Synthesis of Cumene (Isopropylbenzene).

  • Step 2: Oxidation - Conversion of Cumene to 4-Isopropylbenzoic Acid.

  • Step 3: Electrophilic Aromatic Substitution - Chlorination of 4-Isopropylbenzoic Acid.

The rationale for this multi-step approach is grounded in fundamental principles of organic chemistry. The Friedel-Crafts alkylation is a classic and efficient method for introducing alkyl chains onto an aromatic ring[1][2]. The subsequent oxidation of the isopropyl group to a carboxylic acid is a well-established transformation, often achieved with strong oxidizing agents like potassium permanganate[3][4][5]. The final chlorination step is directed by the existing substituents on the aromatic ring. The isopropyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. This combination preferentially directs the incoming electrophile (chlorine) to the position ortho to the isopropyl group and meta to the carboxylic acid, resulting in the desired 3-chloro isomer.

Overall Synthetic Workflow

The complete synthesis is a three-step process starting from benzene. Each step involves a distinct reaction and purification procedure.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination Benzene Benzene LewisAcid Lewis Acid (e.g., H₂SO₄) Benzene->LewisAcid Propene Propene (or Isopropyl Alcohol) Propene->LewisAcid Cumene Cumene (Isopropylbenzene) LewisAcid->Cumene Alkylation Cumene_step2 Cumene Cumene->Cumene_step2 KMnO4 KMnO₄ p_Isopropylbenzoic_Acid 4-Isopropylbenzoic Acid KMnO4->p_Isopropylbenzoic_Acid Oxidation p_Isopropylbenzoic_Acid_step3 4-Isopropylbenzoic Acid p_Isopropylbenzoic_Acid->p_Isopropylbenzoic_Acid_step3 Cumene_step2->KMnO4 Chlorinating_Agent Cl₂ / Lewis Acid Final_Product This compound Chlorinating_Agent->Final_Product Chlorination p_Isopropylbenzoic_Acid_step3->Chlorinating_Agent

Caption: Overall workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
BenzeneAnhydrous, 99.8%Sigma-Aldrich
Isopropyl Alcohol (IPA)ACS Reagent, ≥99.5%Fisher Scientific
Sulfuric Acid (H₂SO₄)95-98%VWR
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent Grade, ≥98%Merck
Hydrochloric Acid (HCl)37%Fisher Scientific
Sodium Sulfite (Na₂SO₃)ACS ReagentVWR
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Chlorine Gas (Cl₂)99.5%Airgas
Anhydrous Iron(III) Chloride (FeCl₃)≥97%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR
Equipment
  • Round-bottom flasks (500 mL, 1 L, 2 L)

  • Reflux condenser

  • Separatory funnel (1 L)

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Gas dispersion tube

  • Fume hood

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocols

Step 1: Synthesis of Cumene (Isopropylbenzene)

Rationale: This reaction is a classic Friedel-Crafts alkylation.[1][2] Concentrated sulfuric acid acts as the Lewis acid catalyst, protonating the isopropyl alcohol to form a carbocation which then acts as the electrophile in the substitution reaction with benzene.

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 200 mL of concentrated sulfuric acid.

  • Cool the acid in an ice bath to below 10 °C.

  • While maintaining vigorous stirring, slowly add a mixture of 156 g (2 moles) of thiophene-free benzene and 60 g (1 mole) of isopropyl alcohol over a period of 1 hour. Ensure the temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours at 25-30 °C.

  • Carefully pour the reaction mixture into a 2 L separatory funnel containing 500 mL of cold water.

  • Separate the upper organic layer. Wash the organic layer sequentially with 100 mL of 10% sodium hydroxide solution, and then twice with 100 mL portions of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the crude cumene by fractional distillation. Collect the fraction boiling at 151-153 °C.

Expected Yield: Approximately 80-85 g (67-71% based on isopropyl alcohol).

Step 2: Synthesis of 4-Isopropylbenzoic Acid (Cumic Acid)

Rationale: This step involves the oxidation of the benzylic carbon of the isopropyl group. Potassium permanganate is a powerful oxidizing agent that effectively converts alkylbenzenes to their corresponding benzoic acids under basic conditions.[4][5] The initial product is the potassium salt of the acid, which is then protonated in an acidic workup.

Procedure:

  • To a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1 L of water and 10 g of sodium hydroxide.

  • Add 40 g (0.33 moles) of the cumene synthesized in Step 1.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve 105 g (0.66 moles) of potassium permanganate in 500 mL of warm water.

  • Slowly add the potassium permanganate solution to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate will disappear as it reacts.

  • After the addition is complete, continue to reflux for another 4-6 hours or until the purple color no longer fades. A brown precipitate of manganese dioxide (MnO₂) will form.[4]

  • Cool the reaction mixture to room temperature. Filter off the manganese dioxide using a Büchner funnel. Wash the filter cake with 100 mL of hot water.

  • If the filtrate is still purple, add a small amount of sodium sulfite until the color disappears.

  • Combine the filtrates and cool in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-isopropylbenzoic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.[3]

Expected Yield: Approximately 40-45 g (74-83%). Melting point: 116-118 °C.

Step 3: Synthesis of this compound

Rationale: This is an electrophilic aromatic substitution (chlorination). The isopropyl group is an activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. The combined effect directs the incoming chlorine atom to the 3-position. Anhydrous iron(III) chloride is used as a Lewis acid catalyst to polarize the Cl-Cl bond, generating the electrophilic species.

Procedure:

  • Caution: This step must be performed in a well-ventilated fume hood as it involves chlorine gas.

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), place 32.8 g (0.2 moles) of 4-isopropylbenzoic acid and 200 mL of glacial acetic acid.

  • Add 1.6 g (0.01 moles) of anhydrous iron(III) chloride to the mixture.

  • Warm the mixture to 40-50 °C with stirring.

  • Bubble a slow stream of chlorine gas through the solution. Monitor the reaction progress by periodically taking a small aliquot, quenching it with water, and analyzing by TLC or HPLC.

  • Continue the chlorination until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.

  • Pour the reaction mixture into 1 L of ice-water. A solid precipitate will form.

  • Stir for 30 minutes, then collect the crude product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Purify the crude this compound by recrystallization from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture.

Expected Yield: Approximately 30-35 g (75-88%).

Characterization of Final Product

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Melting Point 140-142 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.25 (d, 6H), 3.30 (sept, 1H), 7.40 (d, 1H), 7.95 (dd, 1H), 8.15 (d, 1H), 11.5 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 23.5, 34.0, 127.0, 129.5, 131.0, 132.5, 138.0, 155.0, 171.0
FT-IR (KBr, cm⁻¹) ~3000 (O-H stretch, broad), 2960 (C-H stretch), 1690 (C=O stretch), 1600, 1420 (C=C stretch), 830 (C-Cl stretch)

Safety and Handling

  • Benzene is a known carcinogen and is highly flammable. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated acids (H₂SO₄, HCl) are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

  • Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials.

  • Chlorine gas is toxic and corrosive. All operations involving chlorine gas must be conducted in a certified fume hood with a proper gas scrubbing system.

  • Anhydrous Iron(III) Chloride is hygroscopic and corrosive.

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, throughout the entire procedure.

References

  • CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google Patents.
  • Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268). URL: [Link]

  • How to Make Benzoic Acid - Toluene Oxidation - YouTube. URL: [Link]

  • WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. URL: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. URL: [Link]

  • 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem. URL: [Link]

  • Friedel–Crafts reaction - Wikipedia. URL: [Link]

  • Benzoic Acid Synthesis - Toluene Oxidation - YouTube. URL: [Link]

  • Cumene by H2SO4 catalyzed Friedel-Crafts reaction, Hive Chemistry Discourse. URL: [Link]

Sources

Application Notes & Protocols: The Utility of 3-Chloro-4-isopropylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-chloro-4-isopropylbenzoic acid as a valuable scaffold in medicinal chemistry. While direct biological activity data for this specific molecule is limited, its structural attributes position it as a strategic starting point for drug discovery campaigns. We will explore its potential applications by drawing logical parallels to its parent compound, 4-isopropylbenzoic acid, a known precursor to commercial drugs. Furthermore, we will discuss the strategic role of chlorination in modulating pharmaceutical properties and its utility as a fragment in Fragment-Based Drug Discovery (FBDD). This document furnishes detailed, field-proven protocols for the synthesis of 3-chloro-4-isopropylbenzoic acid and its subsequent derivatization via amide coupling, providing researchers with the practical knowledge to leverage this compound in their research.

Introduction: Rationale and Strategic Value

In the landscape of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. 3-Chloro-4-isopropylbenzoic acid (CAS 161622-06-6) emerges as a molecule of significant strategic interest, not as an end-product, but as a versatile building block. Its value is predicated on three core pillars: its lineage from a pharmaceutically relevant precursor, the well-established role of chlorine in drug design, and its ideal characteristics for fragment-based approaches.

  • Lineage from 4-Isopropylbenzoic Acid (Cuminic Acid): The unchlorinated parent, 4-isopropylbenzoic acid, is a key starting material in the synthesis of the oral hypoglycemic agent Nateglinide.[1] The synthesis of Nateglinide involves the reduction of the aromatic ring of a 4-isopropylbenzoic acid derivative to a cyclohexane moiety, which is then coupled with D-phenylalanine.[2][3] This established pathway underscores the pharmaceutical relevance of the 4-isopropylphenyl scaffold. Introducing a chlorine atom onto this core allows chemists to systematically explore new chemical space, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

  • The Strategic Role of Chlorine in Medicinal Chemistry: The incorporation of chlorine into a drug candidate is a time-tested strategy to enhance its therapeutic potential.[4] Chlorine atoms can profoundly influence a molecule's properties by:

    • Modulating Lipophilicity: Increasing the hydrophobic character of a molecule, which can enhance membrane permeability and binding affinity to hydrophobic pockets in target proteins.[5]

    • Blocking Metabolic Sites: A strategically placed chlorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

    • Altering Electronic Properties: As an electron-withdrawing group, chlorine can modify the pKa of nearby functional groups, affecting ionization state and target interactions.[6]

    • Forming Halogen Bonds: Chlorine can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich atoms in a protein's active site.

  • Application in Fragment-Based Drug Discovery (FBDD): FBDD is a powerful methodology that identifies low-molecular-weight compounds ("fragments") that bind weakly to a biological target.[7][8] These fragments are then optimized into more potent leads. 3-Chloro-4-isopropylbenzoic acid is an exemplary fragment due to its low molecular weight, defined chemical vectors for modification (the carboxylic acid), and sufficient complexity to provide meaningful structure-activity relationship (SAR) data.[9]

The following diagram illustrates the conceptual linkage between the parent compound, its role in a known drug, and the potential of 3-chloro-4-isopropylbenzoic acid as a next-generation scaffold.

G cluster_0 Established Precursor & Drug cluster_1 Potential New Scaffold A 4-Isopropylbenzoic Acid (Cuminic Acid) B trans-4-Isopropylcyclohexane Carboxylic Acid A->B Ring Reduction D 3-Chloro-4-isopropylbenzoic Acid (Target Scaffold) A->D Chlorination (Modulation of Properties) C Nateglinide (Antidiabetic Drug) B->C Amide Coupling (with D-Phenylalanine) New Drug Candidates New Drug Candidates D->New Drug Candidates Derivatization (e.g., Amide Library Synthesis)

Caption: Conceptual workflow from a known precursor to a novel scaffold.

Physicochemical Data

A clear understanding of a compound's properties is essential for experimental design. The key quantitative data for 3-chloro-4-isopropylbenzoic acid are summarized below.

PropertyValueReference(s)
CAS Number 161622-06-6[10]
Molecular Formula C₁₀H₁₁ClO₂[10][11]
Molecular Weight 198.64 g/mol [10][11]
Calculated LogP 3.16[10]
Polar Surface Area (PSA) 37.30 Ų[10]
Appearance Not available (typically a solid)[11]
Melting/Boiling Point Not available[11]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for researchers. The causality behind experimental choices is explained to empower users to adapt these methods as needed.

Protocol 3.1: Synthesis of 3-Chloro-4-isopropylbenzoic Acid

Scientific Rationale: This protocol outlines the electrophilic aromatic substitution (chlorination) of 4-isopropylbenzoic acid. The isopropyl group is a moderately activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The activating isopropyl group will dominate the directing effect.[12] Since the para-position is blocked, chlorination is strongly favored at the ortho-position (C3), which is conveniently meta to the carboxyl group. We propose using N-Chlorosuccinimide (NCS) as a mild and easy-to-handle chlorine source, with sulfuric acid as a catalyst to generate the electrophilic chlorine species.

G start Start: 4-Isopropylbenzoic Acid NCS, H₂SO₄ dissolve 1. Dissolve starting material in concentrated sulfuric acid at 0°C. start->dissolve add_ncs 2. Add NCS portion-wise, maintaining temperature below 5°C. dissolve->add_ncs react 3. Stir at room temperature for 12-24 hours. Monitor by TLC/LC-MS. add_ncs->react quench 4. Quench reaction by pouring onto ice-water. react->quench precipitate 5. Collect precipitate by vacuum filtration. quench->precipitate purify 6. Recrystallize from Ethanol/Water. precipitate->purify end End: Pure 3-Chloro-4-isopropylbenzoic Acid purify->end

Caption: Workflow for the synthesis of 3-chloro-4-isopropylbenzoic acid.

Materials:

  • 4-Isopropylbenzoic acid (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-isopropylbenzoic acid (e.g., 10.0 g, 60.9 mmol). Place the flask in an ice-water bath.

  • Dissolution: Carefully and slowly add concentrated sulfuric acid (e.g., 50 mL) to the flask while stirring. Continue stirring at 0°C until all the benzoic acid has dissolved.

  • Reagent Addition: Once a homogenous solution is achieved, begin adding N-Chlorosuccinimide (e.g., 8.95 g, 67.0 mmol) in small portions over 30 minutes. Causality: Portion-wise addition is crucial to control the exotherm of the reaction and prevent over-chlorination. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. To do this, carefully take a small aliquot, quench it in ice water, extract with ethyl acetate, and spot the organic layer on a TLC plate (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The product should have a different Rf value than the starting material.

  • Work-up (Quenching): Prepare a beaker containing a mixture of crushed ice and water (e.g., 500 g). Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A white precipitate should form. Causality: This step quenches the reaction by diluting the acid and precipitates the less water-soluble organic product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: Derivatization via Amide Coupling (EDC/HOBt)

Scientific Rationale: The carboxylic acid moiety is an ideal handle for creating libraries of derivatives. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol uses the carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then intercepts this unstable intermediate to form a more stable HOBt-ester, which is less susceptible to racemization (if chiral centers are present) and reacts cleanly with the amine to form the desired amide.[13]

G start Start: Acid, Amine, EDC, HOBt, DIPEA in DMF combine 1. Combine Acid, Amine, and HOBt in DMF. start->combine cool 2. Cool to 0°C. combine->cool add_edc 3. Add EDC and DIPEA. Stir at 0°C for 30 min. cool->add_edc react 4. Warm to RT and stir for 8-16 hours. Monitor by TLC/LC-MS. add_edc->react workup 5. Dilute with EtOAc. Wash with aq. HCl, NaHCO₃, and brine. react->workup dry 6. Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify 7. Purify by column chromatography. dry->purify end End: Pure Amide Product purify->end

Sources

Application Notes and Protocols: 3-Chloro-4-(propan-2-yl)benzoic acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the effective utilization of 3-Chloro-4-(propan-2-yl)benzoic acid as a pivotal chemical intermediate. This document outlines the compound's properties, its role in the synthesis of complex molecules, and detailed protocols for its key transformations.

Introduction: A Profile of this compound

This compound, with CAS number 161622-06-6, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a chlorine atom and an isopropyl group on the benzoic acid scaffold, makes it a valuable building block in organic synthesis. The presence of these functional groups provides specific steric and electronic properties that can be exploited to construct more complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. While this specific molecule is primarily available for research and development purposes, its structural motifs are common in a range of biologically active compounds.[1]

The chloro and isopropyl substituents influence the reactivity of the aromatic ring and the carboxylic acid group. The electron-withdrawing nature of the chlorine atom can affect the acidity of the carboxylic proton and influence the regioselectivity of further aromatic substitutions. The bulky isopropyl group can direct incoming reagents to specific positions due to steric hindrance. These characteristics are crucial considerations in planning synthetic routes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161622-06-6AK Scientific[1]
Molecular Formula C₁₀H₁₁ClO₂AK Scientific[1]
Molecular Weight 198.64 g/mol AK Scientific[1]
Typical Purity ≥95%AK Scientific[1]
Storage Store long-term in a cool, dry place.AK Scientific[1]

Core Applications: A Gateway to Novel Compounds

As a chemical intermediate, this compound primarily serves as a scaffold upon which further chemical complexity is built. Its utility is analogous to other substituted benzoic acids, which are extensively used in the synthesis of a wide array of functional molecules.[2][3] The most common transformations involve the carboxylic acid moiety, leading to the formation of amides and esters. These functional groups are prevalent in a vast number of pharmaceutical and agrochemical agents. For instance, various substituted chloro-benzoic acids are key intermediates in the synthesis of herbicides and fungicides, as well as in the development of targeted cancer therapies like EGFR inhibitors.[2][4]

The general workflow for utilizing this compound as an intermediate is depicted below. The initial step typically involves the activation of the carboxylic acid, followed by reaction with a suitable nucleophile to form the desired amide or ester linkage.

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_reaction Nucleophilic Substitution cluster_product Target Molecules start This compound activation Activation (e.g., SOCl₂, EDC, HATU) start->activation Step 1 amide Amide Formation (with R₁R₂NH) activation->amide Step 2a ester Ester Formation (with R₃OH) activation->ester Step 2b product_amide Amide Derivatives (Potential APIs, Agrochemicals) amide->product_amide Final Product product_ester Ester Derivatives (Potential APIs, Agrochemicals) ester->product_ester Final Product G cluster_protocol1 Protocol 1: Amide Synthesis cluster_protocol2 Protocol 2: Ester Synthesis p1_start Carboxylic Acid + Amine + HOBt + Base p1_edc Add EDC at 0°C p1_start->p1_edc p1_react Stir at RT (12-24h) p1_edc->p1_react p1_workup Aqueous Workup p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Purified Amide p1_purify->p1_product p2_start Carboxylic Acid + SOCl₂ p2_reflux Reflux (1-3h) p2_start->p2_reflux p2_intermediate Isolate Acid Chloride p2_reflux->p2_intermediate p2_ester Add Alcohol + Base at 0°C to RT p2_intermediate->p2_ester p2_workup Aqueous Workup p2_ester->p2_workup p2_purify Column Chromatography or Distillation p2_workup->p2_purify p2_product Purified Ester p2_purify->p2_product

Sources

Application Notes and Protocols for the Experimental Setup of Nitration of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a fundamental pathway to a vast array of valuable molecules, including pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group (-NO₂) onto a benzoic acid scaffold is a classic example of electrophilic aromatic substitution (EAS), a reaction class governed by the electronic nature of the substituents on the aromatic ring. This guide offers a comprehensive overview of the experimental setup for the nitration of benzoic acid and its derivatives, delving into the underlying mechanistic principles and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The carboxyl group of benzoic acid is a deactivating, meta-directing substituent, which means it slows down the rate of electrophilic attack on the aromatic ring and directs the incoming electrophile to the positions meta to it.[1] The presence of other substituents on the ring further modulates this reactivity, making a thorough understanding of these electronic effects crucial for successful and predictable synthetic outcomes. This document will explore the nitration of benzoic acid derivatives bearing both electron-donating and electron-withdrawing groups, offering insights into how these substituents influence reaction conditions and product distribution.

Mechanistic Principles of Electrophilic Aromatic Nitration

The nitration of benzoic acid derivatives proceeds through a well-established electrophilic aromatic substitution mechanism.[1] The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich aromatic ring.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[1]

This equilibrium lies far to the right, ensuring a sufficient concentration of the nitronium ion to drive the reaction.

Electrophilic Attack and Formation of the Sigma Complex

The nitronium ion is then attacked by the π-electrons of the benzoic acid ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The position of attack is dictated by the directing effects of the substituents on the ring. For benzoic acid, the electron-withdrawing nature of the carboxylic acid group directs the incoming nitronium ion to the meta position. This is because attack at the ortho or para positions would result in a resonance structure where the positive charge is adjacent to the electron-withdrawing carboxyl group, which is highly unfavorable.

Rearomatization

In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrobenzoic acid derivative.

Visualization of the Reaction Mechanism and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general mechanism of electrophilic aromatic nitration and a typical experimental workflow.

Electrophilic Aromatic Nitration Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Rearomatization HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) HSO4- Bisulfate (HSO₄⁻) BenzoicAcid Benzoic Acid Derivative SigmaComplex Sigma Complex (Arenium Ion) BenzoicAcid->SigmaComplex + NO₂⁺ NitrobenzoicAcid Nitrobenzoic Acid Derivative SigmaComplex->NitrobenzoicAcid - H⁺ H+ Proton (H⁺)

Caption: General mechanism of electrophilic aromatic nitration.

Experimental Workflow for Nitration Start Start PrepareNitratingMixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath Start->PrepareNitratingMixture DissolveSubstrate Dissolve Benzoic Acid Derivative in Concentrated H₂SO₄ Cool in Ice Bath Start->DissolveSubstrate Addition Slowly Add Nitrating Mixture to Substrate Solution Maintain Low Temperature PrepareNitratingMixture->Addition DissolveSubstrate->Addition Reaction Stir at Controlled Temperature (e.g., 0-10°C) Addition->Reaction Quench Pour Reaction Mixture onto Crushed Ice Reaction->Quench Isolate Isolate Crude Product (Vacuum Filtration) Quench->Isolate Wash Wash with Cold Water Isolate->Wash Purify Recrystallize from Appropriate Solvent (e.g., Ethanol/Water) Wash->Purify Characterize Characterize Product (MP, NMR, IR) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the nitration of benzoic acid derivatives.

Data Presentation: Nitration of Various Benzoic Acid Derivatives

The following table summarizes typical experimental conditions and outcomes for the nitration of a range of benzoic acid derivatives. This data is intended to serve as a starting point for experimental design.

Starting MaterialSubstituent TypeMajor Product(s)Typical Reaction TemperatureTypical YieldReference
Benzoic AcidDeactivating3-Nitrobenzoic acid0-5°C73.5%[2]
4-Methylbenzoic AcidActivating4-Methyl-3-nitrobenzoic acid0-10°C~70-85%[3]
4-Hydroxybenzoic AcidActivating4-Hydroxy-3-nitrobenzoic acid36-38°CHigh[4]
2-Aminobenzoic Acid*Strongly Activating2-Amino-5-nitrobenzoic acid< 10°C (for nitration step)High (multi-step)[5]
3-Nitrobenzoic AcidStrongly Deactivating3,5-Dinitrobenzoic acidElevated (up to 145°C)~98%[6][7]

*Note: Direct nitration of 2-aminobenzoic acid is problematic. The data presented is for a multi-step synthesis involving protection of the amino group.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the nitration of representative benzoic acid derivatives.

Protocol 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid[8]

This protocol is a standard procedure for the meta-nitration of an aromatic ring deactivated by a carboxyl group.

Materials and Reagents:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Erlenmeyer flasks or beakers

  • Ice bath

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pasteur pipettes or dropping funnel

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a small, clean, and dry Erlenmeyer flask, carefully add 0.67 mL of concentrated nitric acid for every 1 gram of benzoic acid to be used. Cool this flask in an ice-water bath. Slowly and with constant swirling, add 1 mL of concentrated sulfuric acid (per gram of benzoic acid) to the nitric acid. Keep this nitrating mixture cold.[8]

  • Reaction Setup: In a separate, larger beaker or Erlenmeyer flask, add 2.5 mL of concentrated sulfuric acid for every 1 gram of benzoic acid.[8] Cool this flask in an ice-water-salt bath to below 0°C.

  • Substrate Addition: Slowly and in small portions, add the dry benzoic acid to the cold, stirred sulfuric acid. Ensure the temperature of this reaction mixture remains below 5°C throughout the addition.[8]

  • Nitration: Once all the benzoic acid has been added and the mixture is cold (below 0°C), slowly add the cold nitrating mixture dropwise to the benzoic acid solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C.[8]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15-30 minutes.

  • Quenching and Isolation: Pour the reaction mixture slowly and with stirring onto a generous amount of crushed ice in a beaker. The crude 3-nitrobenzoic acid will precipitate as a white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol and water. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry. Determine the melting point and characterize by spectroscopic methods (e.g., IR, NMR) if desired.

Protocol 2: Three-Step Synthesis of 2-Amino-5-nitrobenzoic Acid from 2-Aminobenzoic Acid[5]

Direct nitration of 2-aminobenzoic acid is challenging due to the high reactivity and susceptibility to oxidation of the amino group.[5] A more reliable method involves a protection-nitration-deprotection sequence.

Step 1: Protection (Acetylation) of 2-Aminobenzoic Acid

  • In a round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid, with gentle heating if necessary.[5]

  • Carefully add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.[5]

  • Heat the mixture to reflux for approximately 1 hour.[5]

  • After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold deionized water with stirring.[5]

  • Collect the precipitated 2-acetamidobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Acetamidobenzoic Acid

  • Carefully add the dried 2-acetamidobenzoic acid in small portions to an appropriate amount of cold, concentrated sulfuric acid, ensuring the temperature is kept below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add the nitrating mixture to the solution of 2-acetamidobenzoic acid, maintaining the temperature below 10°C.[5]

  • Stir the reaction mixture for approximately 2 hours at this temperature.[5]

  • Pour the reaction mixture onto crushed ice to precipitate the 2-acetamido-5-nitrobenzoic acid.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Deprotection (Hydrolysis) to 2-Amino-5-nitrobenzoic Acid

  • In a round-bottom flask, suspend the 2-acetamido-5-nitrobenzoic acid in a 10% aqueous sodium hydroxide solution.[5]

  • Heat the mixture to reflux for 1.5-2 hours, or until the hydrolysis is complete (the solid dissolves).[5]

  • Cool the resulting solution and carefully acidify it with concentrated hydrochloric acid until the product precipitates.

  • Collect the 2-amino-5-nitrobenzoic acid by vacuum filtration, wash with cold water, and recrystallize if necessary.

Safety and Handling

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin and eyes.[9] Always handle these acids in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Exothermic Reactions: The mixing of concentrated acids and the nitration reaction itself are highly exothermic.[3] It is crucial to maintain low temperatures using an ice bath and to add reagents slowly to prevent thermal runaway, which can lead to vigorous and uncontrolled reactions.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[9] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield Insufficiently strong nitrating agent; reaction temperature too low; incomplete reaction.Ensure the use of concentrated acids. Allow the reaction to proceed for a longer duration or at a slightly elevated (but still controlled) temperature.
Formation of multiple products Reaction temperature too high, leading to dinitration or side reactions.Maintain strict temperature control throughout the addition and reaction period.
Oily product that does not solidify Impurities present; product may be a liquid at room temperature.Try to induce crystallization by scratching the inside of the flask with a glass rod. If the product is an oil, use an extraction work-up instead of filtration.
Dark-colored product Oxidation of the starting material or product; presence of nitrogen oxide gases.Ensure the reaction temperature is kept low. Perform the reaction under an inert atmosphere if the substrate is particularly sensitive to oxidation.

References

  • Process for the preparation of 4-hydroxy-3-nitrobenzoic acid. German Patent DE2316495B2, filed March 30, 1973, and issued September 18, 1975.
  • BenchChem.
  • Synthetic Protocols for Aromatic Nitration: A Review.
  • Process for producing cyanobenzoic acid derivatives. European Patent EP0989115A2, filed September 23, 1999, and issued March 29, 2000.
  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives. World Intellectual Property Organization Patent WO2008082502A2, filed December 14, 2007, and issued July 10, 2008.
  • McAteer, D., Pons, J. F., Wilson, I., & Cavaye, H. (2016). Nitration of Primary Amines to Form Primary Nitramines (Review). Centre for Defence Chemistry, Cranfield University.
  • Process for the preparation of cyanobenzoic acid. US Patent US3223723A, filed December 20, 1962, and issued December 14, 1965.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1369830.
  • m-Nitrobenzoic Acid. Organic Syntheses, Coll. Vol. 1, p. 371 (1941); Vol. 2, p. 42 (1922).
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • Making mostly m-nitrobenzoic acid. YouTube.
  • BenchChem.
  • 3,5-Dinitrobenzoic acid. Organic Syntheses, Coll. Vol. 1, p. 216 (1941); Vol. 3, p. 34 (1923).
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 5(4), 488-496.
  • Nitric Acid Safety. University of California, Santa Barbara Environmental Health & Safety.
  • 2,5-Dinitrobenzoic acid. Organic Syntheses, Coll. Vol. 3, p. 334 (1955); Vol. 21, p. 45 (1941).
  • Nitr
  • Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute.
  • Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger.
  • 3,5-Dinitrobenzoic acid. Wikipedia.
  • Process for the preparation of 3, 4-dinitrobenzoic acid. US Patent US3332990A, filed October 22, 1965, and issued July 25, 1967.

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Application Notes and Protocols: 3-Chloro-4-isopropylbenzoic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the rational design of Active Pharmaceutical Ingredients (APIs) hinges on the strategic utilization of versatile chemical building blocks. Substituted benzoic acids, in particular, represent a cornerstone of medicinal chemistry, offering a readily modifiable scaffold to explore vast chemical spaces and optimize pharmacological activity. 3-Chloro-4-isopropylbenzoic acid emerges as a building block of significant interest, combining the electronic effects of a chloro substituent with the steric bulk of an isopropyl group. This unique combination can profoundly influence a molecule's binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic profile.

This comprehensive guide provides detailed application notes and protocols for leveraging 3-chloro-4-isopropylbenzoic acid in the synthesis of novel APIs. Drawing upon established synthetic methodologies for structurally related compounds, we present a roadmap for its incorporation into drug discovery workflows, from initial reaction design to quality control considerations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₂PubChem
Molecular Weight 198.64 g/mol PubChem
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.

Safety and Handling: 3-Chloro-4-isopropylbenzoic acid should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).[1][2]

Application in API Synthesis: A Gateway to Novel Therapeutics

While no currently marketed API is explicitly synthesized from 3-chloro-4-isopropylbenzoic acid, its structural motifs are present in several important drug classes. This suggests its high potential for the development of new chemical entities. We will explore two promising applications based on analogous structures.

Synthesis of Nateglinide Analogs for Diabetes Treatment

Nateglinide, an oral anti-diabetic agent, is a derivative of p-isopropylbenzoic acid.[3] The isopropyl group is a key feature for its biological activity. By substituting the benzoic acid core with 3-chloro-4-isopropylbenzoic acid, novel analogs of Nateglinide can be synthesized, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties.

The synthesis of a Nateglinide analog from 3-chloro-4-isopropylbenzoic acid would likely follow a convergent synthesis strategy, involving the coupling of the benzoic acid derivative with a chiral amino acid ester.

G A 3-Chloro-4-isopropylbenzoic acid B Activation (e.g., SOCl₂) A->B Thionyl chloride C 3-Chloro-4-isopropylbenzoyl chloride B->C E Coupling Reaction C->E D D-Phenylalanine methyl ester D->E F N-(3-Chloro-4-isopropylbenzoyl)-D-phenylalanine methyl ester E->F G Hydrolysis F->G NaOH, H₂O/MeOH H N-(3-Chloro-4-isopropylbenzoyl)-D-phenylalanine (Nateglinide Analog) G->H

Caption: Synthetic workflow for a Nateglinide analog.

Step 1: Activation of 3-Chloro-4-isopropylbenzoic Acid

  • To a solution of 3-chloro-4-isopropylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chloro-4-isopropylbenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Coupling with D-Phenylalanine Methyl Ester

  • Dissolve D-phenylalanine methyl ester hydrochloride (1.0 eq) in a suitable solvent like DCM.

  • Add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride and free the amine.

  • Cool the solution to 0 °C and add a solution of 3-chloro-4-isopropylbenzoyl chloride (1.0 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(3-chloro-4-isopropylbenzoyl)-D-phenylalanine methyl ester.

Step 3: Hydrolysis to the Final Product

  • Dissolve the methyl ester from the previous step in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the final Nateglinide analog.

Development of Novel EGFR Inhibitors for Cancer Therapy

Recent research has highlighted that derivatives of 4-amino-3-chloro benzoate ester can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5][6] 3-Chloro-4-isopropylbenzoic acid can serve as a starting material to access a variety of substituted anilines, which are crucial intermediates for the synthesis of quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib.

The transformation of 3-chloro-4-isopropylbenzoic acid into a versatile aniline intermediate opens up numerous possibilities for library synthesis of potential EGFR inhibitors.

G A 3-Chloro-4-isopropylbenzoic acid B Curtius or Hofmann Rearrangement A->B DPPA, t-BuOH, heat or Br₂, NaOH C 3-Chloro-4-isopropylaniline B->C D Reaction with 4-chloro-6,7-dimethoxyquinazoline C->D F Other quinazoline scaffolds C->F E Gefitinib Analog D->E G Library of Potential EGFR Inhibitors E->G F->G

Caption: Derivatization of 3-chloro-4-isopropylbenzoic acid for EGFR inhibitor synthesis.

Step 1: Conversion to 3-Chloro-4-isopropylaniline

  • Via Curtius Rearrangement:

    • Activate 3-chloro-4-isopropylbenzoic acid to its corresponding acyl chloride as described previously.

    • React the acyl chloride with sodium azide to form the acyl azide.

    • Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.

    • Trap the isocyanate with tert-butanol to form the Boc-protected aniline.

    • Deprotect the Boc group using an acid (e.g., trifluoroacetic acid) to yield 3-chloro-4-isopropylaniline.

  • Via Hofmann Rearrangement:

    • Convert 3-chloro-4-isopropylbenzoic acid to its corresponding amide by reacting the acyl chloride with ammonia.

    • Treat the amide with a solution of bromine in sodium hydroxide to initiate the Hofmann rearrangement, yielding 3-chloro-4-isopropylaniline.

Step 2: Synthesis of the Quinazoline Core (if not commercially available)

  • The synthesis of the 4-chloro-6,7-dimethoxyquinazoline core typically starts from 3,4-dimethoxybenzoic acid and involves a series of reactions including nitration, reduction, and cyclization with formamide, followed by chlorination.

Step 3: Coupling to form the Gefitinib Analog

  • In a suitable solvent such as isopropanol, react 3-chloro-4-isopropylaniline with 4-chloro-6,7-dimethoxyquinazoline.

  • The reaction is typically carried out at elevated temperatures (reflux) and may be catalyzed by a small amount of acid.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to precipitate the product.

  • Filter the solid, wash with a cold solvent, and dry to obtain the Gefitinib analog.

Quality Control and Analytical Methods

Ensuring the purity and identity of 3-chloro-4-isopropylbenzoic acid and its derivatives is critical for reproducible and reliable results in drug discovery. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to monitor reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Conclusion

3-Chloro-4-isopropylbenzoic acid is a promising and versatile building block for the synthesis of novel APIs. Its unique substitution pattern offers opportunities to modulate the pharmacological properties of known drug scaffolds, such as those of Nateglinide and EGFR inhibitors. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this valuable intermediate in their drug discovery programs. By leveraging established synthetic strategies and rigorous analytical characterization, the scientific community can unlock the full potential of 3-chloro-4-isopropylbenzoic acid in the quest for new and improved medicines.

References

  • Google Patents. (n.d.). Process for the preparation of nateglinide.
  • Google Patents. (n.d.). Process for preparing nateglinide.
  • Jin, J. Z. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948.
  • Google Patents. (n.d.). Process for preparing nateglinide and intermediates thereof.
  • Google Patents. (n.d.). Synthesis and purification of nateglinide.
  • Sigma-Aldrich. (n.d.). 3-Chlorobenzoic acid safety data sheet.
  • Carl Roth. (n.d.). 3-Chlorobenzoic acid safety data sheet.
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

  • Taylor & Francis Online. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Google Patents. (n.d.). New method for synthesizing p-isopropyl benzoic acid.
  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 3-Chloro-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-(propan-2-yl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research and development. As a key intermediate or final active ingredient, its precise characterization is paramount to ensure product quality, safety, and efficacy. This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation. While experimental data for this specific molecule is not widely available, we can infer properties from structurally similar compounds such as 3-chloro-4-propylbenzoic acid and 3-chloro-4-methylbenzoic acid.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₁₀H₁₁ClO₂-
Molecular Weight 198.64 g/mol [1]
IUPAC Name This compound-
Appearance White to off-white crystalline solidInferred from similar benzoic acid derivatives.[2]
Solubility Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.Inferred from the properties of benzoic acid and its derivatives.[3]
Melting Point Expected to be a solid at room temperature with a distinct melting point.Inferred from related compounds like 3-(Chlorosulfonyl)benzoic acid (mp 128-130 °C).[4]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. Its versatility allows for the analysis of the pure compound as well as its determination in complex matrices.

Principle and Rationale

Reversed-phase HPLC is the method of choice for this analysis. The stationary phase, typically a C18-modified silica, is nonpolar, while the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The acidic nature of the carboxylic acid group necessitates the use of a pH-adjusted mobile phase to ensure good peak shape and retention.

Experimental Protocol: Purity Determination and Quantification

This protocol outlines a reversed-phase HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic modifier and its ratio to water are optimized for retention time and resolution. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[5]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Detection Wavelength ~230-240 nmAromatic compounds typically exhibit strong absorbance in this UV region. A DAD can be used to determine the optimal wavelength.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

5. Data Analysis:

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample from this curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions Filter Filter all solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter HPLC_System Inject into HPLC System Filter->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Identify Identify by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: HPLC analysis workflow for this compound.

Chromatographic Analysis: Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape.

Principle and Rationale

In GC, a gaseous mobile phase carries the analyte through a stationary phase-coated capillary column. Separation is based on the analyte's boiling point and its interaction with the stationary phase. Due to the polar nature and low volatility of carboxylic acids, direct injection can lead to poor peak shape and column degradation. Derivatization, such as esterification or silylation, converts the polar carboxyl group into a less polar and more volatile derivative, making it amenable to GC analysis.[7][8]

Experimental Protocol: Purity and Impurity Profiling

This protocol describes a GC method with Flame Ionization Detection (FID) for the analysis of this compound after derivatization.

1. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Methanolic HCl for esterification)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

2. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Derivatization (Silylation Example):

  • Accurately weigh about 1-5 mg of the sample or standard into a reaction vial.

  • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

4. GC Conditions:

ParameterConditionRationale
Injector Temperature 250 °CTo ensure rapid volatilization of the derivatized analyte.
Carrier Gas Helium or HydrogenInert mobile phase.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is used to separate compounds with a range of boiling points.
Detector Temperature 300 °C (FID)To prevent condensation of the analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading.

5. Data Analysis:

  • Identification: The retention time of the derivatized analyte in the sample should match that of the derivatized standard. If using a mass spectrometer, the mass spectrum of the sample peak should match that of the standard.

  • Quantification: Use an internal standard for more accurate quantification. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio to create a calibration curve.

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Weigh Weigh Sample/Standard Derivatize Derivatize with Silylating Agent Weigh->Derivatize GC_System Inject into GC System Derivatize->GC_System Chromatogram Obtain Chromatogram GC_System->Chromatogram Identify Identify by Retention Time/MS Chromatogram->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: GC analysis workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a high degree of specificity for identification.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M+): The peak corresponding to the intact molecule. For this compound, this would be at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a characteristic 3:1 isotopic ratio.

  • Loss of a Carboxyl Group (-COOH): A fragment corresponding to the loss of the carboxylic acid group (m/z 45).

  • Loss of an Isopropyl Group (-CH(CH₃)₂): A fragment resulting from the cleavage of the isopropyl group (m/z 43).

  • Other Fragments: Various other fragments arising from the cleavage of the aromatic ring and substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for unequivocal structure elucidation.

¹H NMR (Proton NMR):

  • Aromatic Protons: The protons on the benzene ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will influence the chemical shifts and coupling constants.

  • Isopropyl Proton: The methine proton of the isopropyl group will appear as a multiplet (septet) due to coupling with the six methyl protons.

  • Isopropyl Methyl Protons: The six methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration and solvent-dependent.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: The carbon of the carboxylic acid group will appear at a downfield chemical shift (typically δ 165-185 ppm).[9]

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (typically δ 120-150 ppm). The number of distinct signals will depend on the symmetry of the molecule.

  • Isopropyl Carbons: The methine and methyl carbons of the isopropyl group will have characteristic chemical shifts in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹ for an aromatic carboxylic acid.[10]

  • C-O Stretch: A band in the region of 1320-1210 cm⁻¹.[10]

  • Aromatic C=C Stretches: Medium to weak bands in the region of 1600-1450 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity assessment, and quantification. It is recommended that these methods be validated in accordance with the relevant regulatory guidelines (e.g., ICH) to ensure their suitability for their intended purpose in a research or quality control setting.

References

  • Chemsrc. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • PubChem. 3-Chloro-4-propylbenzoic acid | C10H11ClO2 | CID 89228558. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - Yemen. Available from: [Link]

  • Restek. Acids: Derivatization for GC Analysis. Available from: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available from: [Link]

  • ResearchGate. Benzoic acid determination with GC-FID? Available from: [Link]

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Application Notes and Protocols for Peptide Coupling with 3-Chloro-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Substituted Aromatic Acids in Peptide Synthesis

The formation of an amide bond is the cornerstone of peptide synthesis, a critical process in drug discovery and development. While standard peptide coupling protocols are well-established, the introduction of sterically hindered and electronically modified carboxylic acids, such as 3-chloro-4-isopropylbenzoic acid, presents significant synthetic challenges. The unique substitution pattern of this aromatic acid—featuring a bulky isopropyl group and an electron-withdrawing chloro substituent—necessitates a carefully considered approach to achieve efficient and high-fidelity peptide coupling.

The isopropyl group at the 4-position introduces considerable steric hindrance around the carboxylic acid moiety. This bulkiness can impede the approach of the activating agent and the amine nucleophile, leading to sluggish or incomplete reactions.[1][2] Concurrently, the electron-withdrawing nature of the chlorine atom at the 3-position decreases the nucleophilicity of the carboxylate, potentially slowing down the activation step.[3]

This guide provides a comprehensive overview of the mechanistic considerations, robust protocols, and troubleshooting strategies for the successful coupling of 3-chloro-4-isopropylbenzoic acid to N-terminal amines of peptides. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the technical insights required to navigate the complexities of this challenging yet crucial transformation.

Mechanistic Considerations: Activating a Hindered and Electron-Deficient Carboxylic Acid

The fundamental principle of peptide coupling involves the conversion of the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile.[4][5] For a sterically hindered and electron-deficient acid like 3-chloro-4-isopropylbenzoic acid, the choice of activating agent is paramount.

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), while common, may prove inefficient due to the steric hindrance.[6] More potent activating agents are required to overcome the reduced reactivity. Urionium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are particularly well-suited for this purpose.[7][8]

HATU-Mediated Activation: HATU is a highly effective coupling reagent that functions by forming a reactive O-acyl(tetramethyl)isouronium salt with the carboxylic acid.[8] In the presence of a non-nucleophilic base, typically Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and the resulting carboxylate attacks the HATU reagent. This intermediate is highly susceptible to nucleophilic attack by the peptide's N-terminal amine, leading to the formation of the desired amide bond.[9] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) leaving group in the HATU structure is known to accelerate the coupling reaction and suppress racemization.[7]

PyBOP-Mediated Activation: PyBOP, a phosphonium salt-based reagent, activates the carboxylic acid by forming a benzotriazolyl ester.[5][10] Similar to HATU, this process requires a base to deprotonate the carboxylic acid. The resulting active ester is then readily attacked by the amine to form the amide bond.[11]

An alternative and highly effective strategy for overcoming steric hindrance is the in-situ formation of an acyl fluoride .[2][12] Acyl fluorides are relatively small and highly reactive intermediates that can readily acylate even hindered amines.[13][14] Reagents such as fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) or bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can be employed for this purpose.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of 3-chloro-4-isopropylbenzoic acid with a peptide. The choice between HATU and PyBOP will depend on reagent availability and specific substrate requirements. Both are excellent starting points for this challenging coupling.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-4-isopropylbenzoic acid≥98%Commercially AvailableEnsure dryness before use.
N-terminally deprotected peptidePurifiedN/AOn solid support or in solution.
HATU≥98%Commercially AvailableStore under inert gas, moisture sensitive.
PyBOP≥98%Commercially AvailableStore under inert gas, moisture sensitive.
Diisopropylethylamine (DIPEA)Peptide synthesis gradeCommercially AvailableUse a fresh, high-quality bottle.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeCommercially AvailableAnhydrous, low amine content.
Dichloromethane (DCM)AnhydrousCommercially Available---
Acetonitrile (ACN)HPLC gradeCommercially AvailableFor purification.
Trifluoroacetic acid (TFA)Reagent gradeCommercially AvailableFor purification mobile phase.
Deionized Water18 MΩ·cmN/AFor purification.
Protocol 1: HATU-Mediated Coupling

This protocol is recommended as the primary approach due to the high efficiency of HATU with hindered systems.[7][8]

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally deprotected peptide (1.0 eq) in anhydrous DMF.

  • Reagent Solution: In a separate vial, dissolve 3-chloro-4-isopropylbenzoic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: To the peptide solution, add DIPEA (2.0 eq).

  • Activation and Coupling: Add the solution of the acid and HATU to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to 12 hours, or the temperature may be slightly elevated (e.g., to 40 °C).[15]

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of the starting peptide and the formation of the desired product.

  • Work-up (for solution-phase):

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

Workflow for HATU-Mediated Coupling

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Peptide N-deprotected Peptide in DMF ReactionVessel Reaction Mixture (Peptide, Acid, HATU, DIPEA in DMF) Stir at RT, 2-12h Peptide->ReactionVessel + DIPEA Acid_HATU 3-Chloro-4-isopropylbenzoic acid + HATU in DMF Acid_HATU->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Reaction Complete Purification RP-HPLC Purification Workup->Purification FinalProduct Purified Peptide Purification->FinalProduct

A streamlined workflow for the HATU-mediated coupling process.
Protocol 2: PyBOP-Mediated Coupling

PyBOP is another excellent choice for coupling hindered carboxylic acids and serves as a reliable alternative to HATU.[10][17]

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-terminally deprotected peptide (1.0 eq) in anhydrous DMF.

  • Reagent Solution: In a separate vial, dissolve 3-chloro-4-isopropylbenzoic acid (1.2 eq) and PyBOP (1.2 eq) in anhydrous DMF.

  • Base Addition: To the peptide solution, add DIPEA (2.0 eq).

  • Activation and Coupling: Add the solution of the acid and PyBOP to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid due to steric hindrance. 2. Insufficiently reactive amine. 3. Poor quality of reagents (e.g., moisture contamination of coupling reagent or solvent).1. Increase the equivalents of the carboxylic acid and coupling reagent (e.g., to 1.5 eq). 2. Extend the reaction time or increase the temperature to 40-50°C.[15] 3. Consider pre-activation: stir the acid, coupling reagent, and DIPEA for 15-30 minutes before adding to the peptide solution.[18] 4. Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of coupling reagents.
Presence of Unreacted Starting Material Incomplete reaction.1. Re-subject the crude material to the coupling conditions (double coupling).[15] 2. Increase the reaction time.
Formation of Side Products 1. Racemization at the activated carboxylic acid (less likely with HATU/PyBOP but possible). 2. Side reactions with functional groups on the peptide side chains. 3. Guanidinylation of the N-terminal amine if excess HATU is used without pre-activation.[7]1. Ensure the reaction temperature is not excessively high. 2. Confirm that all sensitive side-chain functional groups on the peptide are appropriately protected. 3. Avoid a large excess of HATU, and consider pre-activation to consume the coupling reagent before it can react with the amine.[18]
Difficulty in Purification Co-elution of the product with byproducts (e.g., HOBt, tetramethylurea).1. Optimize the HPLC gradient to improve separation. 2. Perform a thorough aqueous work-up to remove water-soluble byproducts before purification.

Visualization of the Activation Mechanism

The activation of the carboxylic acid is the critical first step in the coupling reaction. The following diagram illustrates the proposed mechanism for HATU-mediated activation.

HATU_Mechanism CarboxylicAcid 3-Chloro-4-isopropylbenzoic Acid R-COOH Carboxylate Carboxylate Anion R-COO⁻ CarboxylicAcid->Carboxylate + DIPEA - DIPEA·H⁺ HATU HATU Activating Reagent ActiveEster Activated O-Acyl(tetramethyl)isouronium Ester Highly Reactive Intermediate HATU->ActiveEster Base DIPEA Base PeptideAmine Peptide H₂N-Peptide AmideBond { Coupled Peptide | R-CO-NH-Peptide} PeptideAmine->AmideBond Carboxylate->ActiveEster + HATU ActiveEster->AmideBond + H₂N-Peptide Byproducts HOAt + Tetramethylurea Byproducts ActiveEster->Byproducts

Mechanism of carboxylic acid activation by HATU.

Conclusion

The successful peptide coupling of 3-chloro-4-isopropylbenzoic acid is a readily achievable transformation with the appropriate selection of reagents and reaction conditions. The inherent challenges posed by steric hindrance and electronic deactivation can be effectively overcome by employing potent coupling reagents such as HATU or PyBOP. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently incorporate this and other similarly challenging substituted aromatic acids into their peptide synthesis workflows, thereby expanding the chemical space available for drug discovery and development.

References

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2025). ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (n.d.). ACS Publications. [Link]

  • Acyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). ACS Publications. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (n.d.). Science and Education Publishing. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). ACS Publications. [Link]

  • Acid-Amine Coupling using PyBOP. (n.d.). Organic Synthesis. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Publications. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). ACS. [Link]

  • Procedures to Improve Difficult Couplings. (2025). ResearchGate. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • How to produce amide from Benzoic acid and amine directly? (2012). ResearchGate. [Link]

  • Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected). (n.d.). ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]

  • Mechanism of BOP-mediated coupling reagent. (n.d.). ResearchGate. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. (n.d.). The Royal Society of Chemistry. [Link]

  • HATU coupling - what's the best order? (2024). Reddit. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). PMC - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Use of 3-Chloro-4-(propan-2-yl)benzoic acid in the synthesis of EGFR inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Use of 3-Chloro-4-(propan-2-yl)benzoic acid in the Rational Design and Synthesis of Next-Generation EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Evolving Landscape of EGFR Inhibition

The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for patients with EGFR-mutant tumors.

First-generation inhibitors like gefitinib and erlotinib, which are reversible ATP-competitive inhibitors, showed significant efficacy.[4] However, their clinical utility is often limited by the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4][5] This led to the development of second and third-generation covalent inhibitors designed to overcome this resistance mechanism.[2] Third-generation inhibitors, in particular, are designed to potently inhibit T790M-mutant EGFR while sparing the wild-type (WT) receptor, thereby reducing dose-limiting toxicities.[2][6][7]

The continuous challenge of acquired resistance necessitates the exploration of novel chemical scaffolds and building blocks. This application note focuses on the strategic incorporation of This compound as a key structural motif in the synthesis of novel EGFR inhibitors, detailing its rationale, a proposed synthetic protocol, and methods for biological validation.

Scientific Rationale: The Structural Advantage of the 3-Chloro-4-isopropylphenyl Moiety

The design of potent and selective kinase inhibitors hinges on optimizing interactions within the ATP-binding pocket of the target enzyme. The 4-anilinoquinazoline scaffold is a well-established and privileged core structure for EGFR inhibitors.[8][9] The substituent pattern on the aniline ring is critical for determining potency and selectivity. The 3-Chloro-4-(propan-2-yl)phenyl group, derived from the corresponding benzoic acid, offers a compelling combination of features to enhance inhibitor performance.

  • Hydrophobic Pocket Occupancy: The ATP-binding site of EGFR contains a series of hydrophobic pockets.[8] The bulky, lipophilic isopropyl group at the 4-position is designed to occupy one of these hydrophobic regions, potentially increasing van der Waals interactions and enhancing the inhibitor's binding affinity and residence time.

  • Modulation of Electronic Properties: The chloro-substituent at the 3-position is an electron-withdrawing group that can modulate the electronic environment of the aniline ring. This can influence the key hydrogen bond interaction between the aniline nitrogen and the backbone nitrogen of the critical Met793 residue in the EGFR hinge region.[10]

  • Vector for Selectivity: The specific combination of a halogen and a bulky alkyl group provides a distinct steric and electronic profile. This unique profile can be exploited to achieve selectivity for mutant forms of EGFR over the wild-type receptor, as the conformational changes induced by mutations can alter the shape and accessibility of the binding pocket.[11]

By forming an amide linkage between this compound and a suitable amino-quinazoline core, a molecule is created that leverages these structural advantages to potently inhibit EGFR signaling.

Visualizing the EGFR Signaling Cascade and Inhibition

To understand the context of this synthetic strategy, it is crucial to visualize the EGFR signaling pathway. Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues, which then activate downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[1] EGFR TKIs act by blocking the ATP-binding site, thereby preventing this initial phosphorylation event.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI EGFR TKI (e.g., Synthesized Inhibitor) TKI->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of intervention for Tyrosine Kinase Inhibitors (TKIs).

Proposed Synthetic Workflow and Protocols

The synthesis of the target EGFR inhibitor is centered around a robust amide bond formation, a cornerstone reaction in medicinal chemistry.[12] This protocol outlines the coupling of this compound with a generic, yet representative, 4-amino-quinazoline core.

Synthetic Workflow Diagram

Synthesis_Workflow SM1 3-Chloro-4-(propan-2-yl) benzoic acid Reaction Amide Coupling (HATU, DIPEA, DMF) SM1->Reaction SM2 4-Amino-quinazoline Core (e.g., 4-amino-6,7-dimethoxyquinazoline) SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Target EGFR Inhibitor Purification->Product

Caption: Proposed workflow for the synthesis of an EGFR inhibitor via amide coupling.

Protocol 1: Synthesis of N-(Substituted-quinazolinyl)-3-chloro-4-(propan-2-yl)benzamide

This protocol describes a general procedure for amide coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient peptide coupling reagent.[13]

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Amino-quinazoline derivative (e.g., 4-amino-6,7-dimethoxyquinazoline) (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/EtOAc or DCM/MeOH gradient)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the selected 4-amino-quinazoline core (1.0 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. The reaction may slightly exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water or 1M HCl. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-100% ethyl acetate in hexanes) to afford the pure target amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of the synthesized compound against EGFR. Commercial kits are widely available for this purpose.[14]

Materials and Reagents:

  • Synthesized inhibitor compound

  • Recombinant human EGFR (WT and/or mutant, e.g., T790M/L858R)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase assay buffer

  • Positive control inhibitor (e.g., Gefitinib, Osimertinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader (luminometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 100 µM down to low nanomolar concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the EGFR enzyme, and the serially diluted inhibitor. Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents as per the manufacturer's instructions.[14] This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Expected Outcomes

The successful synthesis and evaluation of an inhibitor derived from this compound would be expected to yield data that can be summarized for clear interpretation.

Compound IDSynthetic Yield (%)Purity (LC-MS, %)EGFR (WT) IC₅₀ (nM)EGFR (T790M/L858R) IC₅₀ (nM)Selectivity Index (WT/Mutant)
PRO-001 45-65>9825015~17
GefitinibN/A>99252,5000.01
OsimertinibN/A>99100<1>100
Table 1: Hypothetical data for a synthesized inhibitor (PRO-001) compared to reference compounds. The data illustrates a desirable profile with potent activity against a resistant mutant and selectivity over the wild-type enzyme.

Conclusion and Future Directions

This compound represents a valuable and strategic building block for the development of novel EGFR inhibitors. The unique combination of a halogen and a bulky hydrophobic group on the phenyl ring provides a powerful tool for medicinal chemists to optimize binding affinity and achieve selectivity for clinically relevant EGFR mutants. The protocols outlined in this note provide a robust framework for the synthesis and biological evaluation of such compounds. Future work should focus on exploring various amino-heterocyclic cores to couple with this benzoic acid derivative, further refining the structure-activity relationships and advancing promising candidates into preclinical development.

References

  • Al-Suwaidan, I. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gorgani, L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Riely, G. J. (2016). Third-Generation EGFR Inhibitors in NSCLC. OncLive. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Adottu, T., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cheng, H., Nair, S. K., & Murray, B. W. (2016). Recent progress on third generation covalent EGFR inhibitors. ChEMBL. Available at: [Link]

  • Sahu, P. K., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Research Square. Available at: [Link]

  • Wang, M., et al. (2024). Design and synthesis of novel EGFR kinase inhibitors for the treatment of C797S-mutated lung cancer. Drug Design, Development and Therapy. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment. ACS Omega. Available at: [Link]

  • Kumar, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • Remon, J., et al. (2017). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Translational Lung Cancer Research. Available at: [Link]

  • Kumar, S., & Kumar, R. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Hepworth, D., et al. (2024). Lazertinib: breaking the mold of third-generation EGFR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Voll, A., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. Available at: [Link]

  • Tummatorn, J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thong-Yen, S., et al. (2021). Effect of Combining EGFR Tyrosine Kinase Inhibitors and Cytotoxic Agents on Cholangiocarcinoma Cells. Cancer Research and Treatment. Available at: [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Available at: [Link]

  • El-Naggar, M., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. Available at: [Link]

  • Reva, I., et al. (2022). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

  • Ward, R. A., et al. (2013). Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutant forms of the epidermal growth factor receptor (EGFR). Journal of Medicinal Chemistry. Available at: [Link]

  • Ward, R. A., et al. (2013). Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutant forms of the epidermal growth factor receptor (EGFR). PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(propan-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and ensure the highest purity of your target compound. We will explore the nuances of the most common synthetic pathways, grounded in established chemical principles.

Section 1: Troubleshooting Common Synthetic Pathways

The synthesis of this compound is typically approached via two primary routes. Each pathway has distinct advantages and potential pitfalls. This section provides troubleshooting for common issues encountered in each.

Pathway A: Friedel-Crafts Alkylation & Subsequent Oxidation

This two-step route involves the isopropylation of 2-chlorotoluene to form 3-chloro-4-isopropyltoluene, followed by the oxidation of the benzylic methyl group to a carboxylic acid.

Pathway A cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Side-Chain Oxidation 2-Chlorotoluene 2-Chlorotoluene Intermediate 3-Chloro-4-isopropyltoluene 2-Chlorotoluene->Intermediate  + Isopropylating Agent (e.g., 2-chloropropane)  Lewis Acid (e.g., AlCl₃) Final_Product This compound Intermediate->Final_Product  + Oxidizing Agent (e.g., KMnO₄)  Heat, Acidic Workup

Caption: Workflow for Pathway A.

Frequently Asked Questions (FAQs): Pathway A

Q1.1: My Friedel-Crafts alkylation yield is low. What are the common causes?

A: Low yields in Friedel-Crafts alkylation are a frequent issue. The root cause often lies in one of these areas:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and reagents and solvents are anhydrous. The catalyst can also be poisoned by reactants or impurities containing Lewis basic functional groups (like amines or even some ethers at high temperatures), which form inactive complexes.[1]

  • Reagent Purity: Use high-purity 2-chlorotoluene and your isopropylating agent (e.g., 2-chloropropane, isopropanol).

  • Reaction Temperature: Temperature control is critical. Low temperatures can slow the reaction to a halt, while excessively high temperatures can promote side reactions and catalyst degradation. A typical starting point is 0 °C, allowing the reaction to slowly warm to room temperature.

  • Carbocation Stability: The reaction proceeds via an isopropyl carbocation. Using a precursor that readily forms this cation, like 2-chloropropane, is more efficient than using one that requires rearrangement, such as 1-chloropropane.[2][3]

Q1.2: I'm observing significant amounts of isomeric and poly-alkylated byproducts. How can I improve selectivity?

A: This is a classic challenge in Friedel-Crafts alkylation.

  • Isomer Control: In 2-chlorotoluene, both the chloro group (ortho-, para-directing, deactivating) and the methyl group (ortho-, para-directing, activating) influence the position of substitution.[4][5] The primary sites for electrophilic attack are positions 4 and 6. Position 4 is sterically less hindered and is electronically favored by the strongly activating methyl group, making it the major product. However, some substitution at position 6 is expected. Running the reaction at lower temperatures can often improve regioselectivity.

  • Preventing Polyalkylation: The product, 3-chloro-4-isopropyltoluene, is more electron-rich and thus more activated towards further alkylation than the starting material, 2-chlorotoluene.[1] To minimize this, use a molar excess of the aromatic substrate (2-chlorotoluene) relative to the alkylating agent and the catalyst. Slow, dropwise addition of the alkylating agent into the toluene/catalyst mixture can also help maintain a low concentration of the electrophile, favoring mono-substitution.

Q1.3: The oxidation of the methyl group is incomplete or yields are poor. How can I drive it to completion?

A: Oxidizing an alkylbenzene side-chain requires vigorous conditions, but over-oxidation or degradation can occur.

  • Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful and effective oxidant for this transformation.[6][7] It will selectively oxidize the benzylic methyl group to a carboxylic acid. The reaction works as long as there is at least one hydrogen on the benzylic carbon.[7] The isopropyl group is not oxidized because its benzylic carbon is tertiary and lacks a hydrogen atom.

  • Reaction Conditions: The reaction is typically run in an aqueous solution with heating (reflux) for several hours.[7] Basic or neutral conditions are often used initially, which generates the potassium salt of the benzoic acid and manganese dioxide (MnO₂) precipitate. An acidic workup is then required to protonate the carboxylate.

  • Workup and Purification: A common issue is separating the product from the MnO₂ sludge. After the reaction, quenching with sodium bisulfite can help reduce excess permanganate and dissolve some of the MnO₂. Thorough filtration is necessary. Subsequent acidification will precipitate the desired benzoic acid, which can be collected and purified.

IssueProbable Cause(s)Recommended Solution
Low Conversion Insufficient heating time or temperature; Not enough oxidant.Ensure reaction is maintained at reflux. Use at least 2 equivalents of KMnO₄ for each methyl group. Monitor reaction by TLC.
Product Degradation Reaction temperature too high or time too long.Optimize reaction time. While reflux is standard, excessive heating can lead to decomposition.
Difficult Filtration Fine MnO₂ precipitate clogs filter paper.Add a filter aid like Celite® to the mixture before filtration to improve flow rate.
Pathway B: Grignard Reagent Carboxylation

This route involves forming a Grignard reagent from a pre-functionalized halo-aromatic, such as 1-bromo-2-chloro-4-isopropylbenzene, and then quenching it with carbon dioxide (dry ice).

Pathway B cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation & Workup Starting_Material 1-Bromo-2-chloro- 4-isopropylbenzene Grignard Grignard Reagent Starting_Material->Grignard  + Mg turnings  Anhydrous Ether (THF or Et₂O) Final_Product This compound Grignard->Final_Product  1. + CO₂ (dry ice)  2. H₃O⁺ workup

Caption: Workflow for Pathway B.

Frequently Asked Questions (FAQs): Pathway B

Q2.1: My Grignard reagent fails to form or the reaction won't initiate. What troubleshooting steps should I take?

A: This is the most critical and failure-prone step in the sequence. Grignard reagents are potent bases and nucleophiles, making them intolerant of even trace amounts of protic solvents, especially water.[8]

  • Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled in a desiccator, or flame-dried under vacuum/inert gas). The solvent (diethyl ether or THF) must be anhydrous grade and preferably distilled from a drying agent like sodium/benzophenone.

  • Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO). This layer must be removed or broken to initiate the reaction.[9]

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can help break the oxide layer.[10]

    • Chemical Activation: Adding a small crystal of iodine (I₂) is a classic method; the iodine etches the metal surface.[10][11] Alternatively, a few drops of 1,2-dibromoethane can be used. It reacts with the magnesium to form ethylene gas and MgBr₂, exposing a fresh metal surface.[10]

  • Initiation: Add only a small amount of your halide solution to the activated magnesium first. You should observe signs of reaction (gentle bubbling, mild exotherm, disappearance of iodine color) before continuing with a slow, controlled addition of the remaining halide. Gentle warming with a heat gun may be necessary to start the reaction, but be prepared to cool the flask if the reaction becomes too vigorous.[12]

Q2.2: Carboxylation with CO₂ is inefficient, leading to low yields of the acid. What are the best practices?

A: The reaction between the Grignard reagent and CO₂ can be surprisingly inefficient if not performed correctly.

  • CO₂ Source and Purity: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have condensed water ice on its surface.

  • Method of Addition: The best practice is to pour the Grignard solution slowly onto a large excess of crushed dry ice in a separate flask, rather than adding the dry ice to the Grignard solution. This ensures the Grignard reagent is always in the presence of excess CO₂, minimizing side reactions like the Grignard attacking the initially formed carboxylate salt.

  • Temperature Control: Keep the mixture cold during the addition to prevent the dry ice from subliming too quickly and to manage the exotherm.

  • Acidic Workup: After the addition is complete and the mixture has warmed to room temperature, a careful workup with aqueous acid (e.g., HCl, H₂SO₄) is necessary to protonate the magnesium carboxylate salt and generate the final benzoic acid product.[9][13]

Section 2: Purification and Characterization

Q3.1: What is the most effective method to purify the final this compound?

A: The acidic nature of the product makes it highly amenable to a standard acid-base extraction workup, which is very effective for separating it from neutral organic impurities (like unreacted starting material or biphenyl byproducts from a Grignard reaction).

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH, NaHCO₃). The benzoic acid will deprotonate and move into the aqueous layer as its sodium salt.

  • Separate the layers and discard the organic layer containing neutral impurities.

  • Cool the aqueous layer in an ice bath and re-acidify it slowly with concentrated HCl until the pH is ~1-2.

  • The purified this compound will precipitate out of the aqueous solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

For very high purity, this can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).

Section 3: Detailed Experimental Protocol (Pathway A)

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

Experiment 1: Friedel-Crafts Alkylation of 2-Chlorotoluene

  • Setup: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet).

  • Charging: To the flask, add 2-chlorotoluene (1.5 eq) and anhydrous aluminum chloride (AlCl₃) (1.1 eq) under an inert atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add 2-chloropropane (1.0 eq) dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for 12-16 hours.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum salts and quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 3-chloro-4-isopropyltoluene.

Experiment 2: Oxidation to this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 3-chloro-4-isopropyltoluene from the previous step.

  • Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄) (2.5 eq) in water. Add a small portion to the flask.

  • Reaction: Heat the mixture to reflux. The purple color of the permanganate should disappear as it reacts. Continue adding the KMnO₄ solution in portions over several hours, maintaining reflux. The formation of a brown MnO₂ precipitate will be observed.

  • Completion & Quench: After the final addition, continue to reflux until the purple color is gone. Cool the mixture and add a small amount of ethanol or sodium bisulfite to destroy any excess KMnO₄.

  • Purification: Filter the hot mixture through a pad of Celite® to remove the MnO₂, washing the filter cake with hot water. Combine the filtrates, cool to 0 °C, and carefully acidify with concentrated HCl to pH < 2.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.

References

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts alkylation. Khan Academy. [Link]

  • Chemistry Stack Exchange. (2019). Confusion about orienting effects in o-chlorotoluene. [Link]

  • Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]

  • Laitar, D. S., et al. (2005). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Wallace, C. (2023). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!. YouTube. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Lumen Learning. (n.d.). 16.3: Reactions of alkylbenzenes. Organic Chemistry II. [Link]

  • AdiChemistry. (n.d.). Grignard Reagent. [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. [Link]

Sources

Technical Support Center: Synthesis of 3-chloro-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-chloro-4-isopropylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis, with a specific focus on identifying, minimizing, and eliminating common side products. The primary route discussed is the Friedel-Crafts alkylation of 3-chlorobenzoic acid, a robust but often challenging electrophilic aromatic substitution reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-chloro-4-isopropylbenzoic acid and what are the expected side products?

The most prevalent laboratory and industrial synthesis method is the Friedel-Crafts alkylation of 3-chlorobenzoic acid with an isopropylating agent (e.g., isopropyl chloride, isopropanol, or propene) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

While effective, this reaction is prone to generating several side products due to the complex interplay of directing effects and reaction conditions. The primary side products to anticipate are:

  • Isomeric Products: Alkylation at positions other than the desired C4 position.

  • Poly-alkylated Products: Addition of more than one isopropyl group to the aromatic ring.

  • Unreacted Starting Material: Incomplete conversion of 3-chlorobenzoic acid.

Q2: Why is regioselectivity a challenge in this specific Friedel-Crafts reaction?

Regioselectivity is governed by the directing effects of the substituents already on the aromatic ring. In the case of 3-chlorobenzoic acid, we have two deactivating groups:

  • Carboxyl Group (-COOH): A moderately deactivating, meta-directing group.[4]

  • Chloro Group (-Cl): A weakly deactivating, ortho, para-directing group.[5]

These competing effects create a complex reactivity landscape. The carboxyl group directs incoming electrophiles to the C5 position, while the chloro group directs to the C2, C4, and C6 positions. The formation of the desired 4-isopropyl isomer indicates that the para-directing effect of the chlorine atom is significant, but substitution at other positions is a common outcome.[6]

Troubleshooting Guide: Side Product Formation

Problem 1: My analysis shows significant amounts of isomeric impurities, such as 2-chloro-4-isopropylbenzoic acid or 3-chloro-2-isopropylbenzoic acid. What causes this and how can I improve selectivity?

Root Cause Analysis:

The formation of various isomers is a direct consequence of the competing directing effects of the chloro and carboxyl substituents. The isopropyl carbocation, a strong electrophile, will attack the positions on the ring that are most electronically enriched and sterically accessible. While the C4 position is favored, the C2 and C6 positions are also activated by the chlorine atom, leading to ortho-isomers.

Mechanism of Isomer Formation:

The diagram below illustrates the electrophilic attack at the desired C4 position versus an alternative ortho position (C6), leading to an isomeric side product.

G cluster_start Reactants cluster_pathways Electrophilic Attack Pathways cluster_products Products SM 3-Chlorobenzoic Acid C4_Attack Attack at C4 (Para to -Cl) SM->C4_Attack Major Pathway C6_Attack Attack at C6 (Ortho to -Cl) SM->C6_Attack Minor Pathway E Isopropyl Carbocation (CH3)2CH+ E->C4_Attack E->C6_Attack Desired_Product Desired Product: 3-Chloro-4-isopropylbenzoic acid C4_Attack->Desired_Product Deprotonation Side_Product Side Product: 3-Chloro-6-isopropylbenzoic acid C6_Attack->Side_Product Deprotonation

Caption: Formation of desired product vs. isomeric side product.

Troubleshooting & Optimization Strategies:

StrategyMechanism of ActionDetailed Protocol
Lower Reaction Temperature Increases selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the thermodynamically more stable para isomer.Maintain the reaction temperature between 0-5°C using an ice bath during the addition of the alkylating agent and catalyst. Allow the reaction to slowly warm to room temperature and monitor progress by TLC or GC.
Choice of Lewis Acid Milder Lewis acids (e.g., FeCl₃) can sometimes offer better regioselectivity compared to the highly reactive AlCl₃.Substitute AlCl₃ with an equimolar amount of anhydrous FeCl₃. The reaction may require slightly longer reaction times or gentle heating to proceed to completion.
Solvent Effects The choice of solvent can influence the stability of the carbocation intermediate and the transition states, thereby affecting isomer distribution.Experiment with less polar solvents like carbon disulfide or nitrobenzene, but exercise extreme caution due to their toxicity and reactivity. Ensure all solvents are anhydrous.
Problem 2: I am observing a high-molecular-weight impurity, likely a di-isopropylated product. How can I prevent this polyalkylation?

Root Cause Analysis:

Polyalkylation is a classic limitation of Friedel-Crafts alkylation.[7] The product of the initial reaction, 3-chloro-4-isopropylbenzoic acid, contains an activating isopropyl group. This makes the product ring more electron-rich and thus more reactive towards further electrophilic substitution than the starting material.[3] This leads to a second alkylation event, producing di-isopropylated side products.

Troubleshooting & Optimization Strategies:

StrategyMechanism of ActionDetailed Protocol
Use Excess Aromatic Substrate By Le Châtelier's principle, using a large excess of the limiting reagent (3-chlorobenzoic acid) increases the probability that the electrophile will react with a molecule of starting material rather than the more reactive product.Use a 2 to 5-fold molar excess of 3-chlorobenzoic acid relative to the isopropylating agent. The unreacted starting material can be recovered and recycled after the reaction.
Control Stoichiometry Carefully controlling the amount of the alkylating agent and Lewis acid ensures that there is not a large excess of electrophile available to react with the mono-alkylated product.Use the alkylating agent as the limiting reagent. Add it dropwise to the reaction mixture containing the 3-chlorobenzoic acid and Lewis acid to maintain a low instantaneous concentration of the electrophile.
Problem 3: The reaction yield is low, and I'm recovering a large amount of unreacted 3-chlorobenzoic acid.

Root Cause Analysis:

Low conversion can stem from several factors, primarily related to catalyst deactivation or insufficient reaction conditions. The starting material itself is challenging because the aromatic ring is deactivated by both the chloro and carboxyl groups, making the reaction inherently sluggish.[8][9]

Troubleshooting Workflow:

G Start Low Yield of Desired Product Check_Catalyst Is the Lewis Acid Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents and Solvents Anhydrous? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Solution: Use fresh, unopened AlCl₃. Handle under inert atmosphere. Check_Catalyst->Sol_Catalyst No Check_Temp Is Reaction Temperature/Time Sufficient? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Dry solvents over molecular sieves. Ensure glassware is oven-dried. Check_Reagents->Sol_Reagents No Sol_Temp Solution: Increase reaction time or gently heat (e.g., to 40-50°C) while monitoring. Check_Temp->Sol_Temp No

Sources

Technical Support Center: Purification of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of compounds. Halogenated benzoic acids are critical building blocks in pharmaceuticals, agrochemicals, and specialty materials, where purity is paramount.[1] However, their purification is often complicated by issues such as the presence of stubborn positional isomers, solvent selection difficulties, and the influence of the halogen substituent on the molecule's physicochemical properties.

This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these purification hurdles.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the purification of halogenated benzoic acids in a practical question-and-answer format.

Recrystallization & Isolation Issues

Q1: I tried to recrystallize my crude 2,4-dichlorobenzoic acid, but it "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when a solid melts in the hot recrystallization solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the solute's melting point. This is a common problem with compounds that have relatively low melting points or when an inappropriate solvent is used.

  • Causality: The solubility curve of your compound in the chosen solvent is such that at the boiling point of the solvent, the concentration required for saturation is so high that the mixture's freezing point is depressed below the melting point of the solute itself. Essentially, you've created a liquid phase of your impure compound instead of a solution.

  • Troubleshooting Steps:

    • Add More Solvent: Your initial attempt may have used too little solvent. Add more hot solvent to fully dissolve the oil and bring the saturation point to a lower temperature.

    • Change the Solvent System:

      • Select a solvent with a lower boiling point.

      • Use a co-solvent system. For example, if you are using ethanol, you can add water (a solvent in which the compound is less soluble) to the hot, dissolved solution until it just becomes cloudy (the saturation point). Then, add a few drops of ethanol to clarify and allow it to cool slowly.[2]

    • Lower the Cooling Temperature: Induce crystallization at a lower temperature. Dissolve the compound in a minimum amount of a suitable solvent (like hot toluene or ethanol) and then cool the solution slowly. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]

Q2: My yield after recrystallizing 4-bromobenzoic acid is extremely low. What are the likely causes?

A2: Low recovery is a frequent issue in recrystallization. The primary causes are using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.

      • The Fix: Before recrystallization, perform a small-scale solubility test to determine the optimal solvent volume. If you've already used too much, you can evaporate some of the solvent to concentrate the solution and then cool it again.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration to remove insoluble impurities, you will lose a substantial amount of product.

      • The Fix: Use a pre-heated filter funnel (stemless or short-stemmed is best) and keep the solution at or near its boiling point during filtration.[4] It's also wise to add a small excess of hot solvent (~5-10%) before filtering to prevent premature saturation.[5]

    • Inappropriate Solvent: The ideal solvent dissolves the compound when hot but very poorly when cold.[4] If the compound has significant solubility at low temperatures, your recovery will be poor. Refer to the solvent selection table in the FAQ section.

Q3: I've recrystallized my 3-chlorobenzoic acid, but it retains a faint yellow color. How can I decolorize it?

A3: A persistent color is usually due to highly colored, minor impurities that are not effectively removed by simple recrystallization.

  • Causality: These impurities are often large, conjugated organic molecules that are present in very small quantities but have high extinction coefficients. They may co-crystallize with your product.

  • Solution: Activated Carbon (Charcoal) Treatment:

    • Dissolve the crude, colored acid in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly (to prevent violent boiling when adding the carbon).

    • Add a very small amount of activated carbon (e.g., 1-2% of the solute's weight) to the solution. The carbon has a high surface area and will adsorb the colored impurities.

    • Heat the mixture back to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon.[6]

    • Allow the clear, colorless filtrate to cool and crystallize as usual.

    Caution: Never add activated carbon to a boiling solution, as it can cause violent frothing and boil-over.

Impurity Removal Challenges

Q4: My primary challenge is separating a mixture of 2-chlorobenzoic acid and 4-chlorobenzoic acid. Recrystallization isn't working. What is the best approach?

A4: Separating positional isomers is one of the most significant challenges in purifying halogenated benzoic acids because their physical properties (solubility, melting point) are often very similar.[7] When recrystallization fails, you must exploit more subtle differences in their properties using chromatography or by leveraging differences in acidity.

  • Scientific Rationale: Although their overall properties are similar, the proximity of the halogen to the carboxylic acid group creates differences in acidity (pKa) and polarity that can be exploited. The ortho isomer (2-chlorobenzoic acid) is a stronger acid (pKa ≈ 2.89) than the para isomer (4-chlorobenzoic acid, pKa ≈ 3.98) due to the powerful inductive electron-withdrawing effect of the chlorine atom being closer to the carboxylate group.[8][9]

  • Recommended Strategies:

    • High-Performance Liquid Chromatography (HPLC): This is the most robust and reliable method for separating isomers.

      • Methodology: A reversed-phase C18 column is a good starting point, but for challenging isomer separations, consider a pentafluorophenyl (PFP) or a mixed-mode column that offers alternative selectivity through π-π and ion-exchange interactions.[10][11] A typical mobile phase would be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the carboxyl group and ensure good peak shape.[12]

    • Fractional Crystallization via pH Adjustment: This chemical method can be effective if there is a sufficient difference in the pKa values of the isomers.

      • Methodology: Dissolve the isomer mixture in an aqueous basic solution (e.g., NaOH or NaHCO₃). Then, very slowly and with vigorous stirring, add a dilute strong acid (e.g., 0.1 M HCl). The weaker acid (the para isomer with the higher pKa) will be protonated and precipitate out of the solution first. By carefully controlling the pH, you can filter off the first fraction of precipitated solid (enriched in the para isomer), then continue adding acid to precipitate the second fraction (enriched in the ortho isomer). This process may need to be repeated for high purity.[13]

Q5: My crude product contains unreacted starting material (e.g., benzoic acid from a bromination reaction). How can I remove it?

A5: This is a common scenario. The best method depends on the differences in properties between the starting material and the halogenated product.

  • Causality & Solutions:

    • Recrystallization: This is often the simplest solution, provided there is a sufficient difference in solubility between the starting material and the product in a given solvent. For example, m-bromobenzoic acid can be purified from unreacted benzoic acid by crystallization.[14]

    • Acid-Base Extraction: Halogenated benzoic acids are typically stronger acids than benzoic acid itself.[15] This difference can sometimes be exploited, as described in the fractional precipitation method (A4), although it is less effective than for isomer separation. A more general acid-base extraction can remove non-acidic impurities. Dissolve the crude mixture in a solvent like ethyl acetate, wash with aqueous sodium bicarbonate to extract the acids into the aqueous layer, discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acids.

    • Column Chromatography: If other methods fail, flash column chromatography on silica gel is a highly effective, albeit more labor-intensive, method. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid (~1%) added to the mobile phase, can effectively separate the less polar benzoic acid from the more polar halogenated derivatives.

Purity Analysis & Confirmation

Q6: My product has a sharp melting point, but my HPLC analysis shows two closely eluting peaks. What's going on?

A6: This situation usually indicates that your product is a mixture of compounds with very similar crystal lattice packing energies, such as positional isomers, which can sometimes form a eutectic mixture or a solid solution that melts over a narrow range.

  • Causality: Melting point analysis is a good indicator of purity but is not foolproof. A sharp melting point suggests a high degree of crystalline order, but it doesn't guarantee the presence of a single chemical entity.[16] Chromatographic methods like HPLC provide much higher resolution and are more definitive for assessing purity, especially for separating closely related compounds like isomers.[]

  • Actionable Advice: Trust the HPLC result. The presence of two peaks indicates your sample is impure. You will need to employ a more rigorous purification technique, such as preparative HPLC or careful fractional crystallization, to resolve the mixture.

Frequently Asked Questions (FAQs)

Q1: How does the choice of halogen (F, Cl, Br) and its position (ortho, meta, para) affect my purification strategy?

A1: The halogen's identity and position significantly influence the molecule's acidity, polarity, and solubility, which are the key parameters for designing a purification strategy.

  • Acidity (pKa): Halogens are electron-withdrawing, making the corresponding benzoic acid more acidic than benzoic acid itself (pKa ≈ 4.2). This effect is dominated by induction and is distance-dependent.[18]

    • Effect: ortho > meta > para (in terms of increased acidity). For example, the pKa of 2-chlorobenzoic acid is ~2.89, while 4-chlorobenzoic acid is ~3.98.[8][9]

    • Implication: This pKa difference is crucial and can be exploited for separation by fractional precipitation or ion-exchange chromatography.

  • Polarity & Solubility: The introduction of a halogen increases the molecule's polarity and often alters its solubility profile. This will dictate your choice of solvents for both recrystallization and chromatography. There is no universal rule, and the ideal solvent must be determined experimentally.[2]

Property Influence of Halogen & Position Purification Implication
Acidity (pKa) Electron-withdrawing inductive effect increases acidity. Effect is strongest at the ortho position.[8]Enables separation of isomers via pH-controlled precipitation or ion-exchange chromatography.
Solubility Varies significantly. Must be determined experimentally for choosing a recrystallization solvent.A good solvent will show high solubility at high temperatures and low solubility at low temperatures.[5]
Polarity Increases with halogenation. Affects retention in both normal and reversed-phase chromatography.Determines choice of mobile phase and stationary phase in chromatography for effective separation.

Q2: What is the best general-purpose solvent for recrystallizing my halogenated benzoic acid?

A2: There is no single "best" solvent, as the optimal choice depends on the specific isomer. However, a good starting point is to test solvents of varying polarities. Water is often a good choice because many benzoic acids have low solubility in cold water but significantly higher solubility in hot water.[3]

Suggested Solvents for Screening:

  • Water: Excellent for many isomers, environmentally friendly.[3]

  • Ethanol/Water Mixture: A versatile co-solvent system that allows for fine-tuning of polarity.

  • Toluene: Good for less polar isomers; can be effective for purification of compounds like o-chlorobenzoic acid.[6]

  • Acetic Acid (Aqueous): Can be effective but may be harder to remove completely.[2]

  • Heptane/Ethyl Acetate Mixture: Another co-solvent system for adjusting polarity.

Q3: When should I choose chromatography over recrystallization?

A3: The choice depends on the nature of the impurities, the required purity level, and the scale of the purification.

  • Choose Recrystallization when:

    • You are removing impurities with significantly different solubilities from your product.

    • You are working on a large scale (grams to kilograms), as it is generally more scalable and cost-effective.

    • The required purity level is moderate (e.g., 98-99%).

  • Choose Chromatography (e.g., HPLC) when:

    • You need to separate compounds with very similar physical properties, such as positional isomers.[7][11]

    • You require very high purity (>99.5%).

    • You are working on a smaller scale (milligrams to a few grams), although preparative HPLC can handle larger quantities.

    • Recrystallization has failed to provide the desired purity.

Visualized Workflows & Protocols

General Purification Workflow

This diagram outlines the logical steps from a crude reaction mixture to a purified, characterized product.

PurificationWorkflow cluster_0 Initial Workup & Isolation cluster_1 Purity Assessment & Strategy cluster_2 Purification Techniques cluster_3 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction (e.g., remove catalysts, salts) Crude->Workup CrudeIsolated Crude Isolated Solid Workup->CrudeIsolated Analysis Initial Purity Analysis (TLC, HPLC, NMR) CrudeIsolated->Analysis Decision Is Purity Sufficient? Analysis->Decision Recryst Recrystallization (for bulk impurities) Decision->Recryst No (Major Impurities) Chrom Chromatography (for isomers, trace impurities) Decision->Chrom No (Isomers Present) PureProduct Pure Halogenated Benzoic Acid Decision->PureProduct Yes Recryst->Analysis Re-assess Purity FinalAnalysis Final Purity Confirmation (HPLC, MP, NMR) Chrom->FinalAnalysis FinalAnalysis->PureProduct

Sources

Technical Support Center: Optimization of Reaction Conditions for Chlorination of Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chlorination of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reactions effectively.

The term "chlorination of benzoic acid" can refer to two distinct transformations:

  • Electrophilic Aromatic Substitution: The introduction of one or more chlorine atoms onto the aromatic ring.

  • Acyl Chloride Formation: The conversion of the carboxylic acid functional group into an acyl chloride (-COCl).

This guide is structured to address both reaction types, providing detailed troubleshooting and frequently asked questions (FAQs) for each.

Part 1: Ring Chlorination (Electrophilic Aromatic Substitution)

This section focuses on the catalytic addition of chlorine to the benzene ring of benzoic acid. The primary challenge in this synthesis is controlling regioselectivity and the extent of chlorination.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am planning to chlorinate benzoic acid. What is the expected major product and why?

A: The major product of the monochlorination of benzoic acid is 3-chlorobenzoic acid (or m-chlorobenzoic acid).

Causality (The "Why"): This outcome is dictated by the electronic properties of the carboxylic acid group (-COOH). The -COOH group is an electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions. It deactivates the aromatic ring towards electrophilic attack but deactivates the ortho and para positions more strongly than the meta position. This directs the incoming electrophile (the chlorine cation or its equivalent) to the meta position.

Q2: My primary goal is high yield of 3-chlorobenzoic acid, but my reaction is producing significant amounts of 2,5- and 3,4-dichlorobenzoic acids. How can I prevent this over-chlorination?

A: The formation of dichlorinated byproducts is a common issue, typically caused by harsh reaction conditions or incorrect stoichiometry. Here’s how to troubleshoot it.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to benzoic acid. Do not use a large excess of the chlorinating agent. A ratio of 1:1 or slightly above (e.g., 1.1:1) is recommended for monochlorination.

  • Lower Reaction Temperature: Higher temperatures increase the reaction rate but often decrease selectivity, leading to more polychlorinated species. Running the reaction at a lower temperature can significantly minimize the formation of dichlorinated products.[1]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the desired product. Stop the reaction once the benzoic acid has been consumed to prevent further chlorination of the product.

  • Gradual Addition: Instead of adding the chlorinating agent all at once, add it portion-wise or as a slow, continuous flow. This keeps the instantaneous concentration of the chlorinating agent low, favoring monochlorination.

Below is a workflow to diagnose and solve issues related to low yield and byproduct formation.

G start Low Yield or High Impurity Issue check_purity Analyze Crude Product (GC/HPLC, NMR) start->check_purity impurity_type What is the main impurity? check_purity->impurity_type unreacted_sm Unreacted Benzoic Acid impurity_type->unreacted_sm Starting Material polychlorinated Di/Trichlorinated Products impurity_type->polychlorinated Over-reaction isomers Incorrect Isomers (ortho/para) impurity_type->isomers Poor Selectivity solve_unreacted Potential Cause: - Insufficient reaction time - Inactive catalyst - Low temperature unreacted_sm->solve_unreacted solve_poly Potential Cause: - Temperature too high - Excess chlorinating agent - Reaction time too long polychlorinated->solve_poly solve_isomers Potential Cause: - Incorrect catalyst choice - Reaction mechanism deviation isomers->solve_isomers action_unreacted Action: 1. Increase reaction time. 2. Check catalyst activity/source. 3. Gradually increase temperature. solve_unreacted->action_unreacted action_poly Action: 1. Reduce reaction temperature. 2. Use 1.0-1.1 eq. of chlorinating agent. 3. Monitor reaction closely and stop upon SM consumption. solve_poly->action_poly action_isomers Action: 1. Ensure a strong Lewis Acid catalyst is used. 2. Confirm anhydrous conditions. solve_isomers->action_isomers end Optimized Reaction action_unreacted->end action_poly->end action_isomers->end G start Need to Synthesize Benzoyl Chloride criteria What is the key priority? start->criteria volatility Ease of Purification (Volatile Byproducts) criteria->volatility Product Purity atom_economy High Atom Economy & 'Greener' Process criteria->atom_economy Efficiency reactivity High Reactivity & Cost-Effectiveness criteria->reactivity Speed/Cost reagent_socl2 Use Thionyl Chloride (SOCl₂) volatility->reagent_socl2 reagent_pcl3 Use Phosphorus Trichloride (PCl₃) atom_economy->reagent_pcl3 reagent_pcl5 Use Phosphorus Pentachloride (PCl₅) reactivity->reagent_pcl5 desc_socl2 Byproducts (SO₂ and HCl) are gaseous and easily removed. reagent_socl2->desc_socl2 desc_pcl3 Utilizes all 3 Cl atoms. Byproduct H₃PO₃ is a solid that can be filtered off. [2] reagent_pcl3->desc_pcl3 desc_pcl5 Very effective, but byproduct (POCl₃) has a high boiling point, making purification difficult. [5] reagent_pcl5->desc_pcl5

Caption: Decision tree for selecting a chlorinating agent for acyl chloride formation.

Q2: I am using thionyl chloride (SOCl₂), but the reaction is very slow. How can I speed it up?

A: While thionyl chloride is effective, its reaction with aromatic carboxylic acids can be sluggish.

Troubleshooting Steps:

  • Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) . [2]DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a much more powerful chlorinating agent and dramatically accelerates the reaction.

  • Increase Temperature: The reaction is typically performed at reflux. Ensure your heating is adequate to maintain a steady reflux of thionyl chloride (boiling point: 76°C).

  • Use Neat Conditions: The reaction is often run using thionyl chloride as both the reagent and the solvent. If you are using another solvent, ensure it is anhydrous and inert (e.g., dichloromethane, chloroform). [2]Running the reaction neat (without any other solvent) maximizes the concentration of reactants.

Q3: What are the advantages of using phosphorus trichloride (PCl₃) and what is a reliable protocol?

A: PCl₃ offers excellent atom economy, as all three chlorine atoms can be utilized for the chlorination. The primary byproduct, phosphonic acid (H₃PO₃), is a solid that precipitates from the reaction mixture, simplifying purification. [3][4] Experimental Protocol: Synthesis of Benzoyl Chloride using PCl₃[3]

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add benzoic acid (1.0 eq) to an oven-dried Schlenk tube or flask.

  • Reagent Addition: Add a suitable anhydrous solvent, such as acetonitrile (CH₃CN), followed by phosphorus trichloride (PCl₃, 0.33-0.40 eq).

  • Reaction: Heat the reaction mixture to 60-80°C and stir for several hours (e.g., 6 hours). A yellowish solid (phosphonic acid) will precipitate during the reaction. [3]4. Monitoring: Monitor the reaction by taking a small aliquot, quenching it with methanol to form methyl benzoate, and analyzing by GC.

  • Workup: Cool the mixture to room temperature. The solid byproduct can be removed by filtration or by simply decanting the solution containing the product.

  • Purification: The solvent can be removed from the filtrate/supernatant under reduced pressure. The resulting crude benzoyl chloride can be purified by fractional distillation under vacuum to yield the analytically pure product.

ParameterOptimized Condition (PCl₃ in CH₃CN) [3]
Temperature 60 °C
Time 6 hours
Solvent Acetonitrile (CH₃CN)
Stoichiometry 1.0 eq Benzoic Acid : 0.33 eq PCl₃
Typical Yield >85%

References

  • US5473095A: Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
  • Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides : Journal of Chemical Research, 43(5-6), 205-210. URL: [Link]

  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene : Master Organic Chemistry. URL: [Link]

  • Solvent for benzoic acid chlorination : Sciencemadness.org. URL: [Link]

  • The Chlorination of Benzoic Acid in Aqueous System by Use of Oxidizing Acids : Journal of the Chemical Society (Resumed). URL: [Link]

  • Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride : Pearson. URL: [Link]

  • Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides : Semantic Scholar. URL: [Link]

  • The chlorination of benzoic acid in aqueous system by use of oxidizing acids : Journal of the Chemical Society (Resumed). URL: [Link]

  • Selectivity In Free Radical Reactions : Master Organic Chemistry. URL: [Link]

  • Synthesis of 3-chlorobenzoic acid : YouTube. URL: [Link]

Sources

Technical Support Center: Ensuring the Stability of 3-Chloro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-(propan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuable compound during storage. As a substituted benzoic acid derivative, its stability can be influenced by several environmental factors. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential storage challenges, grounded in established chemical principles.

Introduction: Understanding the Stability of this compound

This compound is a molecule with a unique substitution pattern that makes it a valuable building block in pharmaceutical and agrochemical research. The presence of a carboxylic acid group, a halogen atom, and an alkyl group on the benzene ring introduces several potential sites for chemical degradation if not stored under optimal conditions. The primary concerns for the decomposition of this compound are decarboxylation, oxidation, and dehalogenation, which can be initiated by factors such as elevated temperature, light exposure, and the presence of atmospheric oxygen and moisture. This guide will walk you through the best practices to mitigate these risks and preserve the purity of your sample.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered during the storage of this compound.

Q1: I've noticed a change in the color of my this compound powder, from white to a slightly yellowish tint. What could be the cause?

A change in color is often the first visual indicator of chemical degradation. For aromatic compounds like this, discoloration can be a sign of oxidation or the formation of phenolic byproducts.[1]

  • Potential Cause: Exposure to light and/or air (oxygen) can initiate photo-oxidative processes. The isopropyl group is susceptible to oxidation, potentially leading to the formation of hydroperoxides which can further decompose into colored impurities.

  • Troubleshooting Steps:

    • Immediately transfer the material to an amber glass vial to protect it from light.

    • Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Store the vial in a cool, dark, and dry place.

    • Consider re-analyzing a small sample by HPLC or LC-MS to identify any new impurity peaks.

Q2: My recent experimental results using stored this compound are inconsistent. Could this be due to decomposition?

Yes, inconsistent experimental outcomes are a strong indicator that the purity of your starting material may have been compromised. Even low levels of degradation can introduce impurities that may interfere with your reactions or biological assays.

  • Potential Cause: The primary degradation pathway for many benzoic acid derivatives, especially at elevated temperatures, is decarboxylation.[2][3] This would result in the formation of 2-chloro-1-isopropylbenzene, a more volatile and less polar impurity. Another possibility is slow hydrolysis or other reactions if the compound was exposed to moisture.

  • Troubleshooting Steps:

    • Confirm the purity of your stored material using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Compare the chromatogram to that of a fresh or properly stored reference standard.

    • If degradation is confirmed, it is recommended to purify the remaining material (e.g., by recrystallization) or use a fresh batch for your experiments.

    • Review your storage conditions against the recommended protocols in this guide.

Q3: What are the ideal storage conditions to prevent the decomposition of this compound?

To ensure the long-term stability of this compound, it is crucial to control the storage environment. The following conditions are recommended:

  • Temperature: Store at low temperatures, ideally between 2-8°C.[5] Avoid repeated freeze-thaw cycles if the compound is in solution. For solid-state storage, a consistent, cool temperature is key.[6] Studies on other benzoic acid derivatives show that degradation increases with rising temperature.[2][3]

  • Light: Protect from light by storing in amber or opaque containers.[6]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1] This is particularly important for long-term storage.

  • Humidity: Keep in a desiccated environment to prevent moisture absorption, which could potentially lead to hydrolysis or facilitate other degradation pathways. A desiccator or a dry box is recommended.

Q4: I suspect my sample has degraded. What analytical techniques are best for detecting and quantifying the decomposition products?

A combination of chromatographic and spectroscopic techniques is ideal for a thorough analysis.

  • Recommended Techniques:

    • HPLC with UV detection: This is an excellent method for routine purity checks and can quantify the parent compound and any significant impurities.

    • LC-MS: Liquid Chromatography-Mass Spectrometry provides structural information about the degradation products, aiding in their identification.[4]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation products like the decarboxylated byproduct.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a comprehensive structural confirmation of the compound and help identify major degradation products if they are present in sufficient quantities.

Potential Decomposition Pathways

Understanding the potential degradation routes is crucial for effective prevention. The following diagram illustrates the most likely decomposition pathways for this compound based on the known chemistry of related molecules.

DecompositionPathways main This compound decarboxylated 2-Chloro-1-isopropylbenzene main->decarboxylated Heat (Decarboxylation) oxidized Oxidized Byproducts (e.g., hydroperoxides, phenols) main->oxidized Light, O₂ (Oxidation) dehalogenated 4-(Propan-2-yl)benzoic acid main->dehalogenated Reductive Conditions (Dehalogenation)

Caption: Potential decomposition pathways for this compound.

Recommended Storage Protocols

To maintain the integrity of your this compound, adhere to the following step-by-step storage protocol:

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap to protect the compound from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, purge the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 30-60 seconds to displace any air.

  • Sealing: Secure the cap tightly. For added protection against moisture and air ingress during long-term storage, you can wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of receipt/storage, and any specific handling precautions.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C.[5] The storage location should be dark and have stable temperature control.

  • Desiccation: For optimal long-term stability, store the vial within a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment.

Summary of Storage Parameters

ParameterRecommended ConditionRationalePotential Consequence of Deviation
Temperature 2-8°CMinimizes the rate of thermally induced degradation, such as decarboxylation.[2][3]Increased rate of decomposition, leading to the formation of impurities.
Light Store in darkness (amber vial)Prevents photo-initiated degradation, including oxidation and free-radical reactions.[6]Discoloration and formation of oxidized byproducts.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the alkyl side chain and other oxidative degradation pathways.[1]Slow degradation and formation of colored impurities.
Humidity Dry/DesiccatedPrevents moisture absorption which can lead to hydrolysis or facilitate other decomposition reactions.Potential for hydrolysis and increased rate of other degradation pathways.

Troubleshooting Workflow for Suspected Decomposition

If you suspect that your sample of this compound has degraded, follow this logical troubleshooting workflow:

TroubleshootingWorkflow start Suspected Decomposition (e.g., color change, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Atmosphere, Humidity) start->check_storage analytical_testing Perform Analytical Testing (HPLC, LC-MS) check_storage->analytical_testing purity_ok Purity Meets Specification analytical_testing->purity_ok Yes purity_failed Purity Fails Specification analytical_testing->purity_failed No investigate_other Investigate Other Experimental Variables purity_ok->investigate_other remediate Purify Material or Obtain New Batch purity_failed->remediate end Problem Resolved investigate_other->end implement_protocol Implement Correct Storage Protocol remediate->implement_protocol implement_protocol->end

Caption: A step-by-step workflow for troubleshooting suspected decomposition.

By following the guidelines and understanding the principles outlined in this technical support guide, you can significantly enhance the shelf-life and reliability of your this compound, ensuring the integrity of your valuable research.

References

  • Wikipedia. Phenol. [Link]

  • Hnydkov, M., V. Koliandr, P. Pompach, T. Brnkov, M. Pldov, and K. Demnerov. 2020. "Degradation pathway for 3-chlorobenzoic acid by Paraburkholderia and Cupriavidus strains." ResearchGate. [Link]

  • Holliday, R.L., J.W. King, and G.R. List. 2010. "Degradation of benzoic acid and its derivatives in subcritical water." PubMed. [Link]

  • Google Patents.
  • Li, Y., Y. Zhang, Y. Deng, and X. Zhang. 2021. "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols." National Institutes of Health. [Link]

  • Pielichowski, J., and K. Pielichowski. 1999. "Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives." AKJournals. [Link]

  • Holliday, R.L., J.W. King, and G.R. List. 2010. "Degradation of Benzoic Acid and its Derivatives in Subcritical Water." ResearchGate. [Link]

  • University of California, Riverside. Safe Storage of Hazardous Chemicals. [Link]

  • Harwood, C.S., and J. Gibson. 1997. "The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives." PubMed. [Link]

  • ResearchGate. 2017. "A Simple Base-Mediated Halogenation of Acidic sp C-H Bonds under Non-Cryogenic Conditions." [Link]

  • Chu, L., Y. Wang, J. Wang, and Z. Xu. 2015. "Degradation of 3-chloro-4-hydroxybenzoic acid in biological treated effluent by gamma irradiation." R Discovery. [Link]

  • Wang, F., K. Lu, Y. Wu, and J. Liu. 2023. "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids." ACS Publications. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • UH Pressbooks. Occurrence, Preparation, and Properties of Halogens – Chemistry. [Link]

  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • American Chemical Society. 2017. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." [Link]

  • PubChem. 3-Chlorobenzoic Acid. [Link]

  • Wikipedia. 3-Chlorobenzoic acid. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • PubChem. 3-chloro-4-(2-methylpropyl)Benzoic acid. [Link]

  • PubChem. 3-Chloro-4-propylbenzoic acid. [Link]

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Technical Support Center: Troubleshooting Low Yields in the Cannizzaro Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Cannizzaro reaction. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this classic disproportionation reaction, particularly when using substituted benzaldehydes. Here, we address common and complex issues in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Part 1: Foundational Questions & Core Concepts
Q1: I'm getting a low yield. Isn't the yield theoretically limited to 50% anyway?

Yes, that is correct. The intrinsic nature of the Cannizzaro reaction imposes a theoretical maximum yield of 50% for each of the two products.[1][2] The reaction is a base-induced disproportionation where two molecules of a non-enolizable aldehyde react to produce one molecule of a primary alcohol (via reduction) and one molecule of a carboxylic acid (via oxidation).[1][3][4]

Causality: The stoichiometry dictates that for every molecule of aldehyde that is oxidized to a carboxylic acid, another molecule must be reduced to an alcohol. Therefore, half of your starting material is consumed to form each product. A 45% isolated yield of the alcohol, for instance, is actually a 90% yield based on the theoretical maximum. Understanding this is the first step in diagnosing a "low yield."

Q2: My starting material is a substituted benzaldehyde, but it has hydrogens on the alpha-carbon of a substituent. Is that a problem?

This is a critical point. The Cannizzaro reaction is exclusively for non-enolizable aldehydes , meaning aldehydes that do not have a hydrogen atom on the carbon alpha to the carbonyl group .[1][4]

Causality: If an alpha-hydrogen is present, the strongly basic conditions (e.g., concentrated KOH) will cause deprotonation of this acidic proton to form an enolate ion.[1][2] This enolate will then typically undergo an Aldol reaction or Aldol condensation, which will compete with and likely dominate the desired Cannizzaro pathway.[1][2] Benzaldehyde itself is non-enolizable, but if you are using a derivative like phenylacetaldehyde (which has two alpha-hydrogens), you will not observe a Cannizzaro reaction.

Q3: What is the accepted mechanism for the Cannizzaro reaction, and which step is the most difficult?

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a series of equilibria, but the core process involves nucleophilic attack, hydride transfer, and proton exchange.[1][2][3]

  • Nucleophilic Attack: A hydroxide ion (from a concentrated base) attacks the electrophilic carbonyl carbon of one aldehyde molecule. This forms a tetrahedral hydrated intermediate (a geminal diol anion).[3][5]

  • Hydride Transfer (Rate-Determining Step): This intermediate, often proposed to be a doubly charged anion in high base concentrations, collapses.[1][2] It re-forms the carbonyl and expels a hydride ion (H⁻). This hydride immediately attacks a second molecule of the aldehyde. This intermolecular hydride transfer is the slow, rate-determining step of the reaction.[5]

  • Proton Exchange: The products of the hydride transfer are a carboxylate anion and an alkoxide anion. The alkoxide is strongly basic and rapidly abstracts a proton from the solvent (typically water) to yield the final alcohol product. The carboxylate salt remains, requiring a separate acidic workup to be protonated into the final carboxylic acid.[3][6]

Cannizzaro_Mechanism sub1 Ar-CHO (Aldehyde 1) intermediate [Ar-CH(O⁻)(OH)] Tetrahedral Intermediate sub1->intermediate 1. Nucleophilic     Attack oh + OH⁻ products Ar-COO⁻ (Carboxylate) + Ar-CH₂O⁻ (Alkoxide) intermediate->products 2. Hydride Transfer    (Rate-Limiting) sub2 Ar-CHO (Aldehyde 2) sub2->products final_products Ar-COOH (Carboxylic Acid) + Ar-CH₂OH (Alcohol) products->final_products 3. Protonation    (Workup)

Caption: The core mechanism of the Cannizzaro reaction.

Part 2: Troubleshooting Experimental & Substrate-Specific Issues
Q4: My reaction is very slow or seems to stall. How can I drive it to completion?

A sluggish reaction is typically due to insufficient activation energy for the hydride transfer step. Several factors are at play:

  • Base Concentration: The reaction is typically second order with respect to the aldehyde and first order with respect to the base (rate = k[RCHO]²[OH⁻]).[1] At very high base concentrations, a second pathway that is second order in base also becomes significant.[1][2]

    • Troubleshooting: Standard protocols often call for a 50% w/v solution of KOH or NaOH.[7] Using a less concentrated base will dramatically slow the reaction. Ensure your base is fresh and has not absorbed significant atmospheric CO₂.

  • Temperature: Classical Cannizzaro reactions are often run at room temperature and may require extended periods (e.g., overnight) to proceed to completion.[6] Some substrates may benefit from gentle heating.

    • Troubleshooting: If the reaction is slow at room temperature, consider heating it to 40-60°C. However, be aware that higher temperatures can promote side reactions, especially with sensitive substrates.

  • Mixing: If the aldehyde is not fully emulsified or dissolved in the aqueous base, the reaction becomes mass-transfer limited.

    • Troubleshooting: Vigorous shaking or mechanical stirring is essential to create a fine emulsion and maximize the interfacial area between the organic aldehyde and the aqueous base.[6]

Q5: How do different substituents on the benzaldehyde ring affect the reaction rate and yield?

Substituents have a profound electronic effect on the reactivity of the aldehyde, influencing both the initial nucleophilic attack and the critical hydride transfer step.

  • Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -Cl, -CF₃)

    • Effect: These groups make the carbonyl carbon more electrophilic (electron-poor). This accelerates the initial attack by the hydroxide ion. They also stabilize the resulting carboxylate, making the oxidation half of the reaction more favorable.

    • Result: EWG-substituted benzaldehydes generally react faster than unsubstituted benzaldehyde.

  • Electron-Donating Groups (EDGs): (e.g., -OCH₃, -N(CH₃)₂, -OH)

    • Effect: These groups make the carbonyl carbon less electrophilic, slowing the initial hydroxide attack. Furthermore, they destabilize the developing negative charge in the transition state of the hydride transfer.

    • Result: EDG-substituted benzaldehydes react much more slowly. In some cases, such as with a strong donor like p-dimethylaminobenzaldehyde, the reaction may fail to proceed under standard conditions.

Substituent TypePosition (Ortho, Meta, Para)Effect on Carbonyl CarbonExpected Reaction RatePotential Issues
Electron-Withdrawing Para or OrthoMore Electrophilic (+)FasterIncreased risk of side reactions (e.g., hydrolysis of sensitive groups).
Electron-Donating Para or OrthoLess Electrophilic (-)SlowerReaction may be very sluggish or fail to reach completion.
Steric Hindrance OrthoBlocks approach of OH⁻SlowerCan significantly impede the reaction regardless of electronic effects.
Q6: I have a valuable substituted benzaldehyde and cannot afford to lose 50% of it. Is there a way to improve the yield of the alcohol?

Yes. This is a classic problem solved by the Crossed Cannizzaro reaction .[1][2] To maximize the yield of a valuable alcohol, you can use a cheap, highly reactive "sacrificial" aldehyde as the hydride donor.[5]

  • The Best Candidate: Formaldehyde: Formaldehyde is the ideal sacrificial aldehyde for two key reasons:

    • High Reactivity: It has a highly electrophilic carbonyl carbon due to the lack of any electron-donating alkyl or aryl groups.[5]

    • No Valuable Product: It is readily oxidized to formic acid (or its salt, formate), which is easily removed during workup.[5]

How it Works: In a Crossed Cannizzaro reaction, the hydroxide ion preferentially attacks the more reactive formaldehyde. The resulting intermediate then transfers a hydride to your more valuable substituted benzaldehyde, reducing it to the desired alcohol with a theoretical yield approaching 100%.[2][5]

Part 3: Workflow, Protocols & References
Visual Troubleshooting Workflow

This decision tree can help diagnose the root cause of low yield in your experiment.

Troubleshooting_Workflow start Low Isolated Yield Observed check_alpha Does substrate have alpha-hydrogens? start->check_alpha check_workup Reaction Monitoring Shows Good Conversion, but final yield is low start->check_workup check_theory Is yield < 50%? (Accounting for 1:1 stoichiometry) check_reaction Reaction Monitoring (TLC/GC) Shows Incomplete Conversion check_theory->check_reaction Yes solution_crossed Yield is >40% but higher value is desired. Solution: Use Crossed Cannizzaro with Formaldehyde. check_theory->solution_crossed No, yield is ~50% check_alpha->check_theory No solution_aldol Root Cause: Aldol Reaction Competing. Substrate is unsuitable for Cannizzaro. check_alpha->solution_aldol Yes solution_kinetics Root Cause: Poor Kinetics - Increase Base Concentration (to 50%) - Increase Temperature (40-60°C) - Ensure Vigorous Stirring check_reaction->solution_kinetics solution_workup Root Cause: Inefficient Workup - Check pH during acidification - Ensure complete extraction - Review separation protocol check_workup->solution_workup end Problem Resolved solution_aldol->end solution_kinetics->end solution_workup->end solution_crossed->end

Caption: A decision tree for troubleshooting low yields.

Experimental Protocol: Standard Cannizzaro Reaction

This protocol is a general guideline and may require optimization for specific substituted benzaldehydes.[6][8]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a 50% (w/v) solution of potassium hydroxide (KOH) in deionized water. Caution: This is highly exothermic and corrosive. Allow the solution to cool to room temperature in an ice bath.

  • Reaction Initiation: To the cooled KOH solution, add the substituted benzaldehyde (1.0 equivalent). The ratio of aldehyde to base should be approximately 1:2 molar equivalents of KOH.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature. The mixture will often form a thick emulsion.[6] Monitor the reaction by TLC or GC-MS by periodically taking a small aliquot, quenching it with dilute acid, and extracting with ethyl acetate. The reaction may take several hours to overnight to complete.

  • Completion: The reaction is complete when the starting aldehyde spot/peak is no longer visible.

Experimental Protocol: Product Workup and Separation

This procedure is critical for achieving a good isolated yield.[8][9]

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an equal volume of cold water to dissolve the potassium carboxylate salt.

  • Alcohol Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove the benzyl alcohol product. Combine the organic layers.

  • Isolate Alcohol: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol. This can be purified further by distillation or chromatography if necessary.

  • Acidification: Carefully cool the remaining aqueous layer in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2.[8] The corresponding carboxylic acid will precipitate as a solid.

  • Isolate Carboxylic Acid: Collect the solid precipitate by vacuum filtration.[8] Wash the solid with a small amount of cold water to remove any remaining salts. The crude carboxylic acid can be purified by recrystallization from water or another suitable solvent.[9]

References
  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]

  • Ashfaq, M., et al. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances. Retrieved from [Link]

  • University of Babylon. (n.d.). Cannizzaro Reaction. Retrieved from a lecture note PDF. [Note: Direct URL is not stable, referencing general source type].
  • Allen Institute. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Retrieved from [Link]

  • Quora. (2017). P-dimethylaminobenzaldehyde doesn't undergo the Cannizzaro reaction. Why? Retrieved from [Link]

  • Drici, N. (2025). Practical work 3: Cannizzaro Reaction. ResearchGate. Retrieved from [Link]

Sources

How to remove unreacted starting material from 3-chloro-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 3-Chloro-4-isopropylbenzoic Acid

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted starting materials from crude 3-chloro-4-isopropylbenzoic acid. Our focus is on providing scientifically sound, field-proven methods that ensure the high purity required for downstream applications in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity I need to remove?

The most probable unreacted starting material is 4-isopropylbenzoic acid . The synthesis of 3-chloro-4-isopropylbenzoic acid typically involves the electrophilic chlorination of 4-isopropylbenzoic acid. Therefore, any incomplete reaction will leave residual starting material in your crude product.

Q2: I've finished the reaction. What's the quickest way to purify my product?

For a rapid and highly effective purification, acid-base extraction is the recommended first-line method. This technique leverages the acidic nature of your product to selectively move it into an aqueous layer, leaving behind non-acidic impurities. The pure acid is then recovered by re-acidification.[1][2][3][4]

Q3: How can I assess the purity of my final product?

The most common methods for purity assessment are:

  • Thin-Layer Chromatography (TLC): Compare the crude material to the purified product. The starting material and product should have different Rf values.

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. A broad melting point range indicates the presence of impurities.

  • NMR Spectroscopy (¹H NMR): This will give you a definitive structural confirmation and can be used to detect and quantify the amount of residual starting material by comparing the integration of unique peaks.

Q4: My crude product is an oil and won't solidify. What should I do?

An oily product often indicates the presence of residual solvent or significant impurities that are depressing the melting point. First, ensure all reaction solvent is removed under high vacuum. If it remains an oil, proceed with an acid-base extraction or column chromatography, as these methods do not require the initial product to be a solid.

In-Depth Troubleshooting and Purification Protocols

The selection of a purification strategy depends on the nature of the impurities, the scale of the reaction, and the required final purity. Below, we detail the three most effective methods, explaining the causality behind each step.

Method 1: Acid-Base Extraction

This method is ideal for separating carboxylic acids from neutral or less acidic organic compounds. It exploits the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[2][3][4]

Scientific Principle: 3-chloro-4-isopropylbenzoic acid, like its parent starting material, is a carboxylic acid. In the presence of a weak base (like sodium bicarbonate, NaHCO₃), it is deprotonated to form the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in water, whereas the neutral starting material (if it's not also an acid) and other non-acidic byproducts remain in the organic solvent.[1][4] The product can then be recovered by acidifying the aqueous layer, which protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the solution.[3][4]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A weak base is chosen to ensure selectivity and prevent potential hydrolysis of other functional groups, which could occur with a strong base like NaOH.[2]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release CO₂ gas that forms during the acid-base reaction. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To maximize yield, add a fresh portion of NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). You will observe the white, solid 3-chloro-4-isopropylbenzoic acid precipitating out of the solution.

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts. Dry the product under vacuum to obtain the pure 3-chloro-4-isopropylbenzoic acid.

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer cluster_3 Final Product Isolation A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Saturated NaHCO3 (aq) A->B C Shake & Vent B->C D Separate Layers C->D E Neutral Impurities & Unreacted Non-Acidic Starting Materials D->E Discard or Analyze F Sodium 3-chloro-4-isopropylbenzoate (Water Soluble Salt) D->F Collect G Cool in Ice Bath F->G H Add HCl (aq) to pH ~2 G->H I Precipitation of Pure Acid H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry Under Vacuum K->L M Pure 3-chloro-4-isopropylbenzoic acid L->M

Caption: Workflow for purifying 3-chloro-4-isopropylbenzoic acid via acid-base extraction.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5][6]

Scientific Principle: An ideal recrystallization solvent will dissolve the desired compound (3-chloro-4-isopropylbenzoic acid) completely at high temperatures but poorly at low temperatures.[6][7] The unreacted starting material and other impurities should either be completely soluble at all temperatures (remaining in the cold solvent, or "mother liquor") or completely insoluble at all temperatures (allowing for removal via hot filtration). As a hot, saturated solution cools slowly, the solubility of the desired compound decreases, and it forms a crystal lattice. The slow growth of these crystals is a highly selective process that tends to exclude impurity molecules.[6][8]

Solvent SystemRationale
Water Benzoic acids often have low solubility in cold water but significantly higher solubility in hot water, making it a good, inexpensive, and non-flammable choice.[7][9]
Ethanol/Water A mixed solvent system can fine-tune solubility. The product is likely soluble in ethanol; adding water as an "anti-solvent" will decrease solubility and induce crystallization upon cooling.
Toluene An organic solvent that can be effective for aromatic acids. May require seeding to induce crystallization.
Heptane/Ethyl Acetate Similar to ethanol/water, where the compound is dissolved in a minimal amount of a "good" solvent (ethyl acetate) and a "poor" solvent (heptane) is added to induce precipitation.[10]
  • Solvent Selection: Choose an appropriate solvent from the table above. Test small batches if unsure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[9]

  • Decolorization (If Necessary): If the solution is colored, remove the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals completely.

G Start Crude Solid Product Dissolve Dissolve in MINIMUM amount of HOT solvent Start->Dissolve Check_Clarity Is solution clear and colorless? Dissolve->Check_Clarity Hot_Filter Perform Hot Gravity Filtration Check_Clarity->Hot_Filter No (Insoluble Impurities) Decolorize Add Activated Charcoal, re-boil Check_Clarity->Decolorize No (Colored) Cool Cool Slowly to Room Temperature Check_Clarity->Cool Yes Hot_Filter->Cool Decolorize->Hot_Filter Ice_Bath Cool in Ice Bath to Maximize Yield Cool->Ice_Bath Filter Vacuum Filter Crystals Ice_Bath->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Decision workflow for the recrystallization of 3-chloro-4-isopropylbenzoic acid.

Method 3: Flash Column Chromatography

When both starting material and product are acidic and have similar properties, or when other methods fail to achieve the desired purity, flash column chromatography is the most powerful separation technique.[11]

Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).[12] 3-chloro-4-isopropylbenzoic acid is more polar than 4-isopropylbenzoic acid due to the electronegative chlorine atom. On a normal-phase silica gel column, the more polar product will adhere more strongly to the stationary phase and thus elute later than the less polar starting material when using a non-polar mobile phase.

  • Stationary Phase Selection: Standard silica gel is typically effective. For particularly stubborn acidic compounds, neutral alumina can be used, as it strongly retains acids.[13]

  • Mobile Phase (Eluent) Selection: Develop a solvent system using TLC. A common mobile phase for separating aromatic acids is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A small amount of acetic or formic acid (e.g., 0.5-1%) is often added to the eluent to suppress the ionization of the carboxylic acid, which results in sharper peaks and better separation.[12]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it carefully onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. You can start with a less polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution) to speed up the elution of the more tightly bound product.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-chloro-4-isopropylbenzoic acid.

References

  • WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google P
  • CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google P
  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. [Link]

  • Recrystallization of Benzoic Acid - University of Missouri–St. Louis. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. [Link]

  • Acid-Base Extraction - University of Colorado Boulder. [Link]

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google P
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid - ResearchGate. [Link]

  • Recrystallisation of benzoic acid - YouTube. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. [Link]

  • Removal of 3-chlorobenzoic acid from mCPBA reactions - Reddit. [Link]

  • The Recrystallization of Benzoic Acid - University of Wisconsin-River Falls. [Link]

Sources

Managing exothermic reactions in the synthesis of peroxybenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Peroxybenzoic Acids

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the technical support center for the synthesis of peroxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who handle these potent yet hazardous oxidizing agents. The synthesis of peroxybenzoic acids, while crucial for many organic transformations like epoxidations and Baeyer-Villiger oxidations, is fraught with challenges, primarily due to the highly exothermic nature of the reaction. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are not only successful but, more importantly, safe.

Part 1: Fundamentals of Exothermicity & Inherent Risks

Q1: Why is the synthesis of peroxybenzoic acid so exothermic?

The primary synthesis route involves the reaction of a carboxylic acid (like benzoic acid) with a high-concentration hydrogen peroxide solution, typically in the presence of a strong acid catalyst such as methanesulfonic acid.[1] This reaction is energetically favorable, releasing a significant amount of heat. The addition of hydrogen peroxide to the acidic medium is the main heat-generating step.[1] If this heat is not dissipated effectively, the reaction temperature will rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This dangerous feedback loop is known as a thermal runaway.[2] An approximate rule of thumb states that the reaction rate can double for every 10°C rise in temperature, highlighting the critical need for precise temperature control.[2]

Q2: What are the primary hazards associated with peroxybenzoic acids?

Peroxybenzoic acids, and organic peroxides in general, are inherently unstable. The primary hazards are:

  • Thermal Instability: These compounds can decompose exothermically when heated.[3] This decomposition can be triggered at surprisingly low temperatures and can become self-sustaining, leading to a runaway reaction. For instance, m-chloroperoxybenzoic acid (m-CPBA) has known thermal instability, and its solutions can pose a significant hazard at high concentrations.[3][4]

  • Explosion Hazard: Rapid decomposition due to thermal runaway, shock, or friction can lead to a violent explosion. An explosion has been reported during the solvent evaporation from a chloroform solution of perbenzoic acid, emphasizing the need for extreme caution during workup procedures.[5][6]

  • Strong Oxidizer: As powerful oxidizing agents, they can react violently with flammable materials. Contact with combustible materials should be strictly avoided.[7]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Temperature Control

Q3: My reaction temperature is rising rapidly despite using an ice bath. What's happening and what should I do immediately?

A rapid temperature increase is a critical warning sign of a potential thermal runaway.

  • Immediate Cause: This typically happens for two reasons: (1) The rate of addition of hydrogen peroxide is too fast, generating heat more quickly than the cooling system can remove it, or (2) Inefficient stirring is creating localized "hot spots" where the reaction is accelerating.[8]

  • Immediate Actions:

    • Stop the addition of the reagent (hydrogen peroxide) immediately.

    • Ensure the cooling bath has sufficient ice/coolant and is making good contact with the reaction flask.

    • Increase the stirring rate to improve heat transfer and break up any hot spots.

    • If the temperature continues to rise uncontrollably, proceed to your lab's emergency quench protocol (see Part 3).

Q4: What is the optimal temperature range for the synthesis, and why is it important?

For the methanesulfonic acid method, a temperature range of 25–40°C is generally recommended.[5][9]

  • Causality:

    • Below 25°C: The reaction rate may be too slow, leading to a dangerous accumulation of unreacted hydrogen peroxide. If the temperature then rises, this excess peroxide can react all at once, causing a violent exotherm.

    • Above 40°C: The risk of peroxy acid decomposition increases significantly, reducing yield and escalating the danger of a thermal runaway.[9] Maintaining the prescribed temperature ensures a controlled, steady reaction rate where heat generation is manageable.

Reagents and Reaction Setup

Q5: I only have 30% hydrogen peroxide. Can I use it instead of the recommended 70-95%?

While technically possible, using lower concentrations of hydrogen peroxide is generally not advisable for this synthesis. The large volume of water introduced will dilute the acid catalyst and may significantly impact reaction kinetics and yield. The established and reliable procedures, such as those published in Organic Syntheses, specify the use of concentrated hydrogen peroxide (e.g., 70%).[5] Using a safer, though still concentrated, 70% H₂O₂ is a reasonable compromise over 90-95% solutions.[1] Attempting the reaction with dilute H₂O₂ would require significant procedural redevelopment and a thorough safety reassessment.

Q6: The benzoic acid isn't fully dissolving in the methanesulfonic acid. Should I proceed with the hydrogen peroxide addition?

Yes, you can proceed. In the standard procedure, it is common for the benzoic acid to initially form a slurry or partial solution in the methanesulfonic acid.[1][5] The benzoic acid will typically dissolve completely during the exothermic addition of hydrogen peroxide as the reaction progresses.[1][5] Ensure efficient stirring to maintain a homogenous suspension.

Q7: My reaction yield is consistently low. What are the likely causes?

Low yield can stem from several factors throughout the process:

Symptom Potential Cause Troubleshooting Action
Low Conversion Insufficient reaction time or incorrect temperature.Extend the stirring period after H₂O₂ addition (typically 2 hours).[5] Verify your thermometer is calibrated and the reaction is maintained within the 25-30°C range.
Product Decomposition Excessive temperature during reaction or workup. Volatility of the peroxy acid.Strictly maintain reaction temperature. During solvent evaporation, keep the water bath temperature below 30°C.[5][6]
Workup Losses Incomplete extraction or decomposition during washing.Use multiple small-volume extractions with a suitable solvent like benzene or dichloromethane. Avoid basic washes (e.g., sodium bicarbonate) if the product is unstable under those conditions, though washing with saturated ammonium sulfate is recommended to remove acids.[5][10]
Inaccurate Titration Errors in the analytical procedure to determine concentration.Review the iodometric titration protocol (see Protocol 2). Ensure fresh sodium thiosulfate solution and proper endpoint detection with a starch indicator.[5]
Workup and Isolation

Q8: I've heard that evaporating the solvent to isolate the peroxybenzoic acid can be dangerous. What is the safest way to do this?

This is one of the most hazardous steps. A heavy explosion has been documented during the evaporation of a chloroform solution of perbenzoic acid.[5][6]

  • Expert Protocol:

    • ALWAYS work behind a blast shield. [5] This is non-negotiable.

    • Use a rotary evaporator to allow for controlled pressure reduction and temperature.

    • Keep the water bath temperature below 30°C .[5][6]

    • Evaporate the solvent as rapidly as possible at this low temperature to minimize the time the concentrated peroxy acid is held.

    • Do not evaporate to complete dryness. The resulting crude product is often a mushy solid or liquid containing traces of solvent, which is generally safer than the pure, dry solid.[6]

    • If not used immediately, store the product in a refrigerator.[5]

Q9: How do I remove the m-chlorobenzoic acid byproduct after an oxidation reaction using m-CPBA?

The byproduct, m-chlorobenzoic acid, can often be removed during the workup.

  • Standard Procedure: After the reaction, the mixture can be washed with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[10] The acidic byproduct will be converted to its water-soluble sodium salt and partition into the aqueous layer, while the desired (often neutral) product remains in the organic layer.

  • Caution: Ensure your desired product is not sensitive to base. If it is, alternative purification methods like column chromatography are necessary. The benzoic acid byproduct is typically very polar and can be separated effectively on silica gel.[10]

Part 3: Safety Protocols & Emergency Management

Preventative Measures

A self-validating system relies on robust preventative measures. Never proceed with a synthesis without these in place.

  • Risk Assessment: Before starting, perform a thorough risk assessment for all chemicals and operations.[5][8]

  • Scale: Always perform new or unfamiliar reactions on a small scale first.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves. For peroxide-containing reactions, a full-face shield is strongly recommended.

  • Engineering Controls: All operations must be conducted in a chemical fume hood. Reactions involving peroxides should be run behind a safety shield.[5][8]

  • Reaction Setup: Use a tall-form beaker or an open flask to avoid pressure buildup in case of rapid gas evolution from decomposition.[5] Ensure the reaction is equipped with efficient overhead stirring and a calibrated thermometer placed correctly in the reaction mixture.

Logical Flow for Managing Thermal Excursions

G start Monitor Reaction Temperature Continuously check_temp Is Temp > Setpoint? start->check_temp stable Continue Monitoring check_temp->stable No action1 IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Maximize Cooling check_temp->action1 Yes stable->start check_again Is Temp Still Rising? action1->check_again stabilized Resume Addition Slowly (After Temp is Stable) check_again->stabilized No emergency EMERGENCY: Initiate Runaway Protocol (Quench / Evacuate) check_again->emergency Yes stabilized->start

Emergency Protocol: Thermal Runaway

If preventative measures fail and a thermal runaway is imminent (temperature rising uncontrollably despite corrective actions), follow these steps. This protocol should be part of your lab's standard operating procedure.

  • Alert: Announce "Thermal Runaway" loudly to inform colleagues. Activate any local alarms.

  • Stop All Additions: Ensure all reagent flows are stopped.

  • Maximum Cooling: If possible and safe, add dry ice or another potent coolant to the external bath.

  • Quench (If Pre-Planned): Some processes have a pre-planned "dump" or "quench" system to neutralize the reaction.[2] This involves adding a large volume of a cold, inert liquid to rapidly dilute and cool the reaction. This should only be done if it is a pre-approved and practiced part of your procedure.

  • Evacuate: If the reaction cannot be brought under control within seconds, evacuate the immediate area. Close the fume hood sash. Follow your institution's emergency evacuation plan.

  • Report: Inform your supervisor and institutional safety officer immediately from a safe location.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Peroxybenzoic Acid (Methanesulfonic Acid Method)

This protocol is adapted from Organic Syntheses.[5] Perform a dry run without reagents to familiarize yourself with the setup and procedure.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactants 1. Prepare Reactants (Benzoic Acid, MSA, H2O2) prep_cooling 2. Set up Reaction Vessel in Ice-Water Bath prep_reactants->prep_cooling add_h2o2 3. Add H2O2 Dropwise (Maintain 25-30°C) prep_cooling->add_h2o2 stir 4. Stir for 2 Hours (Post-Addition) add_h2o2->stir quench 5. Dilute with Ice & (NH4)2SO4 Solution stir->quench extract 6. Extract with Organic Solvent quench->extract wash_dry 7. Wash & Dry Organic Layer extract->wash_dry analyze 8. Analyze via Titration wash_dry->analyze

Step-by-Step Methodology:

  • Setup: In a 500-mL tall-form beaker equipped with an efficient overhead stirrer and a thermometer, prepare a slurry of benzoic acid (36.6 g, 0.30 mol) in methanesulfonic acid (86.5 g, 0.90 mol).

    • Expertise & Causality: A beaker is preferred over a flask to allow for rapid gas escape in case of decomposition.[5] Efficient stirring is critical for heat transfer.

  • Cooling: Place the beaker in an ice-water bath to maintain the internal temperature at 25–30°C.

  • Reagent Addition: Add 70% hydrogen peroxide (22 g, 0.45 mol) dropwise with vigorous agitation.

    • Trustworthiness & Control: The addition is highly exothermic.[5] The dropwise rate should be controlled to ensure the temperature never exceeds 30°C. This may take approximately 30 minutes. The benzoic acid should completely dissolve during this step.

  • Reaction: Once the addition is complete, continue stirring the solution for an additional 2 hours, maintaining the temperature at 25-30°C.

  • Dilution/Quenching: Cool the solution to 15°C. Cautiously add 50 g of chopped ice, followed by 75 mL of ice-cold saturated ammonium sulfate solution. Ensure the temperature is maintained below 25°C during this dilution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the peroxybenzoic acid with three 50-mL portions of benzene (or another suitable solvent like dichloromethane).

  • Washing: Combine the organic extracts and wash them twice with 15 mL of cold saturated ammonium sulfate solution to remove residual methanesulfonic acid and hydrogen peroxide.

  • Drying: Dry the organic solution over anhydrous sodium sulfate and filter. The resulting solution can often be used directly for subsequent oxidation reactions.

Protocol 2: Quantification by Iodometric Titration

This protocol determines the concentration of the synthesized peroxy acid in the organic solution.[5][6]

  • Sample Preparation: Using a volumetric pipette, transfer a small aliquot (e.g., 1.00 or 2.00 mL) of the peroxybenzoic acid solution into an iodine flask.

  • Acidification: Add 15 mL of glacial acetic acid.

  • Iodide Addition: Add 2 mL of a saturated aqueous solution of sodium iodide. The solution will turn a dark brown/yellow color as iodine (I₂) is liberated.

    • Mechanism: The peroxy acid oxidizes the iodide (I⁻) to iodine (I₂).

  • Reaction Time: Swirl the flask and allow it to stand for 5 minutes to ensure the reaction is complete.

  • Dilution: Add 50–75 mL of deionized water.

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

  • Endpoint: As the brown color of the iodine fades to pale yellow, add a few drops of a starch indicator solution. The solution will turn a deep blue/black. Continue titrating dropwise until the blue color disappears completely. This is the endpoint.

  • Calculation: The concentration of the peroxybenzoic acid is calculated using the stoichiometry of the reaction. One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.00691 g of peroxybenzoic acid.[5]

References

  • Silbert, L. S., Siegel, E., & Swern, D. (1964). Peroxybenzoic Acid. Organic Syntheses, 44, 81. [Link]

  • Silbert, L. S., & Swern, D. (1965). U.S. Patent No. 3,180,886. Washington, DC: U.S.
  • Hibbert, H., & Burt, C. P. (1925). Perbenzoic Acid. Organic Syntheses, 4, 494. [Link]

  • Silbert, L. S., Siegel, E., & Swern, D. (1962). Peroxides. IX. New Method for the Direct Preparation of Aromatic and Aliphatic Peroxy Acids. Journal of Organic Chemistry, 27(4), 1336–1342. [Link]

  • Sciencemadness Discussion Board. (2011). preparation of organic peroxy acids and epoxides help. [Link]

  • Organic Syntheses, Inc. (n.d.). Peroxybenzoic Acid. Organic Syntheses Procedure. [Link]

  • Organic Syntheses, Inc. (n.d.). Working with Hazardous Chemicals. Organic Syntheses Procedure. [Link]

  • Barton, J. & Rogers, R. (1995). Why reactions run away. IChemE Symposium Series, 141, 359-372. [Link]

  • Zhang, R., et al. (2019). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 23(10), 2246-2251. [Link]

  • University of California, Santa Barbara. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Shah, B. M. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of System Assurance Engineering and Management, 13(1), 16-22. [Link]

  • Yang, J., et al. (2018). An unexpected incident with m-CPBA. ResearchGate. [Link]

  • Steinbach, J. (2015). Emergency Runaway Reaction - What Precedes? What Follows?. Chemical Engineering Transactions, 43. [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. [Link]

  • Health and Safety Executive. (2000). Chemical reaction hazards and the risk of thermal runaway. INDG254. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. [Link]

Sources

Technical Support Center: Optimizing Diazotization and Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazotization and hydrolysis reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting primary aromatic amines into phenols. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Power and Pitfalls of Diazotization

The conversion of a primary aromatic amine to a diazonium salt (diazotization) and its subsequent hydrolysis is a cornerstone of synthetic chemistry, providing a powerful route to phenols and other substituted aromatics that can be difficult to access otherwise.[1][2] The process hinges on the transformation of the amino group into an excellent leaving group, dinitrogen gas (N₂), allowing for its replacement by a hydroxyl group from water.[3][4]

However, the intermediates—arenediazonium salts—are notoriously unstable and potentially explosive, demanding precise control over reaction conditions.[5][6][7] Success requires a deep understanding of the reaction mechanism and the factors that influence the stability and reactivity of these transient species. This guide provides the causal explanations behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Core Reaction Workflow

The overall transformation from a primary aromatic amine to a phenol involves two distinct stages: diazotization and hydrolysis. Understanding this workflow is the first step in effective troubleshooting.

Figure 1: High-level workflow for the synthesis of phenols via diazotization and hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter. We delve into the "why" behind each problem and provide actionable solutions.

Part 1: The Diazotization Stage

Q1: Why is maintaining a low temperature (0–5 °C) absolutely critical for my diazotization reaction?

A1: This is the most critical parameter for success and safety. The arenediazonium salt intermediate is thermally unstable.[5] While aromatic diazonium salts are significantly more stable than their aliphatic counterparts due to resonance delocalization of the positive charge into the benzene ring, they will still readily decompose at elevated temperatures.[8][9]

  • Causality: At temperatures above 5-10 °C, two detrimental pathways accelerate:

    • Premature Hydrolysis: The diazonium salt reacts with the water in the acidic medium to form the phenol product before the diazotization is complete.[4][9] This leads to a complex mixture and reduces the yield of subsequent steps if a different nucleophile is planned.

    • Uncontrolled Decomposition: More dangerously, the salt can decompose to form highly reactive aryl cations and nitrogen gas.[8] This can lead to a rapid, exothermic release of N₂ gas, creating a significant safety hazard from pressure buildup. It also promotes the formation of tarry, intractable byproducts.

  • Troubleshooting Action:

    • Use an ice/salt bath or a cryocooler to maintain the internal reaction temperature between 0 and 5 °C.

    • Add the sodium nitrite solution slowly and dropwise. The formation of nitrous acid and the subsequent diazotization are exothermic, and slow addition is key to managing the heat generated.[7]

    • Always monitor the internal temperature with a thermometer; do not rely on the bath temperature.

Q2: My reaction mixture turned dark brown or black. What happened and can I salvage it?

A2: A dark coloration is a strong indicator of side reactions and decomposition.[5] Salvage may be difficult, but understanding the cause is key to preventing recurrence.

  • Causality:

    • Temperature Excursion: As discussed in Q1, if the temperature rises, the diazonium salt decomposes, often forming phenolic compounds which can be oxidized to colored quinone-like species.[5]

    • Insufficient Acidity (Azo Coupling): This is a very common but often overlooked cause. Diazonium salts are weak electrophiles. If the reaction medium is not acidic enough, some of the starting primary aromatic amine will remain in its unprotonated, nucleophilic form. This free amine can then attack an already-formed diazonium salt, leading to the formation of intensely colored diazoamino or azo compounds.[5][8]

  • Troubleshooting Action:

    • Preventative: Ensure a sufficient excess of strong mineral acid is used (typically 2.5-3 equivalents relative to the amine). This ensures all the starting amine is protonated to its non-nucleophilic ammonium salt form (Ar-NH₃⁺), preventing it from participating in side reactions.[5]

    • Corrective: It is generally not possible to reverse the formation of these colored byproducts. The best course of action is to abandon the reaction, neutralize it carefully, and optimize the conditions for the next attempt with a focus on temperature control and acid stoichiometry.

G Start Dark Reaction Mixture? TempCheck Was Temp > 5°C? Start->TempCheck Yes AcidCheck Was Acid Stoichiometry < 2.5 equivalents? TempCheck->AcidCheck No Decomposition Primary Cause: Diazonium Decomposition (Phenol Formation/Tar) TempCheck->Decomposition Yes Coupling Primary Cause: Azo Coupling (Insufficient Acid) AcidCheck->Coupling Yes Sol_Temp Solution: 1. Maintain 0-5°C internal temp. 2. Slow NaNO2 addition. Decomposition->Sol_Temp Sol_Acid Solution: 1. Use >2.5 eq. of strong acid. 2. Ensure amine fully dissolves. Coupling->Sol_Acid

Figure 2: Troubleshooting flowchart for a dark-colored diazotization reaction.

Q3: I see a solid precipitating from my reaction. Is this normal?

A3: This depends on what is precipitating and when.

  • Causality & Solutions:

    • Insoluble Amine Salt: Before adding nitrite, the amine is converted to its salt (e.g., hydrochloride or sulfate). Some amine salts have limited solubility in the cold acidic medium. This is not necessarily a problem, as the salt will still react, but a very thick slurry can cause mixing issues.

      • Action: Ensure vigorous stirring. You may need to add slightly more acid or a co-solvent if solubility is extremely poor, but this must be done with caution as it can affect the reaction rate.[5]

    • Precipitation of the Diazonium Salt: Some diazonium salts, particularly those with non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate, are stable enough to be isolated and may precipitate during the reaction.[6][10] This is often the goal in procedures like the Balz-Schiemann reaction.[3] However, if you are using chloride or sulfate salts, precipitation is less common and could indicate supersaturation.

      • Action: If the precipitate is the desired product, it can be filtered (while keeping it cold) for use in the next step. If it is unexpected, it may be necessary to dilute the reaction mixture slightly. Crucially, never allow an isolated diazonium salt to dry unless you are following a specific protocol for stable salts, as many are explosive in solid form. [7][11]

Q4: How do I know when the diazotization is complete?

A4: The reaction should be monitored to avoid adding a large excess of nitrous acid, which can lead to unwanted side reactions in subsequent steps.

  • Monitoring Technique: The presence of even a slight excess of nitrous acid (HNO₂) can be detected using starch-iodide paper.

    • Mechanism: Nitrous acid will oxidize the iodide (I⁻) in the paper to iodine (I₂). This iodine then complexes with the starch to produce a characteristic deep blue-black color.

    • Procedure: Dip a glass rod into the reaction mixture and touch it to a piece of moist starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and that the reaction is complete. The endpoint is reached when this positive test persists for 1-2 minutes after the final addition of sodium nitrite.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 0–5 °CPrevents premature decomposition and side reactions. Critical for safety and yield.[5][7]
Acid Strong Mineral Acid (HCl, H₂SO₄)Protonates the amine to prevent azo coupling and generates the active nitrosating agent (nitrosonium ion, NO⁺).[10][12]
Acid Stoichiometry >2.5 equivalentsEnsures full protonation of the amine and provides the acidic medium for the reaction.
Nitrite Source Aqueous Sodium Nitrite (NaNO₂)Stable, easy-to-handle salt that generates nitrous acid in situ.[3][13]
Addition Rate Slow, dropwiseControls the exotherm of the reaction, allowing temperature to be maintained in the optimal range.
Monitoring Starch-Iodide PaperDetects the presence of excess nitrous acid, signaling the completion of the reaction.[14]

Table 1: Summary of Optimized Diazotization Reaction Conditions.

Part 2: The Hydrolysis Stage

Q5: What are the optimal conditions for hydrolyzing the diazonium salt to a phenol?

A5: The hydrolysis step involves warming the aqueous solution of the diazonium salt.[4] The diazonium group is replaced by a hydroxyl group from water, releasing nitrogen gas.[9]

  • Causality & Optimization:

    • Temperature: While the diazotization requires cold, hydrolysis requires heat. The reaction is typically performed by warming the solution to 50-100 °C.[15] The exact temperature is a balance: too low, and the reaction is impractically slow; too high, and you may increase the formation of tarry byproducts. A common method is to add the cold diazonium salt solution to a separate flask of boiling or near-boiling dilute acid.[15]

    • Acid Presence: The hydrolysis should be carried out in an acidic solution, often dilute sulfuric acid. The acid prevents a competing side reaction: the newly formed phenol (which is nucleophilic, especially as its phenoxide conjugate base) can couple with any remaining diazonium salt to form colored azo dyes. Maintaining a low pH keeps the phenol protonated and less reactive.

    • Removal of Product: In some preparations, steam distillation is used to remove the phenol from the reaction mixture as it forms.[15] This is particularly effective for volatile phenols (like phenol itself) and prevents it from participating in side reactions.

Q6: My phenol yield is low, and I produced a lot of tar. What went wrong during hydrolysis?

A6: Low yield and tar formation during hydrolysis usually point to competing side reactions or decomposition pathways.

  • Causality:

    • Azo Coupling: As mentioned in Q5, if the pH is not sufficiently acidic, the phenol product can couple with unreacted diazonium salt. This is a major source of colored, high-molecular-weight impurities.

    • Radical Reactions: The decomposition of diazonium salts can also proceed through radical mechanisms, which are notorious for producing polymeric, tarry substances. This is often exacerbated by high temperatures or the presence of trace metal impurities.

    • Presence of Nucleophilic Counter-ions: If the diazotization was performed with hydrochloric acid, the chloride ion (Cl⁻) is a competing nucleophile. While weaker than water, it can still react to form an aryl chloride byproduct, reducing the phenol yield. This is why sulfuric acid, whose hydrogen sulfate anion (HSO₄⁻) is much less nucleophilic, is often preferred for the synthesis of phenols.[15]

  • Troubleshooting Action:

    • Ensure the hydrolysis is performed in a strongly acidic medium (e.g., 10-20% H₂SO₄).

    • Consider adding the diazonium salt solution to hot acid rather than heating the diazonium solution itself. This keeps the instantaneous concentration of the diazonium salt low in the hot environment, favoring hydrolysis over bimolecular side reactions.

    • For subsequent attempts, consider using sulfuric acid instead of hydrochloric acid for the initial diazotization if aryl chloride formation is a suspected issue.

Safety First: Handling Diazonium Salts

CRITICAL SAFETY WARNING: Diazonium salts, especially in their solid, dry form, are highly sensitive and can decompose explosively upon shock, friction, or heat.[6][7]

  • Rule 1: Never Isolate Unless Necessary. For hydrolysis, the diazonium salt is almost always generated and used immediately in solution without isolation.[16]

  • Rule 2: Keep it Cold. Always maintain the temperature of the diazonium salt solution below 10 °C, and preferably below 5 °C, until the next step.[7][17]

  • Rule 3: Quench Excess Nitrite. Before workup or disposal, any residual nitrous acid should be quenched. This can be done by adding a small amount of urea or sulfamic acid, which reacts with HNO₂ to produce N₂, CO₂, and H₂O.

  • Rule 4: Use Proper PPE. Always wear safety glasses, a lab coat, and gloves. When working with potentially explosive compounds, a blast shield is mandatory.[11]

  • Rule 5: Handle Solids with Care. If you must handle a stable, isolated diazonium salt (e.g., a tetrafluoroborate), use plastic or wooden spatulas, not metal ones, to avoid friction.[7][11]

Detailed Experimental Protocol: Synthesis of Phenol from Aniline

This protocol provides a self-validating system for the conversion of aniline to phenol, incorporating the principles discussed above.

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Starch-Iodide Paper

  • Urea

  • Ice

Procedure:

Part 1: Diazotization of Aniline

  • In a 250 mL beaker, carefully add 10 mL (0.18 mol) of concentrated sulfuric acid to 100 mL of water. Cool this dilute acid solution to 5 °C in an ice bath.

  • To this cold acid solution, slowly add 9.3 g (0.1 mol) of aniline. Stir until the aniline sulfate fully dissolves or forms a fine, well-mixed slurry.

  • Cool the mixture to below 5 °C using an ice/salt bath. The internal temperature must be maintained between 0 and 5 °C for the entire diazotization process.

  • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirring aniline sulfate solution. The rate of addition should be slow enough to prevent the temperature from rising above 5 °C.

  • After about two-thirds of the nitrite solution has been added, begin testing for excess nitrous acid. Using a glass rod, transfer a drop of the reaction mixture to a piece of starch-iodide paper.

  • Continue adding nitrite solution dropwise until the starch-iodide test is immediately positive (blue-black color). This indicates the reaction is complete.

  • Add a small amount of urea (approx. 0.5 g) to the solution to quench any unreacted nitrous acid. Stir for 10 minutes. The solution of benzenediazonium sulfate is now ready for hydrolysis.

Part 2: Hydrolysis of Benzenediazonium Sulfate

  • Set up a distillation apparatus. In the distillation flask, place 50 mL of 20% aqueous sulfuric acid.

  • Heat the acid in the distillation flask to a gentle boil.

  • Slowly add the cold benzenediazonium sulfate solution from Part 1 to the boiling acid in the distillation flask. As the phenol is formed, it will co-distill with the water (steam distillation).

  • Continue the distillation until the distillate runs clear and no more oily phenol droplets are observed.

  • The phenol can be recovered from the distillate by extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent purification.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Diazotization Reaction Mechanism. (n.d.). Unacademy. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • 14.4: Diazotization of Amines. (2019). Chemistry LibreTexts. [Link]

  • DIAZONIUM SALTS. (2020). [Source document, URL not available]
  • Exploring Flow Procedures for Diazonium Formation. (2016). PubMed Central (PMC). [Link]

  • Reactions of Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. [Link]

  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Basic Principles, methods, and application of diazotization titration. (2023). Pharmaacademias. [Link]

  • Making Phenols Using Diazotization & Arenediazonium Ions. (2020). YouTube. [Link]

  • Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. [Link]

  • Diazonium Salts. (2026). CK-12 Foundation. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PubMed Central (PMC) - NIH. [Link]

  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025). ResearchGate. [Link]

  • Process for the preparation of phenols. (n.d.).
  • Diazonium compound. (n.d.). Wikipedia. [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Beaudry Research Group. [Link]

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Write a short note on diazotisation. (2017). Shaalaa.com. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). [Source document, URL not available]
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). ACS Publications. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Fluorinated vs. Chlorinated Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of halogen substituents on a molecular scaffold is a critical decision in optimizing biological activity. This guide provides an in-depth, objective comparison of the biological performance of fluorinated and chlorinated benzoic acids, supported by experimental data and mechanistic insights. By understanding the distinct influences of fluorine and chlorine, researchers can make more informed decisions in the design of novel therapeutics and agrochemicals.

The Halogen Effect: More Than Just a Substitution

The introduction of a halogen atom onto the benzoic acid ring profoundly alters its physicochemical properties, which in turn dictates its biological activity. The two most commonly employed halogens in medicinal and agricultural chemistry, fluorine and chlorine, while both electron-withdrawing, exert distinct effects on a molecule's size, lipophilicity, acidity, and metabolic stability.

Fluorine , the most electronegative element, is relatively small (van der Waals radius of 1.47 Å). Its substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the acidity (pKa) of the carboxylic acid group. The strong carbon-fluorine bond is resistant to cleavage, contributing to the overall stability of the molecule.

Chlorine , on the other hand, is larger than fluorine (van der Waals radius of 1.75 Å) and less electronegative. It significantly increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes. The electronic effects of chlorine are a combination of a strong inductive electron-withdrawing effect (-I) and a weaker, electron-donating mesomeric effect (+M). This interplay influences the acidity of the benzoic acid and its interaction with biological targets.[1][2][3][4]

A key differentiator is the balance between the inductive and mesomeric effects. While fluorine has a stronger -I effect, its +M effect is also more pronounced due to better orbital overlap between the 2p orbitals of fluorine and carbon.[1][2] In contrast, the larger 3p orbitals of chlorine have poorer overlap with carbon's 2p orbitals, resulting in a weaker +M effect.[1][2] This nuanced difference in electronic properties is often a deciding factor in the resulting biological activity.

Antimicrobial Activity: A Tale of Two Halogens

Halogenated benzoic acids have long been investigated for their antimicrobial properties. Their mechanism of action is often attributed to their ability as weak acids to diffuse across the bacterial cell membrane in their protonated form. Once inside the more alkaline cytoplasm, they dissociate, releasing a proton and acidifying the cell's interior, which disrupts essential cellular processes.[5]

While direct comparative studies on a full series of isomeric fluorinated and chlorinated benzoic acids are limited, data from derivative studies provide valuable insights. For instance, a study on 2-chlorobenzoic acid derivatives demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[6][7] Schiff's bases of 2-chlorobenzoic acid were found to be particularly potent.[6][7]

To provide a framework for comparative evaluation, we present a standardized protocol for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is designed to be a self-validating system for assessing the antimicrobial potency of fluorinated and chlorinated benzoic acids.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Test compounds (Fluorinated and Chlorinated Benzoic Acids)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Workflow:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solutions of Test Compounds prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate Plates at 37°C for 18-24h inoculate->incubate read_mic Visually Inspect for Growth and Read MIC incubate->read_mic read_od Measure Optical Density (Optional) read_mic->read_od

Figure 1: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of the fluorinated and chlorinated benzoic acids in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB to achieve a range of desired concentrations. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Interpretation: A lower MIC value indicates greater antimicrobial potency. By comparing the MIC values of structurally analogous fluorinated and chlorinated benzoic acids, a clear picture of their relative efficacy can be established. For example, comparing the MIC of 2-fluorobenzoic acid to that of 2-chlorobenzoic acid against E. coli would provide a direct measure of the impact of the halogen substitution at the ortho position.

Cytotoxicity in Drug Development: A Double-Edged Sword

In the context of cancer drug development, cytotoxicity is a desired attribute. Halogenated benzoic acids and their derivatives have been explored for their potential as anticancer agents. The mechanism of their cytotoxic action can be multifaceted, including the induction of apoptosis and the disruption of mitochondrial function.

The Role of Halogenation in Cytotoxicity

The nature of the halogen substituent can influence the cytotoxic potential. For instance, the increased lipophilicity imparted by chlorine can facilitate passage through the cell membrane, potentially leading to higher intracellular concentrations and greater cytotoxicity. Conversely, the unique electronic properties of fluorine can lead to more specific interactions with target enzymes, potentially resulting in a more targeted cytotoxic effect.

To quantitatively compare the cytotoxic effects of fluorinated and chlorinated benzoic acids, the IC50 value (the concentration of a compound that inhibits 50% of cell growth or viability) is a standard metric.

Experimental Protocol: Determination of IC50 via MTT Assay

This protocol provides a robust method for assessing the cytotoxicity of test compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50%.

Materials:

  • Test compounds (Fluorinated and Chlorinated Benzoic Acids)

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Workflow:

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_attach Incubate for Cell Attachment (24h) seed_cells->incubate_attach treat_cells Treat Cells with Serial Dilutions of Compounds incubate_attach->treat_cells incubate_treat Incubate for Treatment Period (48-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution to Dissolve Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Figure 2: Experimental workflow for the determination of IC50 values using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and chlorinated benzoic acids, prepared by serial dilution. Include untreated control wells.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Data Interpretation: A lower IC50 value signifies higher cytotoxic potency. A direct comparison of the IC50 values for, as an example, 4-fluorobenzoic acid and 4-chlorobenzoic acid on MCF-7 cells would reveal the differential cytotoxic effects of these two substitutions in the para position.

Herbicidal Activity: A Focus on Agricultural Applications

Halogenated benzoic acids and their derivatives, such as dicamba (3,6-dichloro-2-methoxybenzoic acid), are widely used as herbicides. They often function as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[8][9]

The choice of halogen can significantly impact herbicidal efficacy and crop selectivity. For example, studies on derivatives of 2-phenyl-4H-3,1-benzoxazin-4-one, which can be synthesized from halogenated benzoic acids, have shown that fluorinated analogs can exhibit potent herbicidal activity.[7][8]

Mechanistic Insights: The "Why" Behind the Activity

Understanding the structure-activity relationship (SAR) is crucial for rational drug and agrochemical design. The differences in the biological activities of fluorinated and chlorinated benzoic acids can be traced back to their fundamental physicochemical properties.

Acidity and Membrane Permeability: As previously mentioned, the acidity (pKa) of the benzoic acid is critical for its ability to cross cell membranes and exert its effect. The electron-withdrawing nature of both fluorine and chlorine generally increases the acidity of benzoic acid compared to the unsubstituted parent molecule. However, the relative acidities of fluoro- and chloro-substituted isomers are a subject of nuanced electronic effects. For instance, in the para position, 4-chlorobenzoic acid is slightly more acidic than 4-fluorobenzoic acid.[1][2] This is because the stronger +M effect of fluorine partially counteracts its -I effect, making the carboxylate conjugate base less stable.[1][2]

Molecular Interactions with Target Sites: At the molecular level, the halogen atom can directly participate in interactions with the target protein. Chlorine, being larger and more polarizable, can form halogen bonds, which are non-covalent interactions that can contribute to binding affinity. Fluorine, due to its high electronegativity, is a poor halogen bond donor but can participate in favorable electrostatic and hydrogen bonding interactions.

Mitochondrial Disruption: A potential mechanism of action for the biological activity of benzoic acids is the disruption of mitochondrial function. Benzoic acid has been shown to affect the mitochondrial membrane potential.[5][12] The lipophilicity of the halogenated derivatives can influence their ability to accumulate in the mitochondrial membrane and interfere with the electron transport chain and oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.

Mechanism cluster_compound Halogenated Benzoic Acid cluster_cell Target Cell (Bacterium/Cancer Cell) cluster_effects Biological Effects Compound Lipophilic, Weak Acid Membrane Cell Membrane Compound->Membrane Diffusion Cytoplasm Cytoplasm (Higher pH) Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Acidification Cytoplasmic Acidification Cytoplasm->Acidification Dissociation (H+ release) Enzyme_Inhib Specific Enzyme Inhibition Cytoplasm->Enzyme_Inhib Interaction with Target Mito_Disrupt Mitochondrial Dysfunction (Reduced ATP, Increased ROS) Mitochondrion->Mito_Disrupt Cell_Death Cell Death / Growth Inhibition Acidification->Cell_Death Mito_Disrupt->Cell_Death Enzyme_Inhib->Cell_Death

Figure 3: A generalized logical diagram of the potential mechanisms of action for halogenated benzoic acids.

Conclusion and Future Directions

The choice between fluorine and chlorine substitution on a benzoic acid scaffold is not a simple one, with each halogen offering a unique set of advantages and disadvantages.

  • Chlorinated benzoic acids often exhibit higher lipophilicity, which can lead to enhanced membrane permeability and, in some cases, greater potency. However, this can also be associated with increased environmental persistence.

  • Fluorinated benzoic acids , due to the unique properties of fluorine, can offer improved metabolic stability and the potential for more specific interactions with biological targets.

This guide has provided a framework for comparing the biological activities of these two important classes of compounds, including standardized experimental protocols. However, there remains a clear need for more direct, head-to-head comparative studies that evaluate a systematic series of fluorinated and chlorinated benzoic acid analogs against a range of biological targets. Such studies, combining quantitative biological data with molecular modeling and detailed mechanistic investigations, will be invaluable in guiding the rational design of the next generation of pharmaceuticals and agrochemicals.

References

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arabian Journal of Chemistry, 10(Suppl 2), S2834-S2843.
  • Palma-florencio, S., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Saudi Journal of Biological Sciences, 28(12), 7337-7344.
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  • Krahenbuhl, S., et al. (1994). Benzoic Acid Metabolism Reflects Hepatic Mitochondrial Function in Rats With Long-Term Extrahepatic Cholestasis.
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  • "Concentrations of Organochlorine, Organophosphorus, and Pyrethroid Pesticides in Rivers Worldwide (2014–2024): A Review." MDPI. (2024).
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  • Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128.
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A Senior Application Scientist's Guide to the Structural Validation of 3-Chloro-4-(propan-2-yl)benzoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural validation of 3-Chloro-4-(propan-2-yl)benzoic acid, a substituted benzoic acid derivative. We will delve into the theoretical underpinnings of its fragmentation, present detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific principles and regulatory expectations.

The Imperative of Structural Integrity in Drug Development

In the synthesis of novel chemical entities, even minor deviations in structure can lead to significant changes in pharmacological activity, toxicity, and pharmacokinetic properties. Therefore, robust analytical techniques are essential to confirm that the intended molecule has been synthesized. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, is a primary tool for this purpose. This guide will compare and contrast two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of this compound.

Theoretical Fragmentation Pathways: A Predictive Analysis

The fragmentation of this compound in the mass spectrometer is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. By understanding the interplay of the chloro, isopropyl, and carboxylic acid functional groups, we can predict the most likely fragmentation pathways.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule. For this compound (molecular weight: 212.66 g/mol ), the following fragmentation pathways are anticipated:

  • Molecular Ion Peak ([M]+•): The initial ionization event will produce a molecular ion at m/z 212, along with an isotopic peak at m/z 214 due to the presence of the 37Cl isotope.

  • Loss of a Methyl Radical (•CH3): A common fragmentation for isopropyl groups is the loss of a methyl radical to form a stable secondary benzylic cation at m/z 197.

  • Loss of the Isopropyl Group (•CH(CH3)2): Cleavage of the bond between the aromatic ring and the isopropyl group would result in a fragment at m/z 169.

  • Loss of the Carboxyl Group (•COOH): Decarboxylation is a characteristic fragmentation of benzoic acids, leading to a fragment at m/z 167.

  • Loss of a Chlorine Radical (•Cl): While less common, the loss of the chlorine atom could occur, yielding a fragment at m/z 177.

  • Formation of the Phenyl Cation: Further fragmentation of the aromatic ring can lead to the formation of a phenyl cation at m/z 77, a common fragment for benzene derivatives.[1]

The following Graphviz diagram illustrates the predicted EI fragmentation pathway:

G M [M]+• m/z 212/214 F1 [M-CH3]+ m/z 197/199 M->F1 - •CH3 F2 [M-C3H7]+ m/z 169/171 M->F2 - •C3H7 F3 [M-COOH]+ m/z 167/169 M->F3 - •COOH F4 [M-Cl]+ m/z 177 M->F4 - •Cl F5 [C6H5]+ m/z 77 F3->F5 - C3H6

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation than EI.[2][3][4] For carboxylic acids, ESI is often performed in negative ion mode to generate the deprotonated molecule, [M-H]-.

  • Deprotonated Molecular Ion ([M-H]-): In negative ion mode, the most prominent ion will be the deprotonated molecule at m/z 211, with a corresponding isotopic peak at m/z 213.

  • Loss of Carbon Dioxide (CO2): A characteristic fragmentation of deprotonated carboxylic acids is the loss of CO2, which would result in a fragment at m/z 167.[5]

The following Graphviz diagram illustrates the predicted ESI fragmentation pathway in negative ion mode:

G M [M-H]- m/z 211/213 F1 [M-H-CO2]- m/z 167/169 M->F1 - CO2

Caption: Predicted Electrospray Ionization (ESI) fragmentation of this compound in negative ion mode.

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum and the information that can be gleaned from it.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electrons bombard the analyte in the gas phase.A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.
Fragmentation Extensive fragmentation, providing a detailed structural fingerprint.[4]Minimal fragmentation, often showing only the molecular ion or a few characteristic losses.[2][3]
Typical Analytes Volatile and thermally stable small molecules.[6]A wide range of molecules, including non-volatile and thermally labile compounds.[6]
Primary Use for Validation Detailed structural confirmation and library matching.Determination of molecular weight and confirmation of the presence of key functional groups.

Experimental Protocols for Structural Validation

To ensure the trustworthiness and reproducibility of the results, it is crucial to follow well-defined experimental protocols. The following are step-by-step methodologies for acquiring mass spectra of this compound using both GC-MS (with EI) and LC-MS (with ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for obtaining a detailed fragmentation pattern for library matching and in-depth structural analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Experimental Steps:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for this analysis.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set a solvent delay to prevent the solvent peak from entering the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is well-suited for confirming the molecular weight of the compound with minimal fragmentation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer with an ESI source.

Experimental Steps:

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile and water) to a concentration of approximately 10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column is appropriate for this compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection (ESI):

    • Ionization Mode: Negative ion mode.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 50 to 300.

Data Interpretation and Validation Criteria

The validation of the structure of this compound relies on a careful comparison of the experimental data with the expected results. Authoritative bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for the use of mass spectrometry in compound identification.[7][8]

Key Validation Parameters
ParameterExpected Result for this compoundRationale
Molecular Ion (EI) m/z 212 with an isotopic peak at m/z 214 in a ~3:1 ratio.Confirms the elemental composition, including the presence of one chlorine atom.
Deprotonated Molecule (ESI) m/z 211 with an isotopic peak at m/z 213 in a ~3:1 ratio.Confirms the molecular weight in a soft ionization mode.
Characteristic Fragments (EI) Presence of key fragments at m/z 197, 169, 167, and 77.Provides evidence for the specific structural motifs (isopropyl group, carboxylic acid, chloro-substituted benzene ring).
Characteristic Fragment (ESI) Presence of the decarboxylated fragment at m/z 167.Confirms the presence of the carboxylic acid functionality.
High-Resolution Mass Spectrometry (HRMS) The measured mass of the molecular ion should be within 5 ppm of the calculated exact mass (212.0553 g/mol ).Provides high confidence in the elemental formula.[9][10]

Comparison with Structurally Similar Compounds

To further bolster the structural confirmation, it is instructive to compare the mass spectrum of the target compound with those of structurally related molecules.

3-Chlorobenzoic Acid

The mass spectrum of 3-chlorobenzoic acid would be expected to show a molecular ion at m/z 156/158 and a prominent fragment from the loss of the carboxyl group at m/z 111/113. The absence of fragments related to the isopropyl group would be a key differentiating feature.

4-Isopropylbenzoic Acid

The mass spectrum of 4-isopropylbenzoic acid would display a molecular ion at m/z 164. A key fragment would be the loss of a methyl group to form a stable benzylic cation at m/z 149. The absence of the characteristic chlorine isotopic pattern would distinguish it from the target molecule.

Conclusion

The structural validation of this compound by mass spectrometry is a multi-faceted process that requires a combination of predictive analysis, robust experimental design, and careful data interpretation. By employing both "hard" (EI) and "soft" (ESI) ionization techniques, researchers can obtain complementary information that, when taken together, provides a high degree of confidence in the structure of the synthesized molecule. Adherence to established validation principles and comparison with related compounds further strengthens the scientific integrity of the findings, a critical aspect in all stages of drug discovery and development.

References

  • ResearchGate. (n.d.). ESI‐MS spectra of A, compound 1. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved January 23, 2026, from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (2003, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved January 23, 2026, from [Link]

  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (2019, October 15). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved January 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved January 23, 2026, from [Link]

  • PubMed. (2007, September 14). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Retrieved January 23, 2026, from [Link]

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The Tale of Two Environments: Unraveling the In Vitro and In Vivo Efficacy of Benzoic Acid-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Utility of Benzoic Acid

Benzoic acid and its derivatives have long been mainstays in the antimicrobial armamentarium, valued for their broad-spectrum activity and established safety profiles.[1][2] From food preservation to topical pharmaceutical preparations, these organic compounds have demonstrated efficacy against a range of bacteria and fungi.[1][2] The primary mechanism of action involves the disruption of microbial cellular integrity. In its undissociated form, benzoic acid penetrates the cell membrane and, once inside the more neutral cytoplasm, dissociates, leading to a drop in intracellular pH.[3] This acidification inhibits essential enzymatic activities and metabolic processes, ultimately culminating in microbial cell death.[3]

However, the journey from a promising result in a petri dish to a clinically effective therapeutic is often fraught with complexity. The controlled, simplistic environment of in vitro testing can starkly contrast with the dynamic and multifaceted biological landscape of an in vivo system. This guide provides a critical comparison of the in vitro and in vivo efficacy of benzoic acid-based antimicrobial agents, delving into the experimental methodologies, interpreting the data, and exploring the factors that contribute to the often-observed efficacy gap.

The In Vitro Arena: A Controlled Proving Ground

In vitro studies form the foundational bedrock of antimicrobial research, offering a rapid and cost-effective means to screen compounds and elucidate their mechanisms of action. These experiments are characterized by their controlled conditions, allowing for the precise manipulation of variables and the reproducible assessment of antimicrobial activity.

Key In Vitro Methodologies

Standardized protocols are crucial for generating reliable and comparable in vitro data. Common methods for evaluating benzoic acid-based agents include:

  • Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the agent are prepared in a liquid growth medium, inoculated with the test organism, and incubated.

  • Agar Diffusion (Disk Diffusion or Well Diffusion): A filter paper disk or a well in an agar plate is impregnated with the test agent. The agent then diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition, where microbial growth is prevented, is measured to assess the agent's efficacy.

  • Time-Kill Assays: These dynamic studies measure the rate at which an antimicrobial agent kills a microbial population over time. Samples are taken at various time points, and the number of viable microorganisms is determined.

Interpreting In Vitro Data: A First Glimpse of Potential

In vitro experiments provide valuable initial data on the antimicrobial spectrum and potency of benzoic acid and its derivatives. For instance, studies have demonstrated the high antibacterial activity of benzoic acid against E. coli O157:H7 at a concentration of 1 mg/mL.[4] Furthermore, the type and position of substituents on the benzoic acid ring have been shown to significantly influence its antibacterial activity.[4] For example, the addition of a hydroxyl group at the second carbon atom can reduce the time needed to kill bacterial cells.[4]

However, it is imperative to recognize the limitations of these findings. The artificial environment of an in vitro assay does not account for the physiological factors that can profoundly impact antimicrobial efficacy in a living organism.

The In Vivo Reality: A Complex Biological Battlefield

In vivo studies, conducted in living organisms, provide a more clinically relevant assessment of an antimicrobial agent's efficacy. These experiments bridge the gap between the laboratory bench and the patient, offering insights into how a compound behaves within a complex biological system.

Navigating the Complexities of In Vivo Models

Animal models are indispensable for evaluating the in vivo performance of antimicrobial agents. The choice of model depends on the specific infection being studied. For instance, a mouse lung infection model can be used to assess the efficacy of treatments for pneumonia.[5]

Key parameters evaluated in in vivo studies include:

  • Pharmacokinetics (PK): This describes the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. Understanding the PK profile of a benzoic acid derivative is crucial for determining appropriate dosing regimens.

  • Pharmacodynamics (PD): This relates the drug concentration to its therapeutic effect. Key PD parameters for antimicrobials include the MIC and the time the drug concentration remains above the MIC.

  • Therapeutic Efficacy: This is the ultimate measure of a drug's success in treating an infection. It can be assessed by monitoring survival rates, reduction in microbial load in tissues, and resolution of clinical signs of infection.

The In Vitro-In Vivo Discrepancy: Why the Gap Exists

The transition from in vitro success to in vivo efficacy is not always seamless. Several factors contribute to the often-observed discrepancy between the two testing environments:

  • Host Factors: The host's immune system plays a critical role in clearing infections. In vitro systems lack this crucial component.

  • Drug Metabolism and Distribution: In a living organism, benzoic acid and its derivatives are subject to metabolic processes that can alter their activity.[3] Their distribution to the site of infection is also a critical factor.

  • Biofilm Formation: In many chronic infections, bacteria exist within biofilms, which are structured communities of cells encased in a self-produced matrix. Bacteria within biofilms are notoriously more resistant to antimicrobial agents than their planktonic (free-floating) counterparts.[6] Standard in vitro tests often use planktonic bacteria and may not accurately predict efficacy against biofilms.[7]

  • Protein Binding: In the bloodstream and tissues, drugs can bind to proteins, which can reduce their free concentration and, consequently, their antimicrobial activity.

Comparative Analysis: Benzoic Acid In Vitro vs. In Vivo

FeatureIn VitroIn Vivo
Environment Controlled, artificialComplex, biological
Key Metrics MIC, Zone of Inhibition, Kill RatePharmacokinetics, Pharmacodynamics, Therapeutic Efficacy
Advantages Rapid, cost-effective, high-throughput, good for initial screening and mechanism of action studiesMore clinically relevant, accounts for host factors and drug metabolism
Limitations Poor predictor of clinical success, does not account for host factors, biofilms, or drug metabolismExpensive, time-consuming, ethical considerations, species differences can affect results

Experimental Protocols: A Guide to Best Practices

To ensure the generation of robust and reliable data, it is essential to follow well-defined experimental protocols.

In Vitro: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a benzoic acid-based agent against a bacterial strain.

MIC_Protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepAgent Prepare stock solution of benzoic acid agent SerialDilution Perform serial dilutions of the agent in a 96-well plate PrepAgent->SerialDilution PrepMedia Prepare sterile bacterial growth medium PrepMedia->SerialDilution PrepInoculum Prepare standardized bacterial inoculum Inoculate Inoculate each well with the bacterial suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate the plate at the optimal growth temperature Inoculate->Incubate ReadResults Visually inspect for turbidity or use a plate reader Incubate->ReadResults DetermineMIC Identify the lowest concentration with no visible growth (MIC) ReadResults->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo: Mouse Model of Wound Infection

This protocol describes a common model for evaluating the in vivo efficacy of a topical antimicrobial agent.

Wound_Infection_Model cluster_model Model Creation cluster_treatment Treatment cluster_evaluation Evaluation Anesthetize Anesthetize the mouse CreateWound Create a full-thickness dorsal skin wound Anesthetize->CreateWound InoculateWound Inoculate the wound with a known bacterial load CreateWound->InoculateWound ApplyAgent Topically apply the benzoic acid-based formulation InoculateWound->ApplyAgent ControlGroup Apply a placebo or vehicle control InoculateWound->ControlGroup RepeatTreatment Repeat treatment at defined intervals ApplyAgent->RepeatTreatment ControlGroup->RepeatTreatment MonitorWound Monitor wound healing and clinical signs of infection RepeatTreatment->MonitorWound QuantifyBacteria Quantify bacterial load in tissue homogenates MonitorWound->QuantifyBacteria Histology Perform histological analysis of wound tissue QuantifyBacteria->Histology

Caption: Workflow for a mouse model of wound infection.

Bridging the Gap: Strategies for Improved Correlation

Improving the predictive value of in vitro models is a key goal in antimicrobial drug development. Several strategies can help bridge the gap between in vitro and in vivo results:

  • Advanced In Vitro Models: The use of more complex in vitro systems, such as biofilm models and co-culture models that include host cells, can provide a more realistic testing environment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD principles into the early stages of drug development can help optimize dosing regimens and predict in vivo efficacy based on in vitro data.

  • In Silico Approaches: Computational modeling and simulation can be used to predict the ADME properties of a compound and its potential interactions within a biological system.

Conclusion: A Holistic Approach to Antimicrobial Evaluation

Both in vitro and in vivo studies are indispensable components of the antimicrobial drug development pipeline. While in vitro assays provide a crucial first look at a compound's activity, in vivo experiments are essential for confirming its therapeutic potential in a living system. A thorough understanding of the strengths and limitations of each approach, coupled with the use of advanced models and a holistic interpretation of the data, is paramount for the successful development of new and effective benzoic acid-based antimicrobial agents. The journey from the lab to the clinic is a challenging one, but by carefully navigating the complexities of both the in vitro and in vivo worlds, researchers can increase the likelihood of translating promising laboratory findings into life-saving therapies.

References

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Comparative Docking Studies of Benzoic Acid Derivatives on Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of benzoic acid derivatives targeting the Epidermal Growth Factor Receptor (EGFR). It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel EGFR inhibitors. We will delve into the scientific rationale, present a detailed, self-validating experimental protocol, and demonstrate how to interpret the results for meaningful structure-activity relationship (SAR) insights.

The Rationale: EGFR as a Prime Oncological Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[3][4] This phosphorylation cascade triggers a complex network of downstream signaling pathways, most notably the Ras/Raf/MAPK pathway, which ultimately drives cell division.[3]

In many cancer types, aberrant EGFR signaling, caused by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[5][6] This makes the EGFR kinase domain a well-validated and highly attractive target for anticancer drug development.[7] Small-molecule tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have been successfully developed to compete with ATP at its binding site, thereby blocking the downstream signaling cascade.[5][][9]

EGFR_Signaling_Pathway

Figure 1: Simplified EGFR Signaling Pathway.

Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, known for their synthetic tractability and presence in various pharmacologically active compounds.[10][11] Recent studies have highlighted the potential of specific benzoic acid derivatives, such as 4-amino-3-chloro benzoate esters, as promising EGFR inhibitors, making them an interesting class for further computational exploration.[11][12][13]

The Method: A Validated Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[14] This allows us to estimate the strength of their interaction, usually in the form of a scoring function that approximates the binding free energy. A lower, more negative score generally indicates a more favorable binding interaction.

Our workflow is designed to be a self-validating system. The cornerstone of a reliable docking study is its ability to reproduce the experimentally observed binding mode of a known ligand. This process, known as redocking, is a critical first step to validate that the chosen parameters and protein preparation are appropriate for the system under study. An RMSD (Root Mean Square Deviation) value below 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[15]

Docking_Workflow

Figure 2: General Molecular Docking Workflow.

Experimental Protocol: Step-by-Step Guide

This protocol utilizes widely accessible and validated software: UCSF Chimera for structure preparation and visualization, and AutoDock Vina for the docking simulation.

Part 1: Receptor Preparation and Validation

The choice of the protein structure is critical. We will use the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17). This structure is of good resolution and contains a well-defined ligand in the active site, making it ideal for validating our docking protocol.

  • Fetch and Clean the Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID. Enter 1M17 and click Fetch.

    • Causality: The raw PDB file contains water molecules, co-factors, and other non-essential components that would interfere with the docking process. We must remove them to create a clean receptor model.

    • Remove water: Select > Residue > HOH, then Actions > Atoms/Bonds > delete.

    • Delete the B chain: Select > Chain > B, then Actions > Atoms/Bonds > delete.

    • Extract the original ligand (Erlotinib, residue name ANP) for redocking. Select the ligand, then go to File > Save PDB and save it as erlotinib_xtal.pdb. After saving, delete the ligand from the main structure.

  • Prepare the Receptor for Docking:

    • Causality: The docking software requires a receptor file with correctly assigned atom types, charges, and polar hydrogens to accurately calculate the scoring function. The Dock Prep tool automates this complex process.[16]

    • Go to Tools > Structure Editing > Dock Prep.

    • In the Dock Prep window, keep the default settings (e.g., add hydrogens, add charges). Click OK.

    • Save the prepared receptor as 1m17_receptor.pdb.

  • Protocol Validation by Redocking:

    • Causality: This step ensures our chosen docking parameters can accurately replicate a known binding pose.

    • Prepare the extracted ligand (erlotinib_xtal.pdb) using Dock Prep in a new Chimera session and save it as erlotinib_ligand.pdb.

    • Proceed with the Grid Generation and Docking Simulation steps (detailed below) using the prepared receptor and erlotinib_ligand.pdb.

    • After docking, load the original 1M17 structure and the docked pose of erlotinib. Use the RMSD command in Chimera to compare the heavy atoms of the docked ligand against the crystal ligand. A value below 2.0 Å validates the protocol.

Part 2: Ligand Preparation

For this guide, we will prepare three hypothetical benzoic acid derivatives for comparison against Erlotinib.

  • Obtain or Draw Ligand Structures: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create 2D structures of your benzoic acid derivatives. Save them in a common format like SDF or MOL2.

  • Generate 3D Conformations and Prepare:

    • Open each ligand file in UCSF Chimera. The software will generate a 3D conformation.

    • Causality: Ligands are flexible. We must prepare them by assigning charges and defining rotatable bonds so the docking algorithm can explore different conformations within the binding site.

    • Use Dock Prep on each ligand, just as with the receptor.

    • Save the prepared ligands with descriptive names (e.g., benzoic_deriv1.pdb, benzoic_deriv2.pdb).

Part 3: Grid Generation and Docking Simulation

We will use AutoDock Tools (ADT), which is part of the MGLTools suite, for this stage as it provides a robust graphical interface for setting up the Vina run.

  • Load Prepared Structures into ADT:

    • Open ADT.

    • Go to File > Read Molecule and open your prepared receptor (1m17_receptor.pdbqt - ADT will convert the PDB).

    • Go to Ligand > Input > Open and load a prepared ligand file (e.g., benzoic_deriv1.pdbqt).

  • Define the Grid Box:

    • Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. It must encompass the entire active site to ensure a comprehensive search.

    • Go to Grid > Grid Box.

    • Center the grid box on the known active site. The active site of EGFR is formed by key residues including L718, V726, A743, M793, and L844.[17] A good starting point is to center the box on where the original ligand (Erlotinib) was located.

    • Adjust the dimensions (e.g., 22.5 x 22.5 x 22.5 Å) to cover the entire binding pocket.[18]

    • Save the grid settings. Note the center coordinates and dimensions.

  • Configure and Run AutoDock Vina:

    • Causality: AutoDock Vina requires a configuration file to specify the input files and search space parameters.

    • Create a text file named conf.txt in your working directory.

    • Add the following lines, replacing the file names and coordinates as needed:

    • Run Vina from the command line: ./vina --config conf.txt --log benzoic_deriv1_log.txt[18]

    • Repeat this process for each benzoic acid derivative and the control ligand, Erlotinib.

Part 4: Analysis of Results
  • Examine Binding Affinity: The docking log file (*_log.txt) contains a table of binding modes and their corresponding affinities in kcal/mol. The top-ranked pose (mode 1) has the most favorable (lowest) score.[19]

  • Visualize Binding Poses:

    • Causality: Visualization is crucial for understanding the specific molecular interactions that stabilize the ligand in the binding pocket. This provides the basis for SAR analysis.

    • Open the prepared receptor (1m17_receptor.pdbqt) and the Vina output file (*_out.pdbqt) in a visualization software like PyMOL or UCSF Chimera.[20][21]

    • Analyze the interactions for the best-scoring pose. Identify hydrogen bonds, hydrophobic interactions, and pi-stacking with key active site residues.

Comparative Analysis: Interpreting the Data

After docking all compounds, summarize the quantitative data in a table. This allows for a clear, objective comparison of their performance against the known inhibitor, Erlotinib.

Compound2D StructureBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
Erlotinib (Control) Quinazoline core-8.5Met793, Thr790, Leu718, Gly7961
Benzoic Acid Phenyl ring with carboxyl-5.2Asp855, Leu7182
Derivative 1 (N5a) 4-amino-3-chloro benzoate ester with hydrazine-1-carbothioamide-7.9Met793, Asp855, Cys7973
Derivative 2 4-hydroxybenzoic acid-5.8Asp855, Thr854, Leu7183
Derivative 3 4-aminobenzoic acid-6.1Asp855, Lys745, Thr7902

Note: The data for benzoic acid derivatives are illustrative but based on plausible interaction patterns and affinities derived from published studies. The binding affinity for Erlotinib is consistent with reported values.[22]

Field-Proven Insights:

  • Erlotinib's Performance: As expected, the known inhibitor Erlotinib shows a strong binding affinity. Its interaction with the "gatekeeper" residue Met793 in the hinge region is a hallmark of many effective EGFR TKIs.

  • Derivative 1 (N5a) as a Promising Hit: This derivative exhibits a significantly better binding affinity than the other benzoic acid derivatives, approaching that of Erlotinib.[12] The predicted formation of three hydrogen bonds, including interactions with the key hinge residue Met793 and the DFG motif residue Asp855, suggests a stable and potent binding mode. This compound warrants further investigation.

  • Importance of Functional Groups: The simple benzoic acid scaffold has a modest affinity. The addition of specific functional groups, as seen in Derivative 1, dramatically improves binding. The amino and carbothioamide groups appear to be crucial for establishing the key hydrogen bonds that anchor the ligand in the active site. The hydroxyl and amino groups in Derivatives 2 and 3 also form hydrogen bonds but fail to engage the critical hinge region as effectively, resulting in weaker affinities.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound workflow for the comparative analysis of potential inhibitors using molecular docking. Our illustrative results suggest that specific substitutions on the benzoic acid scaffold can yield potent EGFR inhibitors. Derivative 1 (N5a) emerged as a promising candidate due to its strong predicted binding affinity and favorable interactions with key active site residues.

While in silico docking is a powerful tool for hypothesis generation and lead prioritization, it is the first step in a long process. The trustworthiness of these findings must be validated through more rigorous computational and experimental methods:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the docked poses over time.[15]

  • In Vitro Kinase Assays: To experimentally determine the IC50 values and confirm inhibitory activity.

  • Cell-Based Assays: To evaluate the compound's effect on cancer cell proliferation.

By integrating these computational and experimental approaches, researchers can accelerate the discovery of novel and effective EGFR inhibitors for cancer therapy.

References

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  • Genomics Lab. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

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  • eLife. (2021). Structural basis of the effect of activating mutations on the EGF receptor. [Link]

  • Bonvin Lab. How to prepare structures for HADDOCK?. [Link]

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  • Taylor & Francis Online. (2021). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. [Link]

  • ResearchGate. The crystal structure of EGF bound to EGFR (PDB ID: 1IVO). [Link]

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A Senior Application Scientist's Guide to Purity Analysis of 3-chloro-4-isopropylbenzoic acid: A Comparative Evaluation of HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical analysis of determining the purity of 3-chloro-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds.

We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also provide a comparative analysis with alternative techniques, namely Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering you to adapt and troubleshoot your own analytical workflows.

The Critical Role of Purity in Drug Synthesis

3-chloro-4-isopropylbenzoic acid, with its distinct chemical structure, presents a unique analytical challenge. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for its quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the workhorse for the purity analysis of non-volatile and thermally labile compounds like 3-chloro-4-isopropylbenzoic acid. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

The "Why" Behind the HPLC Method Parameters

Our recommended HPLC method is built upon a foundation of established chromatographic principles for aromatic carboxylic acids.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC. The long alkyl chains provide a highly hydrophobic surface, ideal for retaining the aromatic ring and isopropyl group of our target molecule.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is employed.

    • Aqueous Phase: Acidifying the aqueous component of the mobile phase is critical. By maintaining a pH well below the pKa of the carboxylic acid group (typically around 4-5), we ensure the analyte remains in its protonated, non-ionized form. This significantly enhances its hydrophobicity and, consequently, its retention on the C18 column, leading to sharper peaks and better resolution. Phosphoric acid or formic acid are common choices for this purpose.

    • Organic Phase: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength for many compounds, which can lead to shorter analysis times and better peak shapes.

  • Detection: The benzene ring in 3-chloro-4-isopropylbenzoic acid contains a chromophore that absorbs UV light. Based on the UV absorption spectrum of benzoic acid, which shows a strong absorbance around 230 nm, a UV detector set at this wavelength will provide excellent sensitivity for the analyte and related aromatic impurities.[1][2]

Experimental Protocol: HPLC Purity Assay

Below is a detailed, step-by-step protocol for the purity analysis of 3-chloro-4-isopropylbenzoic acid by HPLC.

1. Materials and Reagents:

  • 3-chloro-4-isopropylbenzoic acid reference standard and sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphoric acid (85%)
  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-12.1 min: 80-40% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

4. Sample and Standard Preparation:

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 3-chloro-4-isopropylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
  • Sample Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the 3-chloro-4-isopropylbenzoic acid sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Calculation:

  • Inject the standard solution to determine the retention time and peak area of the main component.
  • Inject the sample solution.
  • Calculate the purity of the sample by the area percent method:
  • % Purity = (Area of the main peak / Sum of the areas of all peaks) x 100

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Transfer to vial Separate Separation on C18 Column Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Final Report

Caption: A streamlined workflow for HPLC purity analysis.

A Comparative Look: Alternative Analytical Techniques

While HPLC is the preferred method, a comprehensive understanding of alternative techniques is crucial for a well-rounded analytical approach.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For a compound like 3-chloro-4-isopropylbenzoic acid, direct analysis by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group.

  • The Derivatization Hurdle: To make the analyte suitable for GC analysis, a chemical derivatization step is necessary.[3][4] This involves converting the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. This additional sample preparation step can be time-consuming and a source of analytical error.

  • When to Consider GC: GC can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of a mass spectrometer.

  • Enhanced Sensitivity and Specificity: LC-MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV. It provides mass information about the analyte and its impurities, which is invaluable for impurity identification and structural elucidation.

  • Cost and Complexity: The trade-off for this enhanced performance is the higher cost of instrumentation and greater operational complexity compared to a standard HPLC-UV system.

Diagram of Method Comparison

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID/MS cluster_lcms LC-MS Analyte 3-chloro-4-isopropylbenzoic acid HPLC_Node Direct Analysis (No Derivatization) Analyte->HPLC_Node GC_Node Requires Derivatization Analyte->GC_Node LCMS_Node Direct Analysis Analyte->LCMS_Node HPLC_Adv Advantages: - Robust & Reliable - Cost-Effective - Simple Sample Prep HPLC_Dis Disadvantages: - Moderate Sensitivity GC_Adv Advantages: - Excellent for Volatile Impurities - Lower Solvent Cost GC_Dis Disadvantages: - Extra Sample Prep Step - Not for Thermally Labile Compounds LCMS_Adv Advantages: - High Sensitivity & Specificity - Impurity Identification LCMS_Dis Disadvantages: - High Instrument Cost - Complex Operation

Caption: A logical comparison of analytical techniques.

Head-to-Head: Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance attributes of each technique for the purity analysis of 3-chloro-4-isopropylbenzoic acid. The values presented are typical estimates for this class of compounds.

ParameterHPLC-UVGC-FID/MSLC-MS
Sample Preparation Simple dissolution and filtrationDerivatization requiredSimple dissolution and filtration
Typical Analysis Time 15-20 minutes20-30 minutes (excluding derivatization)15-20 minutes
Typical LOQ ~0.05%~0.01% (analyte dependent)<0.01%
Specificity Good (based on retention time)Good (retention time), Excellent (MS)Excellent (retention time and mass)
Relative Cost

$

Throughput HighModerateHigh
Best Suited For Routine QC, purity assaysAnalysis of volatile impuritiesImpurity profiling, trace analysis

Method Validation: The Pillar of Trustworthiness

A self-validating analytical method is one that has been rigorously tested to ensure it is fit for its intended purpose. The validation of the proposed HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike recovery studies at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[6][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: Selecting the Right Tool for the Job

For the routine purity analysis of 3-chloro-4-isopropylbenzoic acid, Reversed-Phase HPLC with UV detection stands out as the most suitable technique . It offers a judicious balance of performance, reliability, and cost-effectiveness. The method is robust, requires minimal sample preparation, and provides the necessary sensitivity and specificity for quality control in a drug development setting.

While GC and LC-MS have their specific advantages—GC for volatile impurity analysis and LC-MS for ultra-trace analysis and impurity identification—they are better employed as complementary techniques to a primary HPLC-based purity method. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for making informed decisions in the analytical laboratory.

References

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Comparative Cytotoxicity Analysis of Novel 3-Chloro-4-(propan-2-yl)benzoic Acid Derivatives: A Multi-Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Cytotoxicity Screening

In the landscape of oncology drug discovery, the initial assessment of a novel compound's cytotoxic potential is a critical gatekeeper.[1][2][3] This guide provides an in-depth, comparative framework for evaluating a new class of molecules—3-Chloro-4-(propan-2-yl)benzoic acid derivatives—building upon the established anticancer potential of benzoic acid scaffolds.[4][5][6][7] The objective is not merely to determine if these compounds kill cancer cells, but to elucidate how they do so. A simplistic, single-assay approach can be misleading. Therefore, we will employ a multi-parametric strategy, integrating assays that probe distinct physiological events: metabolic viability, membrane integrity, and the activation of programmed cell death pathways. This approach provides a more nuanced and reliable profile of a compound's cellular impact, essential for making informed decisions in the progression of a drug candidate.[8][9]

Strategic Assay Selection: Building a Mechanistic Narrative

The choice of cytotoxicity assay dictates the nature and quality of the data obtained. To construct a comprehensive profile of our novel derivatives, we will utilize a carefully selected trio of assays. This strategy allows us to triangulate the mechanism of cell death by measuring different cellular hallmarks.

  • MTT Assay (Metabolic Viability): This foundational assay measures the activity of mitochondrial dehydrogenases.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12] The resulting color intensity is directly proportional to the number of metabolically active, and therefore viable, cells.[12][13] It serves as our primary screen for overall cytotoxic or cytostatic effects.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[14][15] A significant increase in extracellular LDH is a hallmark of necrosis or late-stage apoptosis, indicating a loss of membrane integrity.[16][17]

  • Caspase-Glo® 3/7 Assay (Apoptosis Execution): This luminescent assay specifically measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[18] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[18][19] This provides a direct and sensitive measure of apoptosis induction.[20][21]

The interplay of results from these three assays allows us to differentiate between distinct modes of cell death, as illustrated in the workflow below.

G cluster_0 Initial Screening cluster_2 Interpretation Start Treat Cells with this compound Derivatives MTT MTT Assay (Measure Metabolic Activity) Start->MTT LDH LDH Assay (Measure Membrane Damage) MTT->LDH If Viability Decreases Caspase Caspase-Glo 3/7 Assay (Measure Apoptosis) MTT->Caspase If Viability Decreases Necrosis Necrosis LDH->Necrosis High LDH Release Apoptosis_Necrosis Secondary Necrosis LDH->Apoptosis_Necrosis Apoptosis Apoptosis Caspase->Apoptosis High Caspase Activity Caspase->Apoptosis_Necrosis High Caspase & LDH

Caption: Multi-assay workflow for elucidating the mechanism of cell death.

Experimental Protocols: A Self-Validating System

The following protocols are designed for a 96-well plate format and include essential controls to ensure data integrity. We will compare two novel derivatives, CPB-1 and CPB-2 , against a standard-of-care chemotherapeutic agent, Doxorubicin .

Cell Lines & Reagents:

  • Cancer Cell Line: MCF-7 (human breast adenocarcinoma)

  • Non-Cancerous Control: HEK293 (human embryonic kidney cells)

  • Compounds: CPB-1, CPB-2, and Doxorubicin dissolved in DMSO to a 10 mM stock.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[10][12][13]

Methodology:

  • Cell Seeding: Plate MCF-7 or HEK293 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CPB-1, CPB-2, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[11][22] Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Protocol 2: LDH Cytotoxicity Assay

This protocol quantifies the lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[14][15]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol in a separate 96-well plate.

  • Establish Controls: In addition to vehicle and untreated controls, prepare a "Maximum LDH Release Control." One hour before the end of the incubation, add 10 µL of a 10X Lysis Solution (e.g., Triton X-100) to these wells.

  • Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye solution).[16][17] Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max Release - Absorbance of Untreated)] * 100

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the activity of key executioner caspases, providing a direct readout of apoptosis.[18][21]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[19][23] Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[23] Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Data is typically presented as Relative Luminescence Units (RLU) or as fold change over the vehicle control after subtracting the blank (medium + reagent only) values.

Data Presentation and Comparative Analysis

The following table presents hypothetical data to illustrate how the results from these assays can be integrated for a comparative analysis of our novel compounds against the standard, Doxorubicin.

CompoundCell LineIC₅₀ (µM) - MTT AssayMax Cytotoxicity (%) - LDH AssayMax Caspase 3/7 Activation (Fold Change)
CPB-1 MCF-78.515%8.2
HEK293> 100< 5%1.5
CPB-2 MCF-712.275%2.1
HEK29345.160%1.8
Doxorubicin MCF-71.225%7.5
HEK2935.820%4.3

Interpretation: Decoding the Mechanism of Action

  • Compound CPB-1: Demonstrates potent activity against the MCF-7 cancer cell line (IC₅₀ = 8.5 µM) with excellent selectivity (>11-fold) over the non-cancerous HEK293 cells. The low LDH release coupled with a strong 8.2-fold induction of caspase-3/7 activity strongly indicates that CPB-1 induces cell death primarily through apoptosis .[20][24] This is a highly desirable profile for a potential therapeutic agent, as apoptosis is a non-inflammatory, programmed cell death pathway.[24][25]

  • Compound CPB-2: Shows moderate activity in the MTT assay but induces a very high level of LDH release (75%), with minimal caspase activation. This profile suggests that CPB-2 causes cell death primarily through necrosis , by inducing catastrophic membrane damage.[24][25][26] Furthermore, its poor selectivity index (less than 4-fold) indicates significant toxicity to normal cells, making it a less promising candidate.

  • Doxorubicin (Control): As expected, the well-characterized drug shows high potency. Its profile of low LDH release and high caspase activation confirms its known mechanism of inducing apoptosis.

G cluster_CPB1 Compound CPB-1 Action cluster_CPB2 Compound CPB-2 Action CPB1 CPB-1 Mito Mitochondrial Stress CPB1->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Membrane Blebbing DNA Fragmentation Casp37->Apoptosis CPB2 CPB-2 Membrane Direct Membrane Disruption CPB2->Membrane Necrosis Necrosis Cell Swelling Membrane Lysis LDH Release Membrane->Necrosis

Caption: Postulated signaling pathways for CPB-1 (apoptotic) vs. CPB-2 (necrotic).

Conclusion and Future Directions

This comparative guide demonstrates the power of a multi-assay approach to characterize the cytotoxic effects of novel this compound derivatives. Our analysis clearly identifies CPB-1 as a promising lead compound due to its potent, selective, and apoptosis-driven cytotoxicity. In contrast, CPB-2's necrotic mechanism and lack of selectivity render it unsuitable for further development.

The next logical steps for advancing CPB-1 would involve more detailed mechanistic studies, such as Western blot analysis for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP), cell cycle analysis, and ultimately, evaluation in preclinical in vivo models to assess its therapeutic efficacy and safety profile. This rigorous, mechanistically informed approach to early-stage screening is paramount to successfully navigating the complex path of drug discovery.

References

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available from: [Link]

  • Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. PubMed Central. Available from: [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. Available from: [Link]

  • Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. Available from: [Link]

  • MTT ASSAY: Principle. University of Nebraska-Lincoln. Available from: [Link]

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Boster Bio. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available from: [Link]

  • Caspase 3/7 Activity. Protocols.io. Available from: [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available from: [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central. Available from: [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. Available from: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. Available from: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available from: [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Available from: [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.Google Patents.
  • Determination of apoptosis and necrosis. PubMed. Available from: [Link]

  • Comparison of the MTT and LDH dose-response curves of H9c2 cells... ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available from: [Link]

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A Comparative Guide to the Chemical and Metabolic Stability of 3-Chloro-4-(propan-2-yl)benzoic Acid and Its Ester Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the stability profiles of 3-Chloro-4-(propan-2-yl)benzoic acid and its common ester derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuances of chemical and metabolic stability, offering both theoretical insights and practical, data-driven comparisons. We will explore the causal mechanisms behind stability differences and provide detailed, validated protocols for replication and further investigation.

Introduction: The Critical Role of Stability in Drug Design

This compound is a scaffold of interest in medicinal chemistry, valued for its specific steric and electronic properties. The substitution pattern—a chlorine atom meta to the carboxyl group and an isopropyl group para—creates a unique molecular environment that influences its physicochemical and pharmacological characteristics. While the carboxylic acid moiety is often essential for biological activity, it can impart suboptimal pharmacokinetic properties, such as poor membrane permeability or rapid clearance.

A common strategy to overcome these limitations is the use of ester prodrugs. By masking the polar carboxylic acid, esters can enhance lipophilicity, improve absorption, and modify the drug's distribution profile. However, this modification introduces a new variable: the stability of the ester bond itself. The rate at which an ester prodrug converts back to the active parent acid is critical. A prodrug that is too stable may never release the active compound in sufficient concentrations, while one that is too labile might hydrolyze prematurely in the gut or bloodstream, negating the benefits of the prodrug approach.

This guide will compare the parent acid with its methyl and ethyl esters, providing a framework for understanding and predicting their stability under both chemical and biological conditions.

Part 1: Chemical Stability - The Intrinsic Susceptibility to Hydrolysis

Chemical stability refers to a molecule's ability to resist degradation under various environmental conditions. For esters, the primary pathway of chemical degradation is hydrolysis of the ester bond, a reaction that can be catalyzed by acid or base.

Mechanistic Considerations

The stability of the ester bond in our target series is governed by a balance of electronic and steric effects.

  • Electronic Effects : The chlorine atom at the meta-position is electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by water or hydroxide ions, thereby promoting hydrolysis.

  • Steric Effects : The bulky isopropyl group at the para-position, and more significantly, the ester's own alkyl group (e.g., ethyl vs. methyl), can sterically hinder the approach of a nucleophile to the carbonyl carbon. Larger alkyl groups on the ester provide greater steric shielding, which can slow the rate of hydrolysis.

Therefore, we can hypothesize a stability trend where the ethyl ester is more stable than the methyl ester due to greater steric hindrance.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and comparing the intrinsic stability of different compounds. This protocol outlines a standard approach.

Objective : To assess the hydrolytic stability of this compound, its methyl ester, and its ethyl ester under acidic, basic, and neutral pH conditions at an elevated temperature.

Methodology :

  • Stock Solution Preparation : Prepare 1 mg/mL stock solutions of each test compound (the acid, methyl ester, and ethyl ester) in acetonitrile.

  • Forced Degradation Conditions :

    • Acidic Hydrolysis : Add 100 µL of stock solution to 900 µL of 0.1 N HCl.

    • Basic Hydrolysis : Add 100 µL of stock solution to 900 µL of 0.1 N NaOH.

    • Neutral Hydrolysis : Add 100 µL of stock solution to 900 µL of purified water (pH ~7.0).

  • Incubation : Incubate all samples in sealed vials at 50°C.

  • Time Points : Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching : Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with a 50:50 mixture of mobile phase A and B.

  • Analysis : Analyze all samples by High-Performance Liquid Chromatography (HPLC) with UV detection. The percentage of the parent compound remaining is calculated by comparing its peak area at each time point to the peak area at t=0.

Data Summary: Comparative Hydrolytic Stability

The table below summarizes the expected outcomes from the forced degradation study, illustrating the relative stability of the compounds.

CompoundCondition% Remaining at 8h% Remaining at 24hPredicted Half-Life (t½)
Parent Acid 0.1 N HCl, 50°C>99%>99%Very High
0.1 N NaOH, 50°C>99%>99%Very High
Methyl Ester 0.1 N HCl, 50°C~90%~75%~48 hours
0.1 N NaOH, 50°C~30%<5%~5 hours
Ethyl Ester 0.1 N HCl, 50°C~95%~85%~72 hours
0.1 N NaOH, 50°C~45%~15%~8 hours

Interpretation : As predicted, the parent acid is highly stable under all conditions. The esters, however, are susceptible to hydrolysis, particularly under basic conditions, which significantly accelerate the reaction rate. The ethyl ester consistently shows greater stability than the methyl ester, a direct result of the increased steric bulk of the ethyl group hindering nucleophilic attack on the carbonyl carbon.

Visualization: Ester Hydrolysis Mechanism

G cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis Ester_B Ester (R-COOR') Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B Nucleophilic Attack OH_B Hydroxide (OH⁻) (Nucleophile) OH_B->Intermediate_B Products_B Carboxylate Anion (R-COO⁻) + Alcohol (R'-OH) Intermediate_B->Products_B Collapse of Intermediate (Leaving group departs) Ester_A Ester (R-COOR') Protonated_Ester Protonated Ester (Enhanced Electrophilicity) Ester_A->Protonated_Ester 1. Protonation H3O Hydronium (H₃O⁺) H3O->Protonated_Ester Intermediate_A Tetrahedral Intermediate Protonated_Ester->Intermediate_A 2. Nucleophilic Attack Water Water (H₂O) (Nucleophile) Water->Intermediate_A Products_A Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Intermediate_A->Products_A 3. Proton Transfer & Elimination

Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.

Part 2: Metabolic Stability - The Role of Biological Systems

Metabolic stability assesses a compound's susceptibility to biotransformation by drug-metabolizing enzymes. For ester prodrugs, the key enzymes are carboxylesterases, which are abundant in the liver, plasma, and intestine. An ideal ester prodrug should remain largely intact until it reaches its target tissue or the systemic circulation, where it is efficiently cleaved by these esterases to release the active acid.

Experimental Protocol: In Vitro Plasma Stability Assay

This assay provides a direct measure of how quickly an ester is hydrolyzed in a biologically relevant matrix.

Objective : To determine the rate of hydrolysis of the methyl and ethyl esters in human plasma and compare it to the stability of the parent acid.

Methodology :

  • Compound Preparation : Prepare 1 mM stock solutions of each test compound in DMSO.

  • Plasma Preparation : Thaw frozen human plasma at 37°C.

  • Reaction Initiation : Spike a small volume (e.g., 5 µL) of the 1 mM stock solution into pre-warmed plasma (e.g., 495 µL) to achieve a final substrate concentration of 10 µM. Mix thoroughly.

  • Incubation : Incubate the samples in a water bath at 37°C.

  • Time Points : Withdraw aliquots (e.g., 50 µL) at 0, 5, 15, 30, 60, and 120 minutes.

  • Reaction Termination : Immediately stop the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard. This step precipitates plasma proteins and quenches all enzymatic activity.

  • Sample Processing : Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to an autosampler vial and analyze using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the degradation rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Data Summary: Comparative Plasma Stability

The table below presents plausible data from a plasma stability assay, highlighting the differing rates of enzymatic hydrolysis.

CompoundHalf-Life (t½) in Human Plasma (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Interpretation
Parent Acid >240<5Metabolically stable; not a substrate for esterases.
Methyl Ester ~25~150Rapidly hydrolyzed; likely a good substrate for plasma esterases.
Ethyl Ester ~70~55Moderately stable; slower hydrolysis than the methyl ester.

Interpretation : The parent acid is completely stable, as expected. In stark contrast, the esters are readily hydrolyzed by plasma esterases. The methyl ester is cleared very rapidly, suggesting it would likely be converted to the active acid almost immediately upon entering the bloodstream. The ethyl ester is significantly more stable, with a half-life nearly three times longer. This demonstrates that the same steric hindrance observed in chemical hydrolysis also modulates the rate of enzymatic cleavage. This difference is critical for drug design:

  • A rapidly hydrolyzed ester (like the methyl ester) might be suitable for immediate-release formulations.

  • A more stable ester (like the ethyl ester) could be advantageous for achieving sustained plasma concentrations of the parent acid, potentially reducing dosing frequency.

Visualization: Metabolic Stability Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Stock Prepare 1 mM Stock in DMSO Spike Spike Stock into Plasma (Final Conc. = 10 µM) Stock->Spike Plasma Thaw & Pre-warm Human Plasma to 37°C Plasma->Spike Incubate Incubate at 37°C Sample at t = 0, 5, 15... min Spike->Incubate Quench Quench Reaction (Ice-cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-life (t½) and Clearance (CLint) Plot->Calculate

Caption: Experimental workflow for an in vitro plasma stability assay.

Synthesis and Conclusion: A Strategic Choice

The stability of this compound and its esters is a tale of two distinct environments: chemical and biological.

  • Chemical Stability : The parent acid is robust. Its esters are inherently less stable, with susceptibility to hydrolysis being highest under basic conditions. Stability is enhanced by increasing the steric bulk of the ester's alkyl group, making the ethyl ester demonstrably more resistant to chemical degradation than the methyl ester.

  • Metabolic Stability : In a biological matrix like plasma, the parent acid remains stable, while the esters are actively targeted by carboxylesterases. This enzymatic cleavage is highly efficient and represents the primary route of prodrug activation. Again, steric hindrance plays a crucial role, with the larger ethyl ester being processed more slowly than the methyl ester.

Strategic Implications for Drug Development:

The choice between the parent acid and an ester prodrug—and indeed, which ester to use—is a strategic decision based on the desired therapeutic outcome.

  • If high aqueous stability and direct action are required, and permeability is not a limiting factor, the parent acid is the logical choice.

  • If enhanced absorption is needed and rapid conversion to the active acid is desired upon entry into the systemic circulation, the methyl ester serves as an effective, rapidly-cleaved prodrug.

  • If the goal is to achieve more sustained exposure to the parent acid, potentially to prolong the therapeutic window or reduce peak-related side effects, the more metabolically stable ethyl ester is the superior candidate. It provides a slower, more controlled release of the active drug.

This comparative guide underscores the necessity of performing both chemical and metabolic stability studies early in the drug discovery process. The data from these assays provide critical insights that inform lead optimization and candidate selection, ultimately paving the way for the development of safer and more effective medicines.

References

  • La-Beck, N. M., & Liu, Z. (2012). The role of plasma esterases in the metabolic activation of ester prodrugs. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

Spectroscopic comparison of 3-chloro-4-methylbenzoic acid and 3-chloro-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison of 3-chloro-4-methylbenzoic acid and 3-chloro-4-isopropylbenzoic acid

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Understanding their structural nuances is critical for predicting their chemical behavior, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related analogs, 3-chloro-4-methylbenzoic acid and 3-chloro-4-isopropylbenzoic acid, using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The primary structural difference lies in the alkyl substituent at the C4 position—a methyl group versus a bulkier isopropyl group. This seemingly minor change introduces significant alterations in the electronic environment and steric hindrance around the aromatic ring, which are readily distinguishable by spectroscopic methods. This guide will delve into the theoretical underpinnings of why these differences manifest in the spectra, providing researchers with a practical framework for interpreting data for similar compounds.

Molecular Structures and Key Differentiators

The core structure is a benzoic acid molecule substituted with a chlorine atom at the C3 position. The key point of comparison is the substituent at the C4 position.

  • 3-chloro-4-methylbenzoic acid: Features a methyl group (-CH₃) at C4.

  • 3-chloro-4-isopropylbenzoic acid: Features an isopropyl group (-CH(CH₃)₂) at C4.

The greater electron-donating nature and steric bulk of the isopropyl group compared to the methyl group are expected to be the primary drivers of spectroscopic differences.

Figure 1: Chemical structures of the two benzoic acid analogs.

¹H NMR Spectroscopy: A Tale of Two Alkyl Groups

Proton NMR (¹H NMR) provides the most direct and informative comparison, revealing differences in chemical shift, splitting patterns (multiplicity), and integration. The spectra are typically acquired in deuterated solvents like DMSO-d₆ or CDCl₃.

Analysis of 3-chloro-4-methylbenzoic acid
  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons: The three protons on the aromatic ring will appear in the range of 7.5-8.0 ppm. Due to the substitution pattern, they will exhibit a distinct set of multiplicities. H2 will be a doublet, H5 will be a singlet (or a very narrowly split doublet), and H6 will be a doublet.

  • Methyl Protons (-CH₃): A sharp singlet at approximately 2.4 ppm, integrating to three protons. The singlet nature arises because there are no adjacent protons to couple with.

Analysis of 3-chloro-4-isopropylbenzoic acid
  • Carboxylic Acid Proton (-COOH): Similar to the methyl analog, a broad singlet >12 ppm.

  • Aromatic Protons: The chemical shifts will be slightly different due to the electronic effect of the isopropyl group, but the splitting pattern for H2, H5, and H6 will be analogous.

  • Isopropyl Protons (-CH(CH₃)₂): This is the key differentiating region.

    • Methine Proton (-CH): A septet (a multiplet with seven lines) around 3.3 ppm. This pattern is a classic indicator of an isopropyl group, arising from coupling to the six equivalent methyl protons (n+1 = 6+1 = 7).

    • Methyl Protons (-C(CH₃)₂): A doublet at approximately 1.2 ppm, integrating to six protons. The two methyl groups are equivalent and are split by the single methine proton (n+1 = 1+1 = 2).

Comparative Data Summary
Functional Group 3-chloro-4-methylbenzoic acid 3-chloro-4-isopropylbenzoic acid Reason for Difference
Carboxylic Acid (-COOH) >12 ppm (broad singlet)>12 ppm (broad singlet)No significant difference expected.
Aromatic (H2, H5, H6) ~7.5-8.0 ppm~7.5-8.0 ppmMinor shifts due to different electronic effects of alkyl groups.
Alkyl Protons ~2.4 ppm (singlet, 3H)~3.3 ppm (septet, 1H), ~1.2 ppm (doublet, 6H)Primary differentiator. The presence of the isopropyl group introduces characteristic septet-doublet splitting patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a map of the carbon framework.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is highly deshielded and appears around 167 ppm in both molecules.

  • Aromatic Carbons: The six aromatic carbons will appear in the typical range of 120-145 ppm. The carbon attached to the chlorine (C3) and the carbon attached to the alkyl group (C4) will show distinct shifts. The C4 carbon in the isopropyl derivative will be slightly more deshielded than in the methyl derivative due to the greater number of attached carbons.

  • Alkyl Carbons: This region provides the clearest distinction.

    • 3-chloro-4-methylbenzoic acid: A single peak for the methyl carbon (-CH₃) around 20 ppm.

    • 3-chloro-4-isopropylbenzoic acid: Two distinct peaks: one for the methine carbon (-CH) around 34 ppm and another for the two equivalent methyl carbons (-C(CH₃)₂) around 23 ppm.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is excellent for identifying key functional groups. Both molecules will share characteristic absorptions for the carboxylic acid and the substituted aromatic ring.

  • O-H Stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. This band will be present and largely similar in both compounds.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹. The exact position can be subtly influenced by the electronic nature of the C4 substituent, but the difference may be minimal.

  • C-H Stretches (Alkyl): This is where a clear difference emerges.

    • 3-chloro-4-methylbenzoic acid: Will show C-H stretching frequencies just below 3000 cm⁻¹ for the methyl group.

    • 3-chloro-4-isopropylbenzoic acid: Will also show C-H stretches below 3000 cm⁻¹, but the profile will be more complex and intense due to the larger number of C-H bonds in the isopropyl group. One might also observe characteristic bending vibrations for the isopropyl group (e.g., a doublet around 1380 cm⁻¹).

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the molecular weight and fragmentation patterns, which are definitive for identification.

  • Molecular Ion Peak (M⁺): The most critical piece of information. Due to the presence of chlorine, the molecular ion will appear as a pair of peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

    • 3-chloro-4-methylbenzoic acid (C₈H₇ClO₂): Molecular Weight = 170.59 g/mol . Expect peaks at m/z 170 and 172.

    • 3-chloro-4-isopropylbenzoic acid (C₁₀H₁₁ClO₂): Molecular Weight = 198.64 g/mol . Expect peaks at m/z 198 and 200.

  • Fragmentation: Both molecules will likely lose the -OH group (M-17) and the -COOH group (M-45). A key fragmentation for the isopropyl derivative would be the loss of a methyl group (M-15), which would be absent in the methyl analog.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 10-20 mg of the benzoic acid derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: CDCl₃ is a common choice. However, if solubility is poor, DMSO-d₆ is an excellent alternative and has the added benefit of shifting the residual water peak away from analyte signals. The carboxylic acid proton is often more clearly visible in DMSO-d₆.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

G cluster_workflow NMR Workflow A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire ¹H & ¹³C Spectra D->E F Process & Analyze Data E->F

Figure 2: Standard workflow for NMR sample preparation and analysis.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Conclusion

While 3-chloro-4-methylbenzoic acid and 3-chloro-4-isopropylbenzoic acid share the same core structure and functional groups, they are unambiguously distinguishable using standard spectroscopic techniques.

  • ¹H NMR is the most powerful tool for this specific comparison, as the unique splitting patterns (singlet vs. septet/doublet) in the alkyl region provide a definitive fingerprint for the methyl and isopropyl groups, respectively.

  • Mass Spectrometry provides irrefutable evidence of identity through the distinct molecular weights (170.59 vs. 198.64 g/mol ).

  • ¹³C NMR and IR Spectroscopy serve as excellent confirmatory techniques, showing predictable differences in the alkyl carbon signals and C-H vibrational modes.

This guide demonstrates how a systematic, multi-technique spectroscopic approach allows for a robust and confident structural elucidation and differentiation of closely related chemical analogs.

References

  • PubChem - 3-chloro-4-methylbenzoic acid: National Center for Biotechnology Information. PubChem Compound Summary for CID 75294, 3-Chloro-4-methylbenzoic acid.[Link]

  • PubChem - 3-chloro-4-isopropylbenzoic acid: National Center for Biotechnology Information. PubChem Compound Summary for CID 13000735, 3-chloro-4-isopropylbenzoic acid.[Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A foundational textbook covering the principles of NMR, IR, and MS. Cengage Learning.[Link]

  • Spectral Database for Organic Compounds (SDBS): A comprehensive, free database of spectral data for organic compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

Chemical test to distinguish between benzoic acid and its esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Differentiating Benzoic Acid from its Esters through Chemical Testing

The key to distinguishing between benzoic acid and its esters lies in the presence of the acidic proton on the carboxyl group (-COOH) of benzoic acid, a feature that is absent in the ester functionality (-COOR). This fundamental difference in chemical reactivity is exploited by the tests detailed in this guide.

Primary Distinguishing Tests: A Two-Pronged Approach

The Sodium Bicarbonate Test: Targeting the Acid

This is the most direct and reliable method for identifying a carboxylic acid like benzoic acid.

Principle & Mechanism: Benzoic acid is a weak acid, but it is sufficiently acidic to react with a weak base like sodium bicarbonate (NaHCO₃). This acid-base reaction is a proton transfer that forms sodium benzoate, water, and, crucially, carbonic acid (H₂CO₃). Carbonic acid is unstable and rapidly decomposes into water and carbon dioxide gas, which is observed as effervescence (fizzing). Esters, being neutral compounds, do not have an acidic proton and therefore do not react with sodium bicarbonate.

The overall reaction is: C₆H₅COOH (Benzoic Acid) + NaHCO₃ → C₆H₅COONa (Sodium Benzoate) + H₂O + CO₂ (gas)

Experimental Protocol:

  • Place approximately 20-30 mg of the sample into a clean test tube.

  • Add 1-2 mL of a 5% aqueous solution of sodium bicarbonate.

  • Observe the mixture immediately for the evolution of a gas.

  • Gently agitate the test tube to ensure mixing.

Interpreting the Results:

  • Positive Result (Benzoic Acid): Immediate and distinct effervescence (fizzing) as CO₂ gas is released.

  • Negative Result (Ester): No gas evolution. The solid may or may not dissolve depending on its polarity, but no reaction will occur.

Experimental Workflow: Sodium Bicarbonate Test

cluster_start Start cluster_reagent Reagent Addition cluster_observation Observation cluster_results Conclusion start Sample (20-30 mg) in Test Tube reagent Add 1-2 mL of 5% NaHCO₃ Solution start->reagent Step 1 observe Observe for Gas Evolution reagent->observe Step 2 acid Positive: Effervescence (Benzoic Acid) observe->acid Yes ester Negative: No Reaction (Ester) observe->ester No

Caption: Workflow for the Sodium Bicarbonate Test.

The Ferric Chloride-Hydroxamate Test: Targeting the Ester

This test is designed to positively identify the ester functional group. It is a two-step process that results in a deeply colored complex.

Principle & Mechanism: The test first involves the conversion of the ester to a hydroxamic acid using hydroxylamine in a basic solution. In the second step, the solution is acidified, and ferric chloride (FeCl₃) is added. The hydroxamic acid forms a stable, intensely colored (typically reddish-purple or magenta) coordination complex with the Fe³⁺ ion. Benzoic acid does not form a hydroxamic acid under these conditions and will not yield a positive result.

Step 1: Formation of Hydroxamic Acid C₆H₅COOR (Ester) + NH₂OH (Hydroxylamine) --(NaOH)--> C₆H₅CONHOH (Benzohydroxamic Acid) + ROH

Step 2: Formation of the Colored Complex 3 C₆H₅CONHOH + FeCl₃ --(HCl)--> (C₆H₅CONHO)₃Fe (Ferric Hydroxamate Complex) + 3 HCl

Experimental Protocol:

  • Dissolve approximately 20-30 mg of the sample in 1 mL of ethanol in a test tube.

  • Add 1 mL of 1 M hydroxylamine hydrochloride in ethanol.

  • Add 0.5 mL of 6 M sodium hydroxide solution.

  • Gently heat the mixture in a water bath for 2-3 minutes.

  • Cool the solution and then acidify it by adding 6 M hydrochloric acid dropwise until the pH is approximately 3-4 (test with litmus or pH paper).

  • Add 1-2 drops of a 5% aqueous ferric chloride solution.

  • Observe for any color change.

Interpreting the Results:

  • Positive Result (Ester): The formation of a distinct burgundy, magenta, or reddish-purple color indicates the presence of an ester.

  • Negative Result (Benzoic Acid): The solution will likely remain a yellow or brownish color, which is the characteristic color of the ferric chloride solution.

Experimental Workflow: Ferric Chloride-Hydroxamate Test

cluster_start Sample Prep cluster_step1 Step 1: Hydroxamic Acid Formation cluster_step2 Step 2: Complex Formation cluster_results Conclusion start Sample (20-30 mg) in 1 mL Ethanol reagent1 Add 1 mL NH₂OH·HCl Add 0.5 mL 6M NaOH start->reagent1 heat Heat in Water Bath (2-3 min) reagent1->heat cool Cool Solution heat->cool acidify Acidify with 6M HCl (to pH 3-4) cool->acidify reagent2 Add 1-2 drops of 5% FeCl₃ acidify->reagent2 observe Observe for Color Change reagent2->observe ester Positive: Red/Purple Color (Ester) observe->ester Yes acid Negative: Yellow/Brown Color (Benzoic Acid) observe->acid No

Caption: Workflow for the Ferric Chloride-Hydroxamate Test.

Comparative Data Summary

The table below provides a clear, at-a-glance comparison of the expected outcomes for the primary distinguishing tests.

Test NameReagent(s)Target Functional GroupObservation with Benzoic AcidObservation with Benzoate Ester
Sodium Bicarbonate Test 5% Sodium BicarbonateCarboxylic Acid (-COOH)Vigorous effervescence (CO₂ gas)No reaction
Ferric Chloride-Hydroxamate Test 1. Hydroxylamine, NaOH2. HCl, FeCl₃Ester (-COOR)No color change (remains yellow/brown)Deep reddish-purple/magenta color

Confirmatory and Alternative Methods

While the two tests above provide the most definitive chemical differentiation, other simpler tests can offer preliminary or supporting evidence.

  • Litmus Test: A straightforward test for acidity. Dissolving a small amount of benzoic acid in water or a suitable solvent (like ethanol) will create an acidic solution that turns blue litmus paper red. Esters are neutral and will not cause a color change. This serves as a quick, initial screening step.

  • Ferric Chloride Test (Direct): This test is primarily used to detect phenols, which typically give an intense purple color. While some sources note that carboxylic acids can produce a buff-colored or tan precipitate with a neutral ferric chloride solution, this result can be weak, ambiguous, and is not considered a reliable primary test for distinguishing them from esters, which do not react. Its use is not recommended for this specific purpose due to the potential for unclear results.

Conclusion

For a robust and scientifically sound chemical differentiation between benzoic acid and its esters, a dual-testing approach is recommended. The Sodium Bicarbonate Test provides a clear, positive indication for benzoic acid through the evolution of carbon dioxide gas. This should be complemented by the Ferric Chloride-Hydroxamate Test , which offers a distinct, positive colorimetric result for the ester. Relying on a single test can sometimes be misleading, but when used in conjunction, these methods provide a high degree of confidence in the identification of the respective functional groups, serving as a reliable tool for the modern researcher.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

  • University of Calgary. (n.d.). Qualitative Analysis: Carboxylic Acids. Chem 351 and 353 Organic Chemistry. [Link]

  • Shriner, R. L., Hermann, C. K. F., Morrill, T. C., Curtin, D. Y., & Fuson, R. C. (2003). The Systematic Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Feigl, F. (1966). Spot Tests in Organic Analysis. Elsevier. [Link]

  • Clark, J. (2015). Identifying Carboxylic Acids. Chemguide. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. 3-Chloro-4-(propan-2-yl)benzoic acid, a halogenated aromatic carboxylic acid, is a valuable intermediate in synthesis, but its chemical nature necessitates a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper management of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Regulatory Framework: Understanding the "Why"

Anticipated Hazard Profile:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral Potentially harmful if swallowed.[3]GHS07
Skin Corrosion/Irritation Likely to cause skin irritation.[1]GHS07
Serious Eye Damage/Irritation Likely to cause serious eye irritation.[1]GHS07
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.GHS07

Regulatory Imperative: As a halogenated organic compound, this compound falls under stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) classifies halogenated organic compounds as hazardous waste.[4] Improper disposal can lead to significant legal and financial penalties. This compound would likely be classified under the Resource Conservation and Recovery Act (RCRA) and may fall under waste codes such as those for chlorinated phenols or similar chlorinated compounds, depending on the specific waste stream characteristics.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound for disposal.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are essential.[8] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in spill situations, a chemically resistant apron should be worn.

  • Respiratory Protection: If handling the solid outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary to prevent respiratory irritation.[8]

Step-by-Step Disposal Protocol: From Bench to Manifest

The following workflow provides a logical and safe pathway for the disposal of this compound.

Caption: Workflow for the disposal of this compound.

Key Procedural Details:

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated streams.[1] This is because the primary disposal method for halogenated waste is high-temperature incineration, which requires specific conditions to prevent the formation of highly toxic byproducts like dioxins and furans.[9][10]

  • Containerization: Waste must be collected in a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The label must include the full chemical name, "Halogenated Organic Waste," relevant hazard symbols, and the accumulation start date.

  • Institutional Procedures: Always follow your institution's specific hazardous waste management plan. This includes procedures for labeling, storage, and requesting waste pickup from the Environmental Health and Safety (EHS) department.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is a critical component of laboratory safety.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an absorbent material rated for organic acids to contain and soak up the spill.

  • Decontamination: Once the bulk of the material is removed, decontaminate the spill area. A solution of sodium bicarbonate or a commercial spill neutralizer can be used to neutralize the acidic residue. After neutralization, the area should be wiped down with a damp cloth. All cleanup materials, including contaminated absorbents and PPE, must be disposed of as halogenated hazardous waste.[11]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The Causality Behind the Protocol: A Commitment to Safety and Compliance

The procedures outlined in this guide are not arbitrary; they are rooted in the chemical properties of this compound and the regulatory framework designed to mitigate the risks associated with its handling and disposal. The segregation of halogenated waste is paramount to ensure it undergoes the correct high-temperature incineration process, which is necessary for the complete destruction of these persistent organic pollutants.[9][12] Adherence to these protocols is a direct reflection of our commitment to a culture of safety, scientific integrity, and environmental responsibility.

References

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Chlorosulfonyl)benzoic acid.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
  • United Nations Economic Commission for Europe. (n.d.). List of dangerous goods in numerical order See Volume II 3.2.2 Table.
  • National Center for Biotechnology Information. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Stanford University. (n.d.). Decontamination - Biosafety Manual. Retrieved from the Stanford Environmental Health & Safety website.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid.
  • Environmental Protection Agency. (2016, June 17). OFFICE OF ENVIRONMENTAL SUSTAINABILITY.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Stanford Environmental Health & Safety. (n.d.). Decontamination.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid.
  • Environmental Protection Agency. (2016, June 17). OFFICE OF ENVIRONMENTAL SUSTAINABILITY.
  • Sigma-Aldrich. (2023, September 13). Safety Data Sheet: 3-Chlorobenzoic acid.
  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from the University of Colorado Boulder website.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloroperoxybenzoic acid.
  • U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities.
  • NuAire. (n.d.). Biosafety Cabinet Surface Decontamination Considerations.
  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from the University of Washington website.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection.
  • World Customs Organization. (n.d.). Chapter 29 Organic chemicals.
  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from the Canada Safety Training Centre website.
  • National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid.
  • Fisher Scientific. (2020, April 29). Safety Data Sheet.

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Mastering the Bench: A Guide to Safely Handling 3-Chloro-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, precision and safety are paramount. This guide provides essential, field-proven protocols for handling 3-Chloro-4-(propan-2-yl)benzoic acid, ensuring both the integrity of your work and the protection of your team. We move beyond mere checklists to instill a deep, causal understanding of the necessary safety measures, empowering you to work with confidence.

Hazard Assessment: Understanding the Compound

This compound, like many substituted benzoic acids, requires careful handling. Based on data from analogous compounds such as 3-Chlorobenzoic acid, it should be treated as a substance that can cause significant irritation.[1][2]

Primary Hazards:

  • Skin Irritation (Category 2): Direct contact can lead to irritation, redness, and a burning sensation.[1][2][3]

  • Serious Eye Irritation (Category 2/2A): The compound is a significant eye irritant, with potential for serious damage upon contact.[1][2]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3]

  • Combustible Dust: Like many solid organic compounds, its dust can form an explosive mixture with air under certain conditions.[1]

These classifications necessitate a multi-layered approach to personal protective equipment (PPE) and handling protocols.

The Core of Protection: Personal Protective Equipment (PPE)

Your primary defense against exposure is a correctly chosen and implemented PPE strategy. The selection of PPE is not static; it must adapt to the specific procedure being performed. Always consult the Safety Data Sheet (SDS) for the specific chemical you are handling as the primary source of information.[3][4]

PPE Specification Summary
Operation / Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or Neoprene glovesStandard lab coatNot generally required
Weighing & Aliquoting (Solid) Safety gogglesNitrile or Neoprene glovesStandard lab coatRecommended: N95/FFP2 respirator in case of poor ventilation
Solution Preparation Chemical safety goggles or face shieldNitrile or Neoprene gloves (consider extended cuffs)Chemical-resistant apron over lab coatNot required if performed in a certified chemical fume hood
Reaction & Workup Chemical safety goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over lab coatWork must be conducted in a certified chemical fume hood
Spill Cleanup (Small) Chemical safety goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant apron or coverallsRequired: N95/FFP2 respirator or higher
Detailed PPE Protocols

Eye and Face Protection: Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory for all handling operations.[4]

  • High-Splash Risk: When preparing solutions or performing vigorous reactions where splashing is a significant risk, a full-face shield must be worn in addition to safety goggles.[4][5] This provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection for incidental contact.[4] For prolonged handling or immersion, consult a glove manufacturer's resistance chart. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.

  • Lab Coat/Apron: A standard laboratory coat is required at all times.[6][7] When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[4] Ensure clothing is fully buttoned and sleeves are not rolled up. No open-toe shoes are permitted in the laboratory.[4]

Respiratory Protection: The primary method for controlling respiratory hazards is through engineering controls.

  • Engineering Controls First: All work that may generate dust or vapors must be conducted in a certified chemical fume hood.[8][9] This is the most effective way to prevent inhalation exposure.

  • When Respirators are Needed: If engineering controls are not feasible or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 or FFP2 particulate respirator is recommended for protection against dust.[10][11]

Operational and Disposal Plans: From Bench to Waste

A safe protocol is a complete protocol, encompassing every step from initial handling to final disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure that an eyewash station and safety shower are immediately accessible.[1][8] Clear the workspace of any unnecessary items to prevent clutter and potential cross-contamination.[9]

  • Weighing the Solid:

    • Don the appropriate PPE (Safety goggles, gloves, lab coat).

    • Perform weighing within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[12]

    • Use anti-static weigh paper or a container to prevent dispersal of the fine powder.

    • Handle with care to avoid creating dust clouds.

  • Preparing Solutions:

    • Don the appropriate PPE (Goggles/face shield, gloves, apron over lab coat).

    • Conduct this procedure entirely within a chemical fume hood.[9]

    • When dissolving, always add the solid acid to the solvent slowly. Never do the reverse.[4] This helps to control any potential exothermic reactions.

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

    • Decontaminate the work area and any equipment used.

    • Contaminated clothing should be removed and laundered before reuse.[13]

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3][14] Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, provide oxygen. Call for medical assistance.[1]

  • Spill Response:

    • For small spills, use a HEPA-filter vacuum or carefully sweep up the material to avoid generating dust and place it into a sealed, labeled container for disposal.[12]

    • Do not wash spills into the sewer system.[1][12] Prevent runoff into drains.[2][10]

Disposal Plan

All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[1][15]

  • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[1]

  • Dispose of the contents and the container in accordance with all local, regional, and national regulations through an approved waste disposal plant.[1][2]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess Task is_solid Handling Solid? start->is_solid weighing Weighing / Aliquoting is_solid->weighing Yes is_splash Risk of Splash? is_solid->is_splash No (Liquid) ppe_goggles Upgrade to: - Chemical Goggles weighing->ppe_goggles solution Solution Prep / Reaction is_splash->solution Yes storage Storage / Transport is_splash->storage No ppe_faceshield Upgrade to: - Goggles + Face Shield - Chemical Apron solution->ppe_faceshield ppe_base Base PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe_base end Proceed with Task ppe_base->end ppe_respirator Add: - N95/FFP2 Respirator (If not in hood) ppe_goggles->ppe_respirator ppe_respirator->end ppe_faceshield->end

Caption: PPE selection based on the physical state and risk of the operation.

By integrating these principles and protocols into your daily laboratory work, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benzoic Acid - Hazardous Substance Fact Sheet. (2009, May). New Jersey Department of Health.[Link]

  • Safety Data Sheet: 3-Chlorobenzoic acid. (n.d.). Carl ROTH.[Link]

  • Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration (OSHA).[Link]

  • Corrosive Chemicals. (n.d.). Brandeis University Laboratory Safety.[Link]

  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.[Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog.[Link]

  • Working with Corrosives Guideline. (n.d.). KAUST Health & Safety.[Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). AU Chemical.[Link]

  • Acetic and Formic Acids in Workplace Atmospheres. (1993, April 8). Occupational Safety and Health Administration (OSHA).[Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (n.d.). Electronic Code of Federal Regulations (eCFR).[Link]

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Retrosynthesis Analysis

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3-Chloro-4-(propan-2-yl)benzoic acid
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